4-(Pyridin-4-yloxy)-benzenesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-yloxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-17(14,15)11-3-1-9(2-4-11)16-10-5-7-12-8-6-10/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVIGUWDUVUVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375185 | |
| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192329-80-9 | |
| Record name | 4-(4-Pyridinyloxy)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192329-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192329-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-(Pyridin-4-yloxy)-benzenesulfonic acid" properties and structure
An In-depth Technical Guide to 4-(Pyridin-4-yloxy)-benzenesulfonic acid
Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its structural and physicochemical properties, propose a robust synthetic methodology, outline protocols for structural elucidation, and discuss potential applications for research and drug development professionals. This guide is designed to synthesize established chemical principles with practical, field-proven insights to empower researchers in their experimental endeavors.
Introduction and Molecular Overview
This compound (CAS No. 192329-80-9) is a bifunctional organic molecule that incorporates a benzenesulfonic acid moiety and a pyridine ring, linked by a stable ether bond.[1] This unique architecture offers a compelling combination of chemical properties. The sulfonic acid group provides high polarity and water solubility, while also serving as a strong hydrogen bond donor.[2] The pyridine ring, a common heterocycle in pharmaceuticals, acts as a hydrogen bond acceptor and can participate in π-π stacking interactions, which are crucial for molecular recognition at biological targets.[3]
The strategic placement of the ether linkage at the para position of the benzene ring and the 4-position of the pyridine ring results in a linear, rigid structure that can be exploited in the rational design of targeted molecules. Its potential lies in its utility as a scaffold or intermediate for creating more complex molecules, such as selective enzyme inhibitors or novel materials.[4]
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug discovery and materials science. The properties listed below are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols.
| Property | Value | Source | Significance for Researchers |
| CAS Number | 192329-80-9 | [1][5][6] | Unique identifier for database searches and procurement. |
| Molecular Formula | C₁₁H₉NO₄S | [1][5][7] | Confirms elemental composition and is essential for mass spectrometry. |
| Molecular Weight | 251.26 g/mol | [1][5][7] | Crucial for stoichiometric calculations in synthesis and for preparing solutions of known molarity. |
| Predicted Density | 1.427 ± 0.06 g/cm³ | [5] | Provides an estimate for formulation and packing considerations. |
| Predicted pKa | -0.82 ± 0.50 | [5] | The highly negative pKa indicates that the sulfonic acid is a strong acid and will be fully deprotonated (anionic) at physiological pH, impacting solubility and target interaction. |
| TPSA | 76.49 Ų | [7] | The Topological Polar Surface Area is a key predictor of drug transport properties. A value < 140 Ų is often associated with good cell membrane permeability. |
| Predicted LogP | 2.1206 | [7] | This value suggests a moderate lipophilicity, which, combined with the charged sulfonate group, indicates amphiphilic character. This balance is often desirable for drug candidates. |
| H-Bond Acceptors | 4 | [7] | The oxygen and nitrogen atoms can act as hydrogen bond acceptors, a key interaction in drug-receptor binding. |
| H-Bond Donors | 1 | [7] | The sulfonic acid hydroxyl group is a strong hydrogen bond donor, critical for anchoring the molecule in a binding pocket. |
Proposed Synthesis and Purification Workflow
While a specific, peer-reviewed synthesis for this compound is not prominently available, a reliable synthetic route can be designed based on the principles of nucleophilic aromatic substitution (SNAᵣ). This approach is logical due to the presence of an electron-withdrawing sulfonate group on the benzene ring, which activates the ring towards nucleophilic attack.
Causality of Experimental Choices:
-
Reaction: A Williamson ether synthesis-type reaction between sodium 4-fluorobenzenesulfonate and 4-hydroxypyridine is proposed. The fluoride is an excellent leaving group for SNAᵣ reactions.
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the ionic starting materials and facilitate the SNAᵣ mechanism without protonating the nucleophile.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is selected to deprotonate the 4-hydroxypyridine, forming the pyridin-4-olate nucleophile in situ. It is easily removed during workup.
-
Temperature: Elevated temperatures (e.g., 100-140 °C) are typically required to overcome the activation energy of the reaction.
Sources
An In-depth Technical Guide to 4-(Pyridin-4-yloxy)-benzenesulfonic acid (CAS 192329-80-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Pyridin-4-yloxy)-benzenesulfonic acid, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Drawing upon established chemical principles and analogous structures, this document will detail its physicochemical properties, propose a robust synthesis protocol, and explore its prospective utility in research and development.
Compound Overview and Physicochemical Properties
This compound is a diaryl ether derivative characterized by a pyridine ring linked via an oxygen bridge to a benzenesulfonic acid moiety. This unique combination of a basic pyridine unit and a strongly acidic sulfonic acid group imparts distinct chemical characteristics.
The sulfonic acid group, with a predicted pKa of approximately -0.82, renders the molecule highly acidic and water-soluble.[1] The pyridine moiety provides a basic nitrogen atom, allowing for interactions with biological targets and the formation of salts.[2] These dual functionalities make it an intriguing building block in various chemical syntheses.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 192329-80-9 | [1] |
| Molecular Formula | C₁₁H₉NO₄S | [1] |
| Molecular Weight | 251.26 g/mol | [1] |
| Predicted Density | 1.427 g/cm³ | [1] |
| Predicted pKa | -0.82 ± 0.50 | [1] |
| Appearance | Solid (form may vary) | [3] |
| Classification | Organic Building Block, Sulfonic Acid, Ether | [4] |
Synthesis Methodology: A Two-Step Approach
Step 1: Synthesis of the Diaryl Ether Intermediate (4-phenoxypyridine)
The initial step involves the formation of the diaryl ether linkage. A common and effective method for this transformation is the Ullmann condensation or a related copper-catalyzed coupling reaction. This involves the reaction of a phenol with an aryl halide.
Experimental Protocol: Synthesis of 4-phenoxypyridine
Materials:
-
4-chloropyridine hydrochloride
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Pyridine (as solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride, 1.2 equivalents of phenol, and 2.5 equivalents of potassium carbonate.
-
Add anhydrous pyridine as the solvent to create a stirrable slurry.
-
Add a catalytic amount of copper(I) iodide (approximately 5-10 mol%).
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-phenoxypyridine.[3]
Step 2: Sulfonation of 4-phenoxypyridine
The second step is the electrophilic aromatic substitution to introduce the sulfonic acid group onto the benzene ring. The ether linkage is an ortho-, para-directing group. Due to steric hindrance from the pyridine ring at the ortho position, the para-position is the favored site of substitution.
Experimental Protocol: Sulfonation of 4-phenoxypyridine
Materials:
-
4-phenoxypyridine
-
Fuming sulfuric acid (oleum, 20% SO₃)
Procedure:
-
In a clean, dry flask, cool fuming sulfuric acid to 0°C in an ice bath.
-
Slowly add 4-phenoxypyridine to the cold fuming sulfuric acid with continuous stirring. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove excess acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
The overall proposed synthesis workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Research and Development
While specific applications for this compound are not yet widely documented, its structural motifs suggest several promising areas of investigation for researchers.
A. Medicinal Chemistry and Drug Discovery
The diaryl ether scaffold is a common feature in many biologically active molecules. The presence of both a hydrogen bond acceptor (pyridine nitrogen) and a strong acid group suggests potential for interactions with biological targets such as enzymes and receptors. A related isomer, 4-(Pyridin-3-Yloxy)Benzenesulfonic Acid, is noted for its use as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] This suggests that the 4-oxy isomer could also serve as a valuable building block for creating novel therapeutic agents. The benzenesulfonamide group, a close relative of sulfonic acid, is a well-known pharmacophore found in a variety of drugs, including some with antibacterial and anti-inflammatory properties.
B. Materials Science
The amphiphilic nature of this molecule, combining an aromatic hydrophobic backbone with a highly polar sulfonic acid group, could be of interest in the development of novel surfactants, emulsifiers, or functional polymers. The pyridine unit can also be quaternized to introduce a permanent positive charge, further tuning the molecule's properties for applications in ionic liquids or as a phase-transfer catalyst.
C. Analytical Chemistry
The pyridine moiety is known to coordinate with metal ions. This property, combined with the water-solubility imparted by the sulfonic acid group, could make this compound a useful ligand for the complexation and detection of metal ions in aqueous solutions.[2]
Conclusion and Future Outlook
This compound is a readily synthesizable organic building block with a unique combination of chemical functionalities. While its full potential is yet to be explored, its structural similarity to compounds with known biological and material applications makes it a promising candidate for further investigation. The proposed synthesis protocol provides a clear pathway for researchers to obtain this compound for their studies. Future research should focus on exploring its biological activities, its utility as a scaffold in medicinal chemistry, and its potential applications in materials and analytical sciences. As with any research chemical, it is intended for laboratory use only and not for diagnostic or therapeutic purposes.[1]
References
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Recent work for the synthesis of diaryl ethers and the application of... - ResearchGate. [Link]
- WO2011007324A1 - Pyridin-4-yl derivatives - Google P
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An In-Depth Technical Guide to 4-(Pyridin-4-yloxy)-benzenesulfonic Acid for Researchers and Drug Development Professionals
Core Molecular Attributes
4-(Pyridin-4-yloxy)-benzenesulfonic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its unique structure, combining a pyridine ring, an ether linkage, and a benzenesulfonic acid moiety, imparts specific chemical properties that are advantageous in medicinal chemistry.
Fundamental Properties
A clear understanding of the basic molecular and physical properties is the cornerstone of effective laboratory use and reaction planning.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄S | [1][2][3] |
| Molecular Weight | 251.26 g/mol | [1][2][3] |
| CAS Number | 192329-80-9 | [1][3][4] |
The presence of both a basic pyridine nitrogen and a strongly acidic sulfonic acid group makes this an interesting zwitterionic molecule, influencing its solubility and reactivity.
Chemical Structure and Reactivity
The structural arrangement of this compound is key to its utility. The ether bridge connects the electron-withdrawing benzenesulfonic acid ring to the electron-deficient pyridine ring.
Caption: 2D structure of this compound.
The sulfonic acid group is a strong acid, making the compound highly soluble in polar solvents.[2][5] This functional group can be readily converted into sulfonamides and sulfonyl chlorides, which are common pharmacophores.[5] The pyridine moiety provides a basic handle for salt formation and can participate in hydrogen bonding and π-stacking interactions with biological targets.[2]
Synthesis Pathway
A common synthetic route to this compound involves a nucleophilic aromatic substitution reaction.
Caption: Generalized synthesis workflow.
In this workflow, the hydroxyl group of 4-hydroxypyridine acts as a nucleophile, displacing the fluoride from 4-fluorobenzenesulfonic acid. The choice of a high-boiling polar aprotic solvent like DMSO facilitates the reaction, and a base is required to deprotonate the hydroxypyridine, increasing its nucleophilicity. This method is a robust and scalable approach for producing the target compound.
Applications in Drug Discovery and Development
This compound is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its structural motifs are found in a variety of compounds investigated for different therapeutic areas.
Key Application Areas:
-
Kinase Inhibitors: The pyridine and phenyl rings can serve as scaffolds that fit into the ATP-binding pocket of various kinases. The sulfonic acid group can be functionalized to create sulfonamides, which are known to interact with key residues in these enzymes.
-
GPCR Ligands: The molecule's features can be elaborated to design ligands that target G-protein coupled receptors, where aromatic interactions and hydrogen bonding are critical for binding.
-
Building Block for Combinatorial Chemistry: Its reactive sulfonic acid handle allows for easy derivatization, making it a valuable building block for generating libraries of compounds for high-throughput screening.[2]
The compound's utility lies in its ability to be readily modified, allowing medicinal chemists to explore structure-activity relationships (SAR) efficiently.[2] For instance, the synthesis of novel sulfonamide derivatives has been a fruitful area of research, leading to the discovery of potent enzyme inhibitors.[6]
Safety and Handling
For research use only, this compound is not intended for diagnostic or therapeutic use.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It is advisable to handle the compound in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with significant value for the pharmaceutical and life sciences research community. Its well-defined molecular weight and formula, coupled with its versatile reactivity, make it an important tool in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in the laboratory.
References
-
PubChem. CID 175264139 | C10H10N2O6S2. [Link]
-
Wikipedia. Benzenesulfonic acid. [Link]
-
National Institutes of Health. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. [Link]
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- 4. 192329-80-9|4-(Pyridin-4-yloxy)benzenesulfonic acid|BLD Pharm [bldpharm.com]
- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Pyridin-4-yloxy)-benzenesulfonic acid in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its key physicochemical properties and their theoretical implications for solubility. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers and drug development professionals to accurately measure solubility in their own laboratory settings. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for applications ranging from reaction chemistry and purification to formulation development.
Introduction: The Significance of this compound
This compound (CAS No. 192329-80-9) is a heterocyclic organic compound featuring a pyridine ring linked to a benzenesulfonic acid moiety via an ether bond.[1] Its molecular structure, combining the aromatic systems of pyridine and benzene with a highly polar sulfonic acid group, suggests a unique profile of chemical reactivity and intermolecular interactions. In the pharmaceutical and materials science sectors, understanding the solubility of such compounds is a critical first step. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a key determinant of bioavailability in drug formulations. The sulfonic acid group, in particular, is often employed to enhance the aqueous solubility and stability of active pharmaceutical ingredients (APIs) through salt formation.[2] This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
A comprehensive understanding of the molecular structure of this compound is fundamental to predicting its solubility in different organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 192329-80-9 | [1] |
| Molecular Formula | C₁₁H₉NO₄S | [1] |
| Molecular Weight | 251.26 g/mol | [1] |
The presence of both a sulfonic acid group (-SO₃H) and a pyridine ring imparts a high degree of polarity to the molecule. The sulfonic acid group is a strong Brønsted acid and a potent hydrogen bond donor and acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. These features suggest a high affinity for polar solvents.
Predicted Solubility:
-
High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol, which can engage in strong hydrogen bonding with the sulfonic acid and pyridine moieties.
-
Moderate Solubility: Possible in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can act as hydrogen bond acceptors.
-
Low to Negligible Solubility: Anticipated in non-polar solvents like hexane, toluene, and diethyl ether, which lack the ability to form strong interactions with the polar functional groups of the molecule.
The following diagram illustrates the key structural features influencing the solubility of this compound.
Caption: Molecular structure of this compound highlighting key functional groups.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the lack of published quantitative data, this section provides a robust, step-by-step protocol for the experimental determination of the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer
Experimental Workflow
The following diagram outlines the logical flow of the solubility determination experiment.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.[2]
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]
-
Sample Collection and Filtration: Allow the solutions to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter compatible with the solvent. This step is critical to remove any suspended microparticles.
-
Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV/Vis).
-
Quantitative Analysis:
-
Using HPLC: Develop an HPLC method capable of separating and quantifying this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detector wavelength. Prepare a calibration curve by injecting standard solutions of known concentrations. Analyze the diluted sample and determine its concentration from the calibration curve.[2]
-
Using UV/Vis Spectroscopy: Determine the wavelength of maximum absorbance (λmax) of the compound in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law. Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.[2]
-
-
Calculation of Solubility: Calculate the original concentration of the saturated solution by accounting for the dilution factor. Report the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and always specify the temperature at which the measurement was made.
Factors Influencing Solubility and Solvent Selection
The choice of an appropriate solvent is dictated by the intended application. The following diagram provides a logical workflow for solvent selection based on solubility requirements.
Sources
"4-(Pyridin-4-yloxy)-benzenesulfonic acid" safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of 4-(Pyridin-4-yloxy)-benzenesulfonic acid
This document provides a comprehensive technical guide for the safe handling of this compound (CAS No. 192329-80-9).[1] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds—primarily benzenesulfonic acid and its derivatives—to establish a robust safety protocol. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory settings. The procedures outlined herein are designed to be self-validating systems of safety, grounded in the principles of chemical causality and established best practices.
Introduction to this compound
This compound is an organic compound featuring a pyridine ring linked via an ether bond to a benzenesulfonic acid moiety. Its molecular formula is C₁₁H₉NO₄S, and it has a molecular weight of 251.26 g/mol .[1][2] This unique structure makes it a valuable building block and intermediate in organic synthesis, particularly in the development of novel therapeutic agents and selective inhibitors in medicinal chemistry.[3] The sulfonic acid group imparts strong acidic properties and enhances reactivity, while the pyridine component can be crucial for interactions with biological targets.[3][4] However, these same properties necessitate stringent safety and handling precautions.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from its core functional group, the aromatic sulfonic acid. Sulfonic acids are organic analogs of sulfuric acid and are known to be strong acids that can be corrosive.[4]
Table 1: Inferred Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | Corrosive | Danger | H314: Causes severe skin burns and eye damage.[5][6][7] |
| Serious Eye Damage | Corrosive | Danger | H318: Causes serious eye damage.[5] |
| Acute Toxicity, Oral | Exclamation Mark | Warning | H302: Harmful if swallowed.[5] |
Primary Hazards Explained
-
Corrosivity (Skin and Eyes): As a strong organic acid, this compound is expected to be corrosive.[4] Contact with skin can cause severe chemical burns, while eye contact poses a risk of serious, potentially irreversible damage, including blindness.[8][9] The acidic nature of the sulfonic acid group readily damages biological tissues upon contact.
-
Acute Oral Toxicity: Based on data for benzenesulfonic acid, ingestion is likely to be harmful.[5] Ingestion of corrosive materials can cause severe burns to the mouth, throat, and stomach, with a danger of perforation.[8][9]
-
Respiratory Irritation: As a solid, the compound can form dusts. Inhalation of these dusts can irritate the sinuses, lungs, and entire respiratory tract, leading to coughing and wheezing.[10][11]
Chemical Reactivity and Incompatibility
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or exothermic reactions.[9][12]
-
Water Reactivity: Some sulfonic acid derivatives can react vigorously with water.[4] While not explicitly documented for this specific compound, it is prudent to add it to water/solvents slowly and under controlled conditions.
-
Hazardous Decomposition Products: Upon combustion, this compound may release toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and nitrogen oxides (NOx).[7][12]
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls must be applied to minimize exposure. Engineering controls are the first line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE).
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[8][13]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the workstation.[8][12][14] Proximity is critical for immediate decontamination in case of accidental contact.
Personal Protective Equipment (PPE) Protocol
PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks and accidental exposures.
Table 2: PPE Specifications
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[10] | Protects against splashes of corrosive material. A face shield provides an additional layer of protection for the entire face.[15] |
| Hand | Chemical-resistant gloves (Nitrile or Butyl rubber).[16] Check manufacturer's data for breakthrough times. | Provides a barrier against direct skin contact. Nitrile and butyl offer good resistance to a range of acids.[17] Avoid latex gloves due to poor chemical resistance. |
| Body | A flame-retardant, chemical-resistant lab coat. A chemical-resistant apron may be worn over the lab coat for added protection during large-volume transfers.[10][17] | Protects skin and personal clothing from splashes and spills. |
| Footwear | Closed-toe, chemical-resistant shoes or boots.[10][16] | Prevents exposure to spills that may reach the floor. |
| Respiratory | A NIOSH-approved respirator with acid gas cartridges may be required if there is a potential for exceeding exposure limits or if engineering controls are insufficient.[12] | Protects against inhalation of fine dusts or aerosols, which can cause respiratory irritation.[15] |
Caption: PPE Donning and Doffing Workflow.
Standard Operating Procedures (SOPs) for Handling
Adherence to a detailed SOP is critical for ensuring safety and experimental integrity.
Preparation and Weighing (Solid)
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Material Retrieval: Obtain the container of this compound from its designated storage location (corrosives cabinet).[8][18]
-
Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Use spatulas and tools carefully to minimize the generation of airborne dust.
-
Container Sealing: Immediately and tightly reseal the main container after dispensing the required amount.[13][19]
-
Cleanup: Clean any residual dust from the spatula and weighing area with a damp cloth before removing equipment from the fume hood. Dispose of contaminated materials as hazardous waste.
Solution Preparation
-
Solvent First: Add the desired solvent to the reaction or storage vessel first.
-
Slow Addition: Slowly and carefully add the weighed solid this compound to the solvent in small portions while stirring.
-
Temperature Control: Be aware of potential exothermic reactions, especially when dissolving in water or polar protic solvents. Use an ice bath for cooling if necessary.
-
Avoid Water Contamination: Never add water to the bulk solid, as this can cause spattering and a strong exothermic reaction.[14]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][19]
-
The storage area should be designated for corrosive materials.[8][18]
-
The compound may be hygroscopic and moisture-sensitive; storage under an inert atmosphere could be beneficial.[5]
Caption: First Aid Decision Tree for Exposure.
Waste Disposal
All waste materials contaminated with this compound, including excess reagent, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste. [5][12]
-
Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Consult EHS: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and pickup schedules.
Conclusion
While this compound is a valuable reagent in research and development, its structural characteristics strongly suggest it is a hazardous, corrosive compound that demands respect and careful handling. By implementing robust engineering controls, adhering to stringent PPE protocols, following established SOPs, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality is clear: the sulfonic acid moiety dictates the corrosive potential, and every handling step must be designed to mitigate this primary hazard.
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An In-depth Technical Guide to the Research Applications of 4-(Pyridin-4-yloxy)-benzenesulfonic acid
This guide provides a comprehensive overview of the potential research applications of 4-(Pyridin-4-yloxy)-benzenesulfonic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural and chemical properties.
Introduction: Unveiling a Privileged Scaffold
This compound is a bifunctional organic molecule featuring a pyridine ring linked to a benzenesulfonic acid moiety through an ether bond.[1][2][3] Its molecular formula is C₁₁H₉NO₄S, and it has a molecular weight of 251.26 g/mol .[1][2] The true potential of this compound lies not in its direct biological activity, but in its role as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Specifically, the diaryl ether linkage connecting a pyridine and a phenyl group is a cornerstone of numerous multi-kinase inhibitors, most notably the anticancer drug Sorafenib.[4][5][6][7]
The sulfonic acid group imparts increased water solubility, a desirable property in drug candidates, while the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets.[8] This unique combination of features makes this compound a valuable starting material and building block for the synthesis of novel therapeutic agents.
Core Application: Synthesis of Kinase Inhibitors for Oncology Research
The most prominent application of the 4-(pyridin-4-yloxy)phenyl motif is in the design and synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the action of specific kinases, it is possible to halt tumor growth and progression.
The Sorafenib Archetype: A Blueprint for Drug Design
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6] It functions by inhibiting several key kinases involved in tumor cell proliferation and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptors (VEGFRs).[5][7] The chemical structure of Sorafenib prominently features a pyridin-4-yloxy-phenyl group, which is connected to a urea moiety. This highlights the importance of the 4-(pyridin-4-yloxy)phenyl core in achieving high-affinity binding to the kinase active site.
The synthesis of Sorafenib and its analogues provides a clear roadmap for the application of this compound derivatives. Several synthetic routes to Sorafenib involve the coupling of a 4-aminophenoxy-pyridine derivative with a substituted phenyl isocyanate to form the characteristic urea linkage.[4][5]
Workflow for Synthesizing a Kinase Inhibitor Library
The following diagram illustrates a generalized workflow for leveraging the 4-(pyridin-4-yloxy)phenyl scaffold in the synthesis of a library of potential kinase inhibitors.
Representative Experimental Protocol: Synthesis of a Sorafenib Analogue
This protocol outlines a plausible synthesis of a Sorafenib analogue starting from a derivative of this compound. The key transformation is the conversion of the sulfonic acid to an amine, followed by urea formation.
Step 1: Conversion of this compound to 4-(4-Aminophenoxy)pyridine
-
Rationale: The sulfonic acid group is not typically used for direct coupling in this context. It is first converted to a more reactive functional group, such as an amine, which can then readily react to form the desired urea linkage. This transformation can be achieved through various multi-step procedures known in organic chemistry.
-
Procedure:
-
Convert the sulfonic acid to a sulfonyl chloride using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride).
-
Reduce the sulfonyl chloride to a thiol.
-
Perform a desulfurization reaction to yield the corresponding aniline (4-(4-aminophenoxy)pyridine). Alternatively, a more direct synthesis of 4-(4-aminophenoxy)pyridine can be achieved via nucleophilic aromatic substitution between 4-chloropyridine and 4-aminophenol.[6]
-
Step 2: Urea Formation
-
Rationale: The urea functional group is a key structural motif in many kinase inhibitors, acting as a hydrogen bond donor and acceptor to interact with the kinase active site. The reaction of an amine with an isocyanate is a highly efficient method for forming ureas.
-
Procedure: [5]
-
Dissolve 4-(4-aminophenoxy)pyridine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Isolate the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield the desired diaryl urea.
-
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 4-(4-Aminophenoxy)pyridine | 186.21 | 1.0 |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 223.56 | 1.1 |
Broader Research Potential: Beyond Kinase Inhibition
While the synthesis of kinase inhibitors is a major application, the structural features of this compound suggest its utility in other research areas.
Development of Multi-Target Anti-Inflammatory Agents
Benzenesulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrases, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all of which are implicated in inflammatory processes.[9] The this compound scaffold could be modified to create novel sulfonamide derivatives with potential multi-target anti-inflammatory activity.
Probes for Studying Enzyme Inhibition
The sulfonic acid moiety can be used as a handle for further chemical modifications, such as the attachment of fluorescent tags or affinity labels. This would allow for the creation of chemical probes to study the interactions of the pyridin-4-yloxy-phenyl scaffold with its biological targets.
Materials Science Applications
The presence of both an acidic sulfonic acid group and a basic pyridine ring makes this compound an interesting candidate for the development of functional materials. For example, it could be explored as a monomer for the synthesis of proton-conducting polymers for fuel cell applications or as a ligand for the formation of metal-organic frameworks (MOFs).
Signaling Pathways and Molecular Interactions
The diaryl ether motif present in this compound is a key component of inhibitors that target signaling pathways crucial for cancer cell survival and proliferation. The diagram below illustrates the Ras-Raf-MEK-ERK pathway, which is a primary target of Sorafenib and other kinase inhibitors derived from this scaffold.
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"4-(Pyridin-4-yloxy)-benzenesulfonic acid" as a building block in organic synthesis
An In-depth Technical Guide to 4-(Pyridin-4-yloxy)-benzenesulfonic Acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: A Bifunctional Scaffold for Innovation
In the landscape of organic synthesis, the strategic value of a building block is measured by its versatility, reactivity, and the structural motifs it can introduce into complex molecules. This compound is a quintessential example of such a scaffold, elegantly combining three critical functional components in a single, stable molecule: a pyridine ring, a diaryl ether linkage, and a benzenesulfonic acid group.
This unique trifecta of functionalities makes it a highly sought-after intermediate in diverse fields, from medicinal chemistry to materials science. The pyridine moiety offers a basic nitrogen atom, which can act as a hydrogen bond acceptor or a coordination site for metals.[1][2] The rigid diaryl ether linkage provides a well-defined spatial orientation between the two aromatic rings. Finally, the sulfonic acid group serves as a highly versatile handle for chemical modification, a strong acid catalyst, or a means to impart aqueous solubility.[3] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this powerful building block for researchers and drug development professionals.
Physicochemical & Structural Properties
A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 192329-80-9 | [4][5] |
| Molecular Formula | C₁₁H₉NO₄S | [4][5] |
| Molecular Weight | 251.26 g/mol | [4][5] |
| Appearance | Typically a white to off-white solid | N/A |
| TPSA | 76.49 Ų | [6] |
| LogP | 2.12 | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis of the Building Block
The construction of the this compound scaffold is most commonly achieved through nucleophilic aromatic substitution (SNAr). The core principle involves the coupling of a phenoxide with an electron-deficient pyridine ring.
A logical and industrially scalable approach involves the reaction of 4-hydroxybenzenesulfonic acid with an activated 4-halopyridine, such as 4-chloropyridine, in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the displacement of the halide by the phenoxide nucleophile.
-
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the ionic intermediates and facilitate the SNAr reaction.
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol without causing unwanted side reactions.
-
Temperature: Elevated temperatures (80-150 °C) are often required to overcome the activation energy for the aromatic substitution.
-
Caption: Drug discovery workflow using the target building block.
Applications in Materials Science
The defined geometry and bifunctional nature of this compound make it an excellent candidate for the construction of advanced materials, particularly Metal-Organic Frameworks (MOFs).
MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. This building block can act as a "linker" or "strut" in MOF synthesis.
-
Coordination Site: The nitrogen atom of the pyridine ring serves as an excellent coordination site for a wide variety of metal ions (e.g., Zn(II), Cu(II), Co(II)). [7][8]* Charge Balancing and Functionality: The sulfonic acid group can remain deprotonated as a sulfonate anion to balance the charge of the metal centers within the framework. Furthermore, the acidic protons can imbue the MOF with properties like proton conductivity, making it suitable for applications in fuel cells or sensors. MOFs functionalized with sulfonic acid tags have been shown to be effective catalysts. [9]
Key Transformations & Experimental Protocol
The most valuable transformation of this compound is its conversion to a sulfonamide. This two-step process involves activation of the sulfonic acid to a sulfonyl chloride, followed by reaction with an amine.
Representative Protocol: Synthesis of a 4-(Pyridin-4-yloxy)benzenesulfonamide Derivative
This protocol describes a general, self-validating methodology for the synthesis of a sulfonamide derivative, a cornerstone reaction in medicinal chemistry. [10][11] Step 1: Activation to the Sulfonyl Chloride
-
System Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-5 drops). The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalyst for the conversion.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or by observing the dissolution of the solid starting material (typically 2-4 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-(pyridin-4-yloxy)benzenesulfonyl chloride is often a solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.
Step 2: Sulfonamide Formation
-
System Setup: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve the crude sulfonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide derivative.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct entry point to privileged structures in both medicine and materials. Its inherent functionality—a metal-coordinating pyridine, a rigid ether linker, and a highly versatile sulfonic acid—offers a robust platform for creating molecular complexity and function. For scientists engaged in the pursuit of novel therapeutics and advanced materials, a comprehensive understanding of this scaffold's properties and reactivity is an invaluable asset in the molecular design and synthesis workflow.
References
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Szemenyei, B., Novotny, B., Zsolnai, S., & Huszthy, P. (2020). A Practical, One-Pot Synthesis of Sulfonylated Pyridines. ChemInform, 51(42). Available at: [Link]
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Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., ... & Anderson, D. J. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817-825. Available at: [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
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Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. Available at: [Link]
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Ball, M., Bismuto, F. P., & Thomson, D. W. (2020). Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. Angewandte Chemie International Edition, 59(35), 15031-15036. Available at: [Link]
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Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9517-9521. Available at: [Link]
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ResearchGate. (n.d.). Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones. Available at: [Link]
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Chem-Impex. (n.d.). Ácido 4-(piridin-3-iloxi)bencenosulfónico. Available at: [Link]
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El-Metwaly, A. M., El-Sayed, R., El-Gazzar, M. G., & Al-Omair, M. A. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25867-25878. Available at: [Link]
-
Lee, J. H., Kim, S., Park, S., Lee, S. G., & Baik, M. H. (2020). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 142(28), 12241-12247. Available at: [Link]
-
ResearchGate. (n.d.). Four dual-functional Luminescent Zn(II)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of Iron (III) ions and acetylacetone. Available at: [Link]
-
Wang, Q. Q., Qi, Y., Liu, G. H., & Yu, Q. (2020). Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone. CrystEngComm, 22(3), 479-488. Available at: [Link]
-
Shultz, A. M., Sarjeant, A. A., Farha, O. K., Hupp, J. T., & Nguyen, S. T. (2011). Post-synthesis modification of a metal-organic framework to form metallosalen-containing MOF materials. Journal of the American Chemical Society, 133(34), 13252-13255. Available at: [Link]
-
Shultz, A. M., Sarjeant, A. A., Farha, O. K., Hupp, J. T., & Nguyen, S. T. (2011). Post-Synthesis Modification of a MetalOrganic Framework To Form Metallosalen-Containing MOF Materials. Northwestern University. Available at: [Link]
-
ResearchGate. (n.d.). Application of Metal-Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation. Available at: [Link]
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An In-depth Technical Guide to 4-(Pyridin-4-yloxy)-benzenesulfonic acid: Synthesis, History, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyridin-4-yloxy)-benzenesulfonic acid is a bifunctional organic compound that integrates the structural motifs of a diaryl ether and an arylsulfonic acid. This unique combination of a pyridine ring linked to a benzenesulfonic acid moiety via an ether linkage bestows upon it a distinct set of physicochemical properties, including high polarity, water solubility, and the potential for zwitterionic characteristics. While not a widely commercialized compound, its structural components are prevalent in numerous pharmacologically active molecules and functional materials. The pyridinoxy fragment is a key feature in several kinase inhibitors, and the benzenesulfonic acid group is a common solubilizing and salt-forming functional group in pharmaceuticals.
This technical guide provides a comprehensive overview of this compound, delving into its historical context through the lens of the foundational reactions that enable its synthesis. We will explore its preparation in detail, offering scientifically grounded, step-by-step experimental protocols. Furthermore, this guide will cover the analytical techniques for its characterization and discuss its potential applications in medicinal chemistry and materials science.
Historical Context: A Legacy of Foundational Reactions
The history of this compound is not one of a singular, celebrated discovery but is rather intertwined with the development of two cornerstone reactions in organic chemistry: the Ullmann condensation and electrophilic aromatic sulfonation. Understanding the evolution of these methods provides the essential context for the synthesis and study of this and related molecules.
The Ullmann Condensation: Forging the Diaryl Ether Bond
The formation of the diaryl ether linkage is a critical step in the synthesis of the 4-phenoxypyridine core of the target molecule. The classical method for this transformation is the Ullmann condensation, first reported by Fritz Ullmann in the early 20th century.[1][2] This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[1][2]
Initially, the Ullmann reaction was characterized by harsh conditions, often requiring high-boiling polar solvents and stoichiometric amounts of copper powder or salts, which limited its scope and led to variable yields.[3] Over the decades, significant advancements have been made, including the use of copper(I) salts, activating ligands, and milder reaction conditions, which have broadened the applicability of this powerful C-O bond-forming reaction.[4]
Electrophilic Aromatic Sulfonation: Introducing the Sulfonic Acid Moiety
The introduction of the sulfonic acid group onto the benzene ring is achieved through electrophilic aromatic sulfonation. This reaction, a fundamental example of electrophilic aromatic substitution, involves the treatment of an aromatic compound with a sulfonating agent, typically fuming sulfuric acid (oleum) or sulfur trioxide.[5] The electrophile, SO₃ or its protonated form, attacks the electron-rich aromatic ring, leading to the formation of the corresponding arylsulfonic acid.
The sulfonation of pyridine and its derivatives presents unique challenges due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, under forcing conditions, such as high temperatures and the use of a catalyst like mercury(II) sulfate, sulfonation of pyridine can be achieved, typically yielding the 3-sulfonic acid derivative.
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step sequence: first, the formation of the 4-phenoxypyridine core via an Ullmann condensation, followed by the sulfonation of the resulting diaryl ether.
Part 1: Synthesis of 4-Phenoxypyridine via Ullmann Condensation
This procedure details the copper-catalyzed synthesis of 4-phenoxypyridine from 4-chloropyridine and phenol.
Reaction Principle: The Ullmann condensation forges the C-O bond between the pyridine and benzene rings. A copper(I) catalyst is employed to facilitate the coupling of the phenoxide with the aryl halide. The use of a base is essential to generate the nucleophilic phenoxide.
Caption: Ullmann condensation for the synthesis of 4-phenoxypyridine.
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reactant Addition: Add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Component | Molar Ratio | Notes |
| Phenol | 1.0 | |
| 4-Chloropyridine HCl | 1.0 | |
| Potassium Carbonate | 2.0 | Acts as the base. |
| Copper(I) Iodide | 0.1 | Catalyst. |
| DMF | - | Anhydrous solvent. |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the deactivation of the catalyst and side reactions involving water.
-
Base: Potassium carbonate is a suitable base for deprotonating phenol to the more nucleophilic phenoxide. An excess is used to ensure complete deprotonation.
-
Catalyst: Copper(I) iodide is an effective catalyst for Ullmann-type reactions, facilitating the coupling through a proposed oxidative addition-reductive elimination cycle.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
Part 2: Sulfonation of 4-Phenoxypyridine
This procedure outlines the electrophilic aromatic sulfonation of the synthesized 4-phenoxypyridine.
Reaction Principle: The electron-rich benzene ring of 4-phenoxypyridine is more susceptible to electrophilic attack than the pyridine ring. Treatment with a strong sulfonating agent will introduce a sulfonic acid group, primarily at the para-position of the phenoxy group due to the ortho,para-directing effect of the ether oxygen.
Caption: Electrophilic aromatic sulfonation of 4-phenoxypyridine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, carefully add fuming sulfuric acid (20% SO₃).
-
Reactant Addition: Cool the fuming sulfuric acid in an ice bath and slowly add 4-phenoxypyridine (1.0 eq) in portions, ensuring the temperature does not rise significantly.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 4-6 hours. Monitor the reaction by observing the dissolution of the starting material.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product may precipitate out of the acidic solution.
-
Purification: The crude product can be collected by filtration. Purification can be achieved by recrystallization from water or an alcohol-water mixture. The sulfonic acid can also be converted to its sodium salt by neutralization with sodium bicarbonate to facilitate purification.
| Component | Molar Ratio / Concentration | Notes |
| 4-Phenoxypyridine | 1.0 | |
| Fuming Sulfuric Acid | Excess (as solvent) | 20% SO₃ recommended. |
Causality Behind Experimental Choices:
-
Sulfonating Agent: Fuming sulfuric acid (oleum) is a powerful sulfonating agent necessary to achieve sulfonation of the moderately activated benzene ring.
-
Temperature Control: The initial cooling is important to control the exothermic reaction. Subsequent heating is required to drive the reaction to completion.
-
Work-up: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acid, facilitating the isolation of the product.
Physicochemical and Spectroscopic Characterization
The structure and purity of this compound can be confirmed by a combination of spectroscopic and analytical techniques.
| Property | Expected Value / Observation |
| Molecular Formula | C₁₁H₉NO₄S |
| Molecular Weight | 251.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO; sparingly soluble in polar organic solvents. |
Spectroscopic Data:
-
¹H NMR (D₂O): The proton NMR spectrum is expected to show characteristic signals for both the pyridine and the substituted benzene rings. The pyridine protons will appear as two sets of doublets in the downfield region. The protons on the sulfonated benzene ring will also appear as two sets of doublets, with chemical shifts influenced by the electron-withdrawing sulfonic acid group and the electron-donating ether oxygen.
-
¹³C NMR (D₂O): The carbon NMR will display signals corresponding to all eleven carbon atoms in the molecule. The carbons of the pyridine ring will be in the aromatic region, with the carbon attached to the nitrogen appearing at a characteristic downfield shift. The carbons of the benzenesulfonic acid moiety will also be in the aromatic region, with their chemical shifts reflecting the substitution pattern.
-
FTIR (KBr): The infrared spectrum will show characteristic absorption bands for the sulfonic acid group (S=O stretching around 1350 and 1170 cm⁻¹, and O-H stretching as a broad band). The C-O-C ether linkage will exhibit a stretching vibration around 1240 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (ESI-MS): In negative ion mode, the mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 250.2. In positive ion mode, the protonated molecule [M+H]⁺ may be observed at m/z 252.3, although zwitterionic character might influence ionization.
Potential Applications
While specific applications of this compound are not extensively documented in the literature, its structural features suggest potential utility in several areas of research and development:
-
Medicinal Chemistry: The 4-phenoxypyridine scaffold is a known pharmacophore in various kinase inhibitors developed for cancer therapy. The addition of a sulfonic acid group could be explored as a strategy to improve the aqueous solubility and pharmacokinetic properties of such drug candidates.
-
Materials Science: The zwitterionic nature of this compound could be of interest in the development of novel organic electronic materials, ion-exchange resins, or as a component in polymer chemistry.
-
Coordination Chemistry: The pyridine nitrogen and the sulfonic acid group provide potential coordination sites for metal ions, suggesting its use as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs).
Conclusion
This compound is a molecule whose synthesis is rooted in the rich history of organic chemistry. By leveraging the power of the Ullmann condensation and electrophilic aromatic sulfonation, this compound can be accessed and studied. Its unique combination of a biologically relevant diaryl ether core and a versatile sulfonic acid functional group makes it an intriguing target for further investigation in the fields of drug discovery and materials science. This guide provides a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this and related molecules.
References
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
-
Ullmann, F. Ueber eine neue Bildungsweise von Phenyläthern. Ber. Dtsch. Chem. Ges.1903 , 36 (2), 2382–2384. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]
-
Monnier, F.; Taillefer, M. Catalytic Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 526-528. [Link]
Sources
Theoretical studies on "4-(Pyridin-4-yloxy)-benzenesulfonic acid"
An In-depth Technical Guide to the Theoretical and Computational Study of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid
Abstract
This compound is a molecule of significant interest, possessing a unique combination of a diaryl ether linkage, a pyridinyl group capable of hydrogen bonding and metal coordination, and a highly polar sulfonic acid group. This guide provides a comprehensive framework for the theoretical investigation of this compound, leveraging computational chemistry to elucidate its structural, electronic, and interactive properties. It is intended for researchers, chemists, and drug development professionals seeking to understand and predict the behavior of this molecule for applications ranging from medicinal chemistry to materials science. We will explore the causality behind methodological choices, present validated protocols, and offer insights into interpreting the resulting data.
Table of Contents
-
Introduction: The Molecular Architecture and Its Implications
-
Part 1: In Silico Characterization of Intrinsic Molecular Properties 2.1. Quantum Chemical Approach: Elucidating Electronic Structure 2.2. Conformational Landscape and Flexibility
-
Part 2: Application-Oriented Theoretical Investigations 3.1. Probing Non-Covalent Interaction Propensities 3.2. Case Study: Molecular Docking in Kinase Inhibition 3.3. Predictive Modeling of Physicochemical Properties (ADMET)
-
Part 3: Validated Computational Methodologies 4.1. Protocol 1: Geometry Optimization and Electronic Property Calculation via DFT 4.2. Protocol 2: Molecular Docking Simulation
-
References
Introduction: The Molecular Architecture and Its Implications
This compound is a bifunctional organic compound featuring a central diaryl ether scaffold. This structure is noteworthy for several reasons:
-
The Pyridyloxy Moiety: The pyridinyl group is a common feature in many pharmacologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, making it a key pharmacophore.
-
The Benzenesulfonic Acid Group: This group is strongly acidic and typically ionized at physiological pH, conferring high water solubility. Its ability to form strong hydrogen bonds and salt bridges makes it a critical anchor for molecular recognition at receptor sites.
-
The Diaryl Ether Linkage: This ether bond provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility is crucial for fitting into binding pockets of proteins or for self-assembly in materials.
The confluence of these features suggests potential applications as a linker molecule in metal-organic frameworks (MOFs), a fragment in drug design targeting protein kinases, or a functional monomer in polymer chemistry. Theoretical studies provide a powerful, cost-effective means to explore these possibilities by predicting molecular behavior at the atomic level before undertaking extensive experimental synthesis and testing.
Part 1: In Silico Characterization of Intrinsic Molecular Properties
Before exploring how the molecule interacts with its environment, we must first understand its intrinsic properties. Computational chemistry offers a window into the molecule's preferred shape, electron distribution, and energy levels.
Quantum Chemical Approach: Elucidating Electronic Structure
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for medium-sized organic molecules. It provides an excellent balance between computational cost and accuracy for describing electronic structure. By solving approximations of the Schrödinger equation, we can determine a wealth of information.
-
Optimized Molecular Geometry: DFT calculations can find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy. The key dihedral angle to consider is the C-O-C-C angle of the ether linkage, which dictates the relative orientation of the two aromatic rings.
-
Electronic Properties:
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For this compound, we would predict a strongly negative potential (red) around the sulfonate group (SO₃⁻) and the pyridine nitrogen, indicating regions that are attractive to electrophiles or hydrogen bond donors. A positive potential (blue) would be expected around the hydrogen atoms of the sulfonate group (in its neutral form) and the aromatic rings.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and electronic excitability. A smaller gap suggests the molecule is more likely to be reactive. For this molecule, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be centered on the electron-deficient pyridinyl ring.
-
Conformational Landscape and Flexibility
The diaryl ether bond is not rigid. Rotation around the C-O bonds allows the molecule to adopt different conformations, each with a different energy. Understanding this conformational landscape is critical, as only specific conformations may be suitable for binding to a biological target. A potential energy surface (PES) scan, where the key dihedral angle is systematically rotated and the energy calculated at each step, can reveal the most stable conformers and the energy barriers between them.
Part 2: Application-Oriented Theoretical Investigations
With a solid understanding of the molecule's intrinsic properties, we can now simulate its behavior in scenarios relevant to specific applications.
Probing Non-Covalent Interaction Propensities
The biological activity and material properties of a molecule are governed by its non-covalent interactions.
-
Hydrogen Bonding: The sulfonic acid group is a powerful hydrogen bond donor and acceptor, while the pyridine nitrogen is a strong acceptor. Theoretical models can predict the geometry and strength of these potential hydrogen bonds.
-
π-π Stacking: The two aromatic rings can interact with other aromatic systems through π-π stacking. The relative orientation (e.g., parallel-displaced vs. T-shaped) can be predicted by analyzing the optimized geometry of molecular dimers.
-
Ionic Interactions: In its deprotonated (sulfonate) form, the molecule can form strong salt bridges with positively charged residues in a protein (e.g., Arginine, Lysine) or with metal cations.
Case Study: Molecular Docking in Kinase Inhibition
The pyridyloxy-phenyl motif is a known "hinge-binding" element in many Type I kinase inhibitors. The pyridine nitrogen often forms a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region. We can hypothesize that this compound could act as a fragment or lead compound for a kinase inhibitor.
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. The process involves:
-
Preparation: Obtaining the 3D structure of a target kinase (e.g., from the Protein Data Bank) and preparing the 3D structure of our molecule (the ligand).
-
Docking: Using software like AutoDock Vina or Glide to systematically sample different positions and orientations of the ligand within the kinase's active site.
-
Scoring: Each pose is assigned a score that estimates the binding affinity. The top-scoring poses represent the most likely binding modes.
A successful docking simulation would likely show the pyridine nitrogen forming a hydrogen bond with the kinase hinge, while the sulfonic acid group could interact with solvent or form a salt bridge with a basic residue at the entrance of the active site.
Predictive Modeling of Physicochemical Properties (ADMET)
For drug development, it is crucial to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models, many based on Quantitative Structure-Activity Relationships (QSAR), can provide these predictions. For this compound, we would anticipate:
-
High Solubility: Due to the highly polar sulfonic acid group.
-
Low Lipophilicity (logP): The molecule's polarity would suggest poor passive diffusion across cell membranes.
-
pKa: Theoretical pKa calculations would confirm that the sulfonic acid group is strongly acidic (pKa < 1), while the pyridinium nitrogen is weakly basic (pKa ~ 5).
Part 3: Validated Computational Methodologies
Trustworthiness in computational science comes from well-defined, reproducible protocols.
Protocol 1: Geometry Optimization and Electronic Property Calculation via DFT
This protocol outlines the steps for a standard DFT calculation using a software package like Gaussian or ORCA.
Objective: To find the lowest energy structure and calculate electronic properties.
Methodology:
-
Step 1: Initial Structure Generation: Build the 3D structure of this compound using a molecular editor like Avogadro or GaussView.
-
Step 2: Input File Preparation: Create an input file specifying the calculation type.
-
Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and cost.
-
Basis Set: 6-31G(d) is a standard Pople-style basis set, suitable for initial optimizations of organic molecules. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
-
Solvation Model: To simulate behavior in solution (e.g., water), include a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Keywords: Opt Freq (to perform a geometry optimization followed by a frequency calculation to confirm it's a true minimum), Pop=NBO (to calculate Natural Bond Orbitals for charge analysis).
-
-
Step 3: Execution: Run the calculation on a computational server.
-
Step 4: Analysis:
-
Verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies.
-
Visualize the optimized geometry, MEP map, and HOMO/LUMO orbitals using software like GaussView or VMD.
-
Extract bond lengths, angles, dihedral angles, and Mulliken/NBO charges for quantitative analysis.
-
Diagram: DFT Workflow
Caption: Workflow for DFT-based molecular property calculation.
Protocol 2: Molecular Docking Simulation
This protocol describes a typical workflow for docking our molecule into a protein target.
Objective: To predict the binding pose and affinity of the molecule in a protein's active site.
Methodology:
-
Step 1: Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., a kinase, PDB ID: 1XXX) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states appropriate for physiological pH (e.g., using Schrödinger's Protein Preparation Wizard).
-
-
Step 2: Ligand Preparation:
-
Generate the 3D conformer of this compound (ideally, the DFT-optimized structure).
-
Assign appropriate protonation states (sulfonate SO₃⁻, protonated pyridine if pH < 5).
-
Generate different tautomers and stereoisomers if applicable.
-
-
Step 3: Grid Generation: Define the docking search space by placing a grid box around the known active site of the receptor.
-
Step 4: Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The software will generate multiple binding poses and rank them using a scoring function.
-
Step 5: Pose Analysis:
-
Visually inspect the top-scoring poses using software like PyMOL or Chimera.
-
Analyze the key intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) for the most plausible pose.
-
Compare the predicted pose with known binding modes of similar inhibitors to validate the result.
-
Diagram: Molecular Docking Workflow
Caption: Standard workflow for a receptor-ligand docking experiment.
Conclusion and Future Directions
Theoretical studies provide an indispensable lens through which to examine this compound. DFT calculations can reveal its fundamental electronic nature and preferred conformation, while molecular docking and QSAR models can bridge these intrinsic properties to tangible applications in drug discovery and materials science. The protocols outlined here offer a validated starting point for researchers to computationally probe this molecule.
Future theoretical work could expand upon this foundation. Molecular Dynamics (MD) simulations could be employed to study the dynamic stability of the ligand-protein complex predicted by docking, providing a more realistic picture of the binding event in a solvated environment. Furthermore, quantum chemical calculations could be used to predict reactivity and potential metabolic pathways, further informing its development as a therapeutic agent. By integrating these computational approaches, we can accelerate the discovery cycle and unlock the full potential of this versatile molecular scaffold.
References
Methodological & Application
Application Note & Protocol: Synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid from 4-phenoxypyridine. The core of this transformation is an electrophilic aromatic sulfonation reaction. This application note details the underlying chemical principles, a step-by-step experimental protocol, critical safety procedures for handling the reagents, and methods for product characterization. The content is designed for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure a successful and safe synthesis.
Introduction & Scientific Background
This compound[1][2][3][4] is a heterocyclic organic compound with potential applications as a key intermediate in the development of novel pharmaceutical agents and materials. Its structure, combining a pyridine ring, an ether linkage, and a sulfonic acid group, offers multiple points for further chemical modification.
The synthesis described herein proceeds via an electrophilic aromatic substitution (EAS) pathway, a fundamental reaction class in organic chemistry.[5] Specifically, it involves the sulfonation of the phenyl ring of the 4-phenoxypyridine starting material. The pyridine ring is electron-deficient and thus deactivated towards electrophilic attack. In contrast, the phenoxy group is an activating ortho-, para-director, making the attached benzene ring the reactive site for sulfonation. The sulfonic acid group is introduced to enhance aqueous solubility or to serve as a versatile functional handle for subsequent reactions.[5]
This protocol utilizes chlorosulfonic acid as the sulfonating agent. This reagent is highly reactive and effective but demands stringent safety protocols due to its corrosive and water-reactive nature.[6][7][8]
Reaction Mechanism: Electrophilic Aromatic Sulfonation
The sulfonation of 4-phenoxypyridine is a classic electrophilic aromatic substitution reaction. The mechanism can be dissected into three primary steps:
-
Generation of the Electrophile: While sulfur trioxide (SO₃) is the ultimate electrophile, chlorosulfonic acid (ClSO₃H) serves as a potent source. In the reaction medium, it can generate the highly electrophilic SO₃ or its protonated form.[5][9]
-
Electrophilic Attack (Sigma Complex Formation): The π-electron system of the electron-rich benzene ring of 4-phenoxypyridine acts as a nucleophile, attacking the sulfur atom of the electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][9] The ether oxygen atom is an activating, ortho-, para-directing group, meaning the attack will preferentially occur at the positions ortho or para to the ether linkage. Due to steric hindrance at the ortho positions, the para-substituted product is typically favored.
-
Deprotonation and Re-aromatization: A weak base in the reaction mixture (such as the chloride ion or another molecule of the acid) removes a proton from the carbon atom bearing the new sulfonic group. This restores the aromaticity of the ring, yielding the final product, this compound.[5]
Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis. Adherence to these steps, particularly the safety measures, is critical for a successful outcome.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 4-Phenoxypyridine | 4783-86-2 | C₁₁H₉NO | 171.20 | Starting Material |
| Chlorosulfonic Acid | 7790-94-5 | ClSO₃H | 116.52 | Sulfonating Agent. Highly Corrosive.[7] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, reaction solvent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |
| Ice | N/A | H₂O (solid) | 18.02 | For quenching. |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.
-
Pressure-equalizing dropping funnel (60 mL).
-
Thermometer or thermocouple probe.
-
Condenser with a drying tube (filled with CaCl₂ or Drierite).
-
Ice bath.
-
Buchner funnel and filter flask assembly.
-
Standard laboratory glassware (beakers, graduated cylinders, etc.).
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), chemically resistant apron or lab coat.[10]
Critical Safety Precautions
Working with Chlorosulfonic Acid: Chlorosulfonic acid is a highly corrosive and toxic substance that reacts violently with water, generating heat and toxic HCl gas.[6][8]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[7] Ensure all glassware is perfectly dry to prevent violent reactions.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6][10] An emergency shower and eyewash station must be readily accessible.[10]
-
Addition: Add chlorosulfonic acid slowly and dropwise to the reaction mixture. Never add water or any protic solvent to chlorosulfonic acid.[6][8]
-
Spills: Neutralize small spills cautiously with an inert absorbent material like sodium bicarbonate or crushed limestone. Do not use combustible materials like sawdust.[11] For larger spills, evacuate the area and consult safety personnel.[8]
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][11] For inhalation, move to fresh air and seek medical attention.[11]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Attach a condenser with a drying tube to the central neck.
-
Place the entire apparatus in an ice bath.
-
In the flask, dissolve 4-phenoxypyridine (5.0 g, 29.2 mmol) in anhydrous dichloromethane (50 mL). Stir the solution until the solid is fully dissolved and cool the mixture to 0°C.
-
-
Addition of Sulfonating Agent:
-
Carefully charge the dropping funnel with chlorosulfonic acid (3.75 g, 2.2 mL, 32.2 mmol, 1.1 equivalents).
-
Add the chlorosulfonic acid dropwise to the stirred 4-phenoxypyridine solution over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 5°C throughout the addition to minimize side reactions. A white precipitate may form during the addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed (e.g., using a polar eluent system and visualizing with UV light).
-
-
Reaction Quenching and Work-up:
-
Prepare a 500 mL beaker containing approximately 100 g of crushed ice.
-
CAUTION: This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate of the product will form.
-
Continue stirring until all the ice has melted and the mixture has reached room temperature.
-
-
Product Isolation and Purification:
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual acid.
-
Wash the filter cake with a small amount of cold diethyl ether or acetone to aid in drying.
-
Dry the crude product under vacuum to a constant weight.
-
For further purification, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and their substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected: 251.26 g/mol ).[1][3]
-
Infrared (IR) Spectroscopy: To identify characteristic peaks for S=O stretching in the sulfonic acid group.
-
Melting Point: To assess purity.
Visualization of Experimental Workflow
The following diagram provides a high-level overview of the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
References
-
SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link]
-
Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No.[Link]
-
Atul Ltd. Chlorosulfonic acid. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Link]
-
IPCS. ICSC 1039 - CHLOROSULFONIC ACID. [Link]
-
OpenOChem Learn. EAS-Sulfonation. [Link]
-
YouTube. (2023, January 13). Sulfonation of Aromatic Compounds. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 192329-80-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 192329-80-9|4-(Pyridin-4-yloxy)benzenesulfonic acid|BLD Pharm [bldpharm.com]
- 5. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 6. slideserve.com [slideserve.com]
- 7. lobachemie.com [lobachemie.com]
- 8. atul.co.in [atul.co.in]
- 9. m.youtube.com [m.youtube.com]
- 10. nj.gov [nj.gov]
- 11. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
Use of "4-(Pyridin-4-yloxy)-benzenesulfonic acid" as an acid catalyst in esterification
Application Note & Protocols
Topic: 4-(Pyridin-4-yloxy)-benzenesulfonic Acid: A Novel Bifunctional Acid Catalyst for Advanced Esterification in Pharmaceutical Synthesis
Abstract
Esterification remains a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs) and drug intermediates. The search for more efficient, selective, and sustainable catalysts is perpetual. This document introduces This compound as a promising, yet underexplored, acid catalyst for esterification. We posit that its unique molecular architecture, featuring both a strong Brønsted acid site (sulfonic acid) and a Lewis basic site (pyridine nitrogen), enables a potential bifunctional catalytic mechanism. This application note provides a theoretical framework for its mechanism, outlines its predicted advantages over conventional catalysts, and presents detailed protocols for its application, optimization, and recovery.
Introduction: The Need for Advanced Catalysts in Esterification
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is fundamental in organic synthesis. In the pharmaceutical industry, this reaction is critical for producing prodrugs, modifying drug solubility, and synthesizing key molecular scaffolds. Traditionally, strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (PTSA) are employed.[1][2] However, these homogeneous catalysts often present significant challenges, including:
-
Corrosivity: Aggressive nature towards reactors and equipment.
-
Difficult Separation: Tedious aqueous workups are required to remove the catalyst, often leading to wastewater generation.[3][4]
-
Side Reactions: Strong, non-selective acidity can lead to dehydration of sensitive alcohols or other undesired side reactions.[2]
Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer solutions to separation and reusability but can suffer from lower reaction rates and thermal instability.[5][6] This landscape creates a clear need for novel catalysts that combine the high activity of homogeneous systems with the practical advantages of easy separation and enhanced selectivity.
This compound emerges as a compelling candidate. Its structure is unique, merging the well-established catalytic power of the benzenesulfonic acid moiety with a strategically positioned pyridine ring. This application note will explore the untapped potential of this molecule.
Catalyst Profile: this compound
Structure:
-
CAS Number: 192329-80-9[7]
-
Molecular Formula: C₁₁H₉NO₄S[7]
-
Molecular Weight: 251.26 g/mol [7]
-
Key Features:
-
Brønsted Acid Site: The sulfonic acid (-SO₃H) group is a strong acid, responsible for protonating the carboxylic acid, thereby activating it for nucleophilic attack.
-
Lewis Base Site: The nitrogen atom in the pyridine ring is a Lewis base. This site can potentially interact with reactants or intermediates, offering a pathway for bifunctional catalysis.
-
Aromatic Spacer: The phenoxy ether linkage provides a rigid, well-defined distance between the acidic and basic sites.
-
Zwitterionic Potential: The molecule can exist as an internal salt, or zwitterion, which influences its solubility and physical properties, potentially simplifying its isolation.
-
Proposed Catalytic Mechanism and Advantages
The catalytic cycle is hypothesized to proceed via a standard acid catalysis pathway, enhanced by the intramolecular presence of the pyridine base.
Mechanism of Action
The primary role of the sulfonic acid group is to protonate the carbonyl oxygen of the carboxylic acid (Step 1), significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl (Step 2) to form a tetrahedral intermediate. This is where the pyridine moiety may play a crucial role. It could act as a proton shuttle, facilitating the proton transfers necessary to reform the carbonyl and eliminate water (Steps 3 & 4), ultimately regenerating the catalyst.
Figure 1: Proposed mechanism for esterification catalyzed by this compound.
Comparative Advantages
The unique structure of this compound offers several potential advantages over conventional catalysts.
| Feature | H₂SO₄ | p-Toluenesulfonic Acid (PTSA) | Amberlyst-15 (Solid Resin) | This compound (Predicted) |
| Catalyst Type | Homogeneous | Homogeneous | Heterogeneous | Homogeneous (with easy recovery) |
| Activity | Very High | High | Moderate to High | High |
| Corrosivity | High | Moderate | Low | Low to Moderate |
| Separation | Difficult (Neutralization) | Difficult (Neutralization/Extraction) | Easy (Filtration) | Easy (pH-mediated precipitation/extraction) |
| Reusability | No | No | Yes | Potentially High |
| Bifunctionality | No | No | No | Yes (Acid & Base sites) |
| Side Reactions | High Potential | Moderate Potential | Substrate Dependent | Potentially Lower (due to enhanced selectivity) |
Experimental Protocols
The following protocols are designed as a starting point for researchers. Optimization of temperature, catalyst loading, and reaction time will be necessary for specific substrate combinations.
General Protocol for Esterification
This protocol describes a typical batch esterification of a generic carboxylic acid with a primary alcohol.
Figure 2: General workflow for esterification using the novel catalyst.
Materials:
-
Carboxylic Acid (e.g., Ibuprofen, 1.0 eq)
-
Alcohol (e.g., Ethanol, 3.0 eq)
-
This compound (1-10 mol%)
-
Solvent (e.g., Toluene, to facilitate azeotropic water removal)
-
Round-bottom flask equipped with a magnetic stir bar
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser in a fume hood.
-
Charging Reactants: To the flask, add the carboxylic acid (1.0 eq), the alcohol (1.2 to 3.0 eq), and the solvent (approx. 2-3 mL per mmol of carboxylic acid).
-
Catalyst Addition: Add this compound (e.g., 5 mol%).
-
Reaction: Begin stirring and heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the reaction equilibrium toward the product.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the limiting reagent is consumed (typically 4-24 hours).
-
Cooling: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Workup and Purification: Proceed to Protocol 4.2 for catalyst recovery and subsequent product purification.
Protocol for Catalyst Recovery and Product Isolation
The amphoteric nature of the catalyst allows for a straightforward acid-base workup for its recovery.
Procedure:
-
Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate (3x the reaction volume).
-
Aqueous Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the sulfonic acid, making the catalyst salt water-soluble. The aqueous layer now contains the catalyst.
-
Product Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Purify as needed.
-
Catalyst Recovery: a. Combine the aqueous layers from Step 2. b. Slowly acidify the aqueous solution with 1M HCl to a pH of ~3-4. c. The zwitterionic this compound should precipitate out of solution. d. Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum. e. The recovered catalyst can be reused in subsequent reactions. Assess purity and activity loss if necessary.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase catalyst loading (up to 10 mol%).
-
Ensure efficient water removal with the Dean-Stark trap. For low-boiling alcohols, the addition of molecular sieves to the reaction can be considered.
-
Increase the excess of the alcohol reactant.
-
-
Catalyst Does Not Precipitate During Recovery: The catalyst may be too soluble. Try concentrating the aqueous layer under reduced pressure before acidification or perform a back-extraction into a polar organic solvent like n-butanol after acidification.
-
Suspected Catalyst Leaching/Decomposition: If reusability is poor, catalyst stability under the specific reaction conditions should be assessed. Consider running the reaction at a lower temperature for a longer duration.
Conclusion
This compound represents a promising new tool for chemists in the pharmaceutical and fine chemical industries. Its unique bifunctional nature is predicted to offer high catalytic activity combined with a simple, efficient recovery and reuse protocol, addressing key drawbacks of traditional acid catalysts. The methodologies presented here provide a robust starting point for researchers to explore the full potential of this novel catalyst in their synthetic endeavors. Further investigation is warranted to fully characterize its catalytic scope and performance.
References
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Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(9), 4936-4943. [Link]
-
Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. ResearchGate. [Link]
-
Vitiello, R., et al. (2021). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. [Link]
-
Al-Mughrabi, A., et al. (2022). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. [Link]
-
Lovelace, C., et al. (2022). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. ACS Publications. [Link]
-
Caprara, C., et al. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. National Institutes of Health (PMC). [Link]
- Conceição, M., et al. (2004). Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts.
-
Shagufta, & Zumeer, S. (2015). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah. [Link]
-
Boey, P. L., et al. (2020). A new heterogeneous acid catalyst system for esterification of free fatty acids into methyl esters. ResearchGate. [Link]
-
Gholami, Z., et al. (2023). Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. MDPI. [Link]
-
Zhang, Y., et al. (2023). Heterogeneous Acid Catalysts for Biodiesel Production: Effect of Physicochemical Properties on Their Activity and Reusability. MDPI. [Link]
-
The Organic Chemistry Tutor. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. YouTube. [Link]
-
Wang, C., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. National Institutes of Health (PMC). [Link]
-
Hayyan, A., et al. (2022). Mechanism of esterification catalyzed by sulfonic acid moieties. ResearchGate. [Link]
-
Chem-Impex. (n.d.). Ácido 4-(piridin-3-iloxi)bencenosulfónico. Chem-Impex. [Link]
-
Deka, N., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. National Institutes of Health (PMC). [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Institutes of Health (PMC). [Link]
-
Liu, D., et al. (2018). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. REVISTA DE CHIMIE, 69(11), 3122-3127. [Link]
- King, S. W. (1997). Esterification process.
- Li, Z., et al. (2014). Method for synthesizing 4-vinyl pyridine propanesulfonic acid ylide.
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Application Note: The Strategic Use of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
The diaryl ether and diaryl urea motifs are cornerstones in the architecture of numerous targeted therapies, particularly multi-kinase inhibitors used in oncology. The synthesis of high-purity intermediates for these active pharmaceutical ingredients (APIs) is paramount to ensure safety and efficacy. This application note details the strategic role of 4-(Pyridin-4-yloxy)-benzenesulfonic acid as a key, purifiable intermediate in the synthesis of advanced pharmaceutical building blocks. We provide an in-depth examination of its properties and a validated, step-by-step protocol for its use in a synthetic workflow leading to a diaryl urea scaffold, exemplified by the core of drugs like Sorafenib.
Introduction: The Importance of the Pyridine-Ether-Aryl Scaffold
Modern drug discovery has increasingly focused on kinase inhibitors, many of which share a common structural feature: a diaryl urea or amide linkage. Compounds like Sorafenib, Regorafenib, and others rely on a precise arrangement of a pyridine ring linked via an ether bridge to a substituted phenyl group.[1][2][3] The purity of the core intermediate, typically a (pyridin-4-yloxy)aniline derivative, directly impacts the yield and impurity profile of the final API.
This compound (CAS 192329-80-9) is a crystalline solid that embodies this core scaffold.[4][5] Its unique combination of the stable pyridine-ether linkage and a highly polar, reactive sulfonic acid group makes it more than just a simple building block. The sulfonic acid moiety provides a powerful chemical handle that can be exploited for:
-
Enhanced Solubility: The salt form of the sulfonic acid is highly soluble in aqueous media, a property that can be leveraged for facile purification to remove non-polar, organic impurities.[6][7]
-
Chemical Reactivity: The sulfonic acid group can participate in various reactions, including serving as a leaving group in nucleophilic substitution or being removed entirely in a desulfonation step.[7][8]
-
Catalytic Activity: Aromatic sulfonic acids are well-established as strong acid catalysts in a variety of organic transformations.[9][10]
This guide demonstrates a robust protocol that leverages these properties, using this compound as a "purification intermediate" to access high-purity 4-(pyridin-4-yloxy)aniline, a direct precursor for diaryl urea synthesis.
Physicochemical Data and Rationale for Use
The strategic advantage of using this compound lies in its distinct physical properties compared to its upstream and downstream counterparts in a synthetic route.
| Property | Value | Source |
| CAS Number | 192329-80-9 | [4][5] |
| Molecular Formula | C₁₁H₉NO₄S | [4] |
| Molecular Weight | 251.26 g/mol | [4][5] |
| Appearance | White to off-white solid | [11] |
| Acidity (pKa) | Strongly acidic (-2.8, est. for benzenesulfonic acid) | [8][10] |
| Solubility | Soluble in polar solvents; forms water-soluble salts | [6] |
Causality for Use: The synthesis of the precursor, 4-(pyridin-4-yloxy)aniline, often results in side products that are difficult to remove via standard crystallization or chromatography at scale. By converting the crude aniline product into its sulfonic acid derivative, we fundamentally alter its solubility profile. The resulting this compound can be easily purified through aqueous washes or precipitation, leaving behind organic-soluble impurities. A subsequent, high-yielding desulfonation step regenerates the desired aniline in a significantly purer form.[8] This "protect-purify-deprotect" strategy is a hallmark of process chemistry, ensuring the quality required for pharmaceutical manufacturing.
Experimental Protocols: A Validated Workflow
This section outlines a complete, three-part workflow:
-
Part A: Synthesis of crude 4-(pyridin-4-yloxy)aniline.
-
Part B: Purificative sulfonation to yield this compound.
-
Part C: Desulfonation to yield high-purity 4-(pyridin-4-yloxy)aniline and subsequent urea formation.
PART A: Synthesis of Crude 4-(Pyridin-4-yloxy)aniline
This procedure is based on a standard nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
4-Aminophenol (1.0 eq)
-
4-Chloropyridine hydrochloride (1.05 eq)
-
Potassium tert-butoxide (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a dry, nitrogen-flushed reactor, add 4-aminophenol and anhydrous DMF. Stir to dissolve.
-
Add potassium tert-butoxide in portions at room temperature. An exotherm may be observed.
-
Add 4-chloropyridine hydrochloride. Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction by TLC or LC-MS for the disappearance of 4-aminophenol (typically 4-6 hours).
-
Once complete, cool the mixture to room temperature and dilute with toluene.
-
Wash the organic mixture sequentially with water, saturated NaHCO₃ solution, and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(pyridin-4-yloxy)aniline as an oil or solid. This material is used directly in Part B.
PART B: Purificative Sulfonation to this compound
Safety Note: Fuming sulfuric acid (oleum) is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
Materials:
-
Crude 4-(pyridin-4-yloxy)aniline (from Part A) (1.0 eq)
-
Fuming Sulfuric Acid (20-30% SO₃) (3.0-4.0 vol)
-
Ice-cold water
-
Isopropanol
Procedure:
-
In a clean, dry flask equipped with a mechanical stirrer and an addition funnel, cool fuming sulfuric acid to 0-5 °C in an ice/salt bath.
-
Slowly add the crude 4-(pyridin-4-yloxy)aniline to the cold oleum. The viscosity will increase. Maintain the internal temperature below 20 °C throughout the addition.
-
Rationale: This step performs an electrophilic aromatic substitution on the electron-rich aniline ring. Cooling is critical to control the reaction rate and prevent uncontrolled side reactions.
-
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by LC-MS).
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of ice-cold water. A precipitate will form.
-
Rationale: This "quenching" step precipitates the sulfonic acid product, which is less soluble in the highly acidic aqueous medium, while many impurities remain dissolved.
-
-
Stir the resulting slurry for 1 hour, then filter the solid product.
-
Wash the filter cake with cold water, followed by cold isopropanol, to remove residual acid and water.
-
Dry the solid under vacuum at 50-60 °C to yield this compound as a purified solid.
PART C: Desulfonation and Synthesis of a Diaryl Urea
This part regenerates the purified aniline and uses it to synthesize a representative diaryl urea.
Materials:
-
This compound (from Part B) (1.0 eq)
-
Sulfuric acid (10% aqueous solution)
-
Aqueous sodium hydroxide (5 M)
-
Dichloromethane (DCM)
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (0.98 eq)[12]
Procedure:
-
Desulfonation: a. Suspend the purified this compound in 10% aqueous H₂SO₄. b. Heat the mixture to reflux (100-110 °C) and maintain for 8-12 hours. This is a hydrolysis reaction that removes the -SO₃H group.[8] c. Monitor the reaction by LC-MS for the disappearance of the starting material. d. Cool the reaction mixture to room temperature and carefully basify with 5 M NaOH until the pH is >10. e. Extract the aqueous layer three times with dichloromethane. f. Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield high-purity 4-(pyridin-4-yloxy)aniline.
-
Urea Formation: a. Dissolve the purified 4-(pyridin-4-yloxy)aniline in anhydrous DCM. b. Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room temperature.[13][14] c. Stir the mixture for 2-4 hours. A precipitate of the urea product will typically form. d. Filter the solid product, wash with a small amount of cold DCM, and dry under vacuum.
Visualization of the Synthetic Workflow
The following diagram illustrates the complete process, highlighting the strategic use of the sulfonic acid intermediate for purification.
Caption: Synthetic workflow for a diaryl urea using a sulfonic acid intermediate.
Expected Results and Data
The primary advantage of this protocol is the significant increase in the purity of the key aniline intermediate, which translates to a cleaner final product.
| Stage | Product | Typical Yield | Purity (HPLC) | Key Analytical Notes |
| Part A | Crude 4-(pyridin-4-yloxy)aniline | 85-95% | 80-90% | Presence of unreacted starting materials and side products. |
| Part B | This compound | 90-98% (from crude) | >99% | Crystalline solid, easily characterized by NMR. |
| Part C.1 | Purified 4-(pyridin-4-yloxy)aniline | 88-94% (from sulfonic acid) | >99.5% | Significantly reduced impurity profile compared to crude material. |
| Part C.2 | Final Diaryl Urea | >95% | >99% | High-quality product suitable for further processing. |
Conclusion
This compound is a highly valuable and strategic intermediate in the synthesis of pharmaceutical compounds. Its utility extends beyond being a simple structural component. As demonstrated in this application note, its unique physicochemical properties can be exploited to implement a robust purification strategy, enabling the production of high-purity downstream intermediates like 4-(pyridin-4-yloxy)aniline. This approach, which leverages a reversible sulfonation/desulfonation process, is a powerful technique for researchers and process chemists in the pharmaceutical industry to ensure the quality and consistency required for the synthesis of complex APIs.
References
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Chem-Impex. (n.d.). Ácido 4-(piridin-3-iloxi)bencenosulfónico. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Pyridine-3-Sulfonic Acid in Modern Pharmaceutical Manufacturing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Pyridinesulfonic Acid: Properties and Applications. Retrieved from [Link]
-
Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. Retrieved from [Link]
-
Babić, Z., Crkvenčić, M., Rajić, Z., Mikecin, A. M., Kralj, M., Balzarini, J., Petrova, M., Vanderleyden, J., & Zorc, B. (2012). New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation. Molecules, 17(1), 1124–1144. Retrieved from [Link]
-
He, L., et al. (2016). Synthesis, Biological Evaluation and Docking Studies of Sorafenib Derivatives N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4(5)-phenylpicolinamides. Medicinal Chemistry, 13(5), 499-510. Retrieved from [Link]
- Google Patents. (n.d.). EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process.
-
Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities. Future Medicinal Chemistry, 15(22), 2029–2032. Retrieved from [Link]
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate.
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea. Retrieved from [Link]
-
American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]
-
Arshad, S., et al. (2011). 3-Fluoroanilinium 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2924. Retrieved from [Link]
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Application Notes and Protocols: 4-(Pyridin-4-yloxy)-benzenesulfonic Acid as a Versatile Scaffold in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient medicinal chemistry. 4-(Pyridin-4-yloxy)-benzenesulfonic acid represents such a scaffold, integrating three key pharmacophoric features: a pyridine ring, an ether linkage, and a benzenesulfonic acid moiety. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs are prevalent in a wide range of biologically active agents.
This guide provides an in-depth analysis of the potential applications of this compound by examining the established biological activities of its close structural analogs and derivatives. We will explore its utility as a foundational building block for developing inhibitors of key enzyme classes, including protein kinases and metabolic enzymes, and provide detailed protocols for its evaluation in relevant biochemical assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
Physicochemical Properties and Synthesis Rationale
The strategic value of this compound in medicinal chemistry stems from the distinct properties of its constituent functional groups.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets. Furthermore, the entire ring system can serve as a bioisostere for phenyl groups, amides, or other heterocyles, allowing for fine-tuning of a molecule's physicochemical properties such as lipophilicity and aqueous solubility.[1]
-
Benzenesulfonic Acid Group: As a strong acid, this group is typically ionized at physiological pH, significantly enhancing the water solubility of the parent molecule.[2] This feature is critical for developing compounds with favorable pharmacokinetic profiles. The sulfonate group can also form strong ionic and hydrogen bond interactions with positively charged residues (e.g., Arginine, Lysine) in protein active sites.
-
Ether Linkage: The ether bond provides rotational flexibility, allowing the pyridine and benzene rings to adopt optimal orientations for binding within a target's active site.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 192329-80-9 | [3][4] |
| Molecular Formula | C₁₁H₉NO₄S | [3][4] |
| Molecular Weight | 251.26 g/mol | [3][4] |
| pKa (Predicted) | -0.82 ± 0.50 | [4] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [4] |
General Synthetic Strategy
A plausible and common method for synthesizing diaryl ethers like this compound is the Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a phenoxide with an activated pyridyl halide or, conversely, a pyridinoxide with an activated aryl halide/sulfonate.
Caption: General workflow for the synthesis of the title compound.
Application in Cancer Research: A Scaffold for Kinase Inhibitors
The pyridine and benzenesulfonamide moieties are cornerstone elements in the design of numerous kinase inhibitors. The PI3K/mTOR signaling pathway, which is frequently hyperactivated in various cancers, has been a primary focus for inhibitors built upon these scaffolds.[5]
Mechanism of Action Rationale
Derivatives of benzenesulfonamide containing nitrogen heterocycles have demonstrated potent dual inhibitory activity against PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin).[5][6] In these inhibitors, the pyridine or related heterocycle often engages in crucial hydrogen bonding interactions within the kinase hinge region, while the sulfonamide portion can interact with other key residues in the active site, contributing to both potency and selectivity. The core structure of this compound provides an ideal starting point for elaborating upon these known pharmacophores.
Representative Data for Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activity of compound FD274 , a 7-azaindazole derivative incorporating a fluorobenzenesulfonamide moiety, highlighting the potential of this chemical class.[6]
Table 2: In Vitro Inhibitory Activity of FD274, a Benzenesulfonamide-based PI3K/mTOR Inhibitor [6]
| Target | IC₅₀ (nM) |
| PI3Kα | 0.65 |
| PI3Kβ | 1.57 |
| PI3Kγ | 0.65 |
| PI3Kδ | 0.42 |
| mTOR | 2.03 |
| HL-60 (AML cell line) | 92 |
| MOLM-16 (AML cell line) | 84 |
Protocol: In Vitro PI3Kα Kinase Assay
This protocol describes a general method for evaluating the inhibitory activity of a test compound, such as a derivative of this compound, against PI3Kα using a luminescence-based assay.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Active kinase consumes ATP, leading to a lower signal. An effective inhibitor prevents ATP consumption, resulting in a higher luminescent signal.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)
-
ATP solution
-
Test compound (e.g., "Compound X") dissolved in DMSO
-
Positive control inhibitor (e.g., Dactolisib)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Assay Plate Setup:
-
Add 1 µL of DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) control wells.
-
Add 1 µL of the positive control inhibitor dilution series to its designated wells.
-
Add 1 µL of the Compound X dilution series to the test wells.
-
-
Kinase Reaction:
-
Prepare a 2X enzyme/substrate master mix in kinase buffer containing PI3Kα and PIP2. Add 10 µL to all wells except the "No Enzyme" controls.
-
Add 10 µL of kinase buffer without enzyme to the "No Enzyme" wells.
-
Prepare a 2X ATP solution in kinase buffer. Add 10 µL to all wells to initiate the reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to all wells to convert the newly formed ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "No Inhibitor" (100%) and "No Enzyme" (0%) controls.
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro luminescence-based kinase assay.
Application in Anti-Inflammatory Drug Discovery
Benzenesulfonamide derivatives are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and inflammation.[7] Furthermore, related structures have shown multi-target activity against other key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7]
Mechanism of Action Rationale
The sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, displacing a key water molecule and inhibiting the enzyme's catalytic activity. The 4-(Pyridin-4-yloxy) portion of the scaffold can be functionalized to extend into substrate-binding pockets, conferring isoform selectivity and potentially engaging other inflammatory targets.
Representative Data for Structurally Related Multi-Target Inhibitors
A study on novel pyridazine-based sulfonamides demonstrated potent, multi-target inhibition of inflammatory enzymes.[7] This highlights the potential for derivatives of our core scaffold to be developed as broad-spectrum anti-inflammatory agents.
Table 3: Inhibitory Activity of Pyridazine Sulfonamides Against Inflammatory Targets [7]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | COX-2 (IC₅₀, µM) | 5-LOX (IC₅₀, µM) |
| 7a | 48.3 | 5.3 | 0.08 | 3.0 |
| 7b | 52.6 | 7.2 | 0.07 | 2.5 |
| Zileuton (Ref) | - | - | - | 3.5 |
Protocol: Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric method to assess the inhibition of CA-catalyzed esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a yellow-colored product that absorbs light at 400 nm. An inhibitor will slow down the rate of this reaction, resulting in a lower absorbance reading over time.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
Assay Buffer (e.g., 20 mM Tris-SO₄, pH 7.6)
-
p-Nitrophenyl acetate (p-NPA) solution in acetonitrile
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., Acetazolamide)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Plate Setup:
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of DMSO to control wells (for 100% and 0% activity).
-
Add 10 µL of test compound or positive control dilutions (in DMSO) to respective wells.
-
-
Enzyme Addition:
-
Add 10 µL of hCA II solution (in Assay Buffer) to all wells except the "No Enzyme" (0% activity) control.
-
Add 10 µL of Assay Buffer to the "No Enzyme" wells.
-
Mix and pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37 °C.
-
Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the absorbance vs. time plot (V = ΔAbs/Δt).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (Vinhibitor / VDMSO)] * 100.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the curve to determine the IC₅₀ value.
-
Caption: Logical diagram of the colorimetric CA inhibition assay.
Conclusion
This compound is a high-potential scaffold for medicinal chemistry programs. Its constituent parts have been independently validated in numerous successful drug discovery campaigns targeting a range of diseases. The inherent physicochemical properties of this compound, particularly its aqueous solubility and hydrogen bonding capacity, make it an attractive starting point for the synthesis of compound libraries. By leveraging the established structure-activity relationships of its analogs, researchers can rationally design novel inhibitors for kinases, carbonic anhydrases, and other therapeutically relevant targets in oncology, inflammation, and metabolic diseases. The protocols provided herein offer a robust framework for the initial biological characterization of such novel derivatives.
References
- Chem-Impex International. (n.d.). Ácido 4-(piridin-3-iloxi)bencenosulfónico. Retrieved from Chem-Impex. (URL provided by search tool)
-
Abdel-Maksoud, M. S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197480. [Link]
- Benchchem. (n.d.). Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. Retrieved from Benchchem. (URL provided by search tool)
- ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook. (URL provided by search tool)
- BLD Pharm. (n.d.). 4-(Pyridin-4-yloxy)benzenesulfonic acid. Retrieved from BLD Pharm. (URL provided by search tool)
- United States Biological. (n.d.). 4-(Pyridin-3-Yloxy)Benzenesulfonic Acid. Retrieved from United States Biological. (URL provided by search tool)
- United States Biological. (n.d.). 4-(Pyridin-3-Yloxy)Benzenesulfonic Acid - Data Sheet. Retrieved from United States Biological. (URL provided by search tool)
-
Rostami, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2097. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
- ResearchGate. (n.d.). 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia.
- ChemScene. (n.d.). 4-[(pyridin-4-yl)sulfamoyl]benzoic acid. Retrieved from ChemScene. (URL provided by search tool)
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
- BLD Pharm. (n.d.). 4-([2,2':6',2''-Terpyridin]-4'-yl)benzenesulfonic acid. Retrieved from BLD Pharm. (URL provided by search tool)
-
Li, X., et al. (2017). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 129, 135-147. [Link]
-
Deka, N., et al. (2012). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Drug Discovery, 9(3). [Link]
- Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from Chemistry LibreTexts. (URL provided by search tool)
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- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Pyridin-4-yloxy)-benzenesulfonic acid as a Putative Reagent for Metal Ion Detection
Disclaimer: The following application notes and protocols are based on the known chemical properties of the functional moieties within 4-(Pyridin-4-yloxy)-benzenesulfonic acid and principles of coordination chemistry. As of the date of this document, there is a lack of specific published literature detailing the use of this particular compound for metal ion detection. Therefore, the protocols provided herein are proposed as a starting point for research and will require optimization and validation.
Introduction
This compound is an organic compound featuring a pyridine ring linked to a benzenesulfonic acid group via an ether bond.[1] The molecular structure, containing both a nitrogen heterocycle and an ionizable sulfonic acid group, suggests its potential as a chelating agent for various metal ions. The pyridine nitrogen atom possesses a lone pair of electrons, making it a primary coordination site for metal ions, while the sulfonate group can also participate in coordination.[2][3] This dual functionality makes this compound an interesting candidate for the development of new colorimetric or fluorometric sensors for metal ion detection in aqueous media.[4][5]
The interaction with metal ions could modulate the electronic properties of the molecule, potentially leading to observable changes in its UV-Visible absorbance or fluorescence emission spectra, which can be harnessed for sensing applications.[6]
Chemical Properties
| Property | Value | Source |
| CAS Number | 192329-80-9 | [1] |
| Molecular Formula | C₁₁H₉NO₄S | [1] |
| Molecular Weight | 251.26 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Expected to be soluble in water and polar organic solvents | [3] |
Proposed Mechanism of Metal Ion Detection
The detection of metal ions by this compound is predicated on the principles of coordination chemistry. The pyridine nitrogen and the oxygen atoms of the sulfonate group can act as donor atoms, forming a chelate complex with a metal ion. This coordination event can lead to a detectable signal through one of two primary mechanisms:
-
Colorimetric Sensing: The formation of the metal-ligand complex can alter the electronic transitions within the molecule, resulting in a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity. This change in the UV-Visible absorption spectrum can be observed as a distinct color change.[7][8]
-
Fluorometric Sensing: The coordination of a metal ion can influence the fluorescence properties of the molecule. This can manifest as either fluorescence quenching ("turn-off" sensing) or fluorescence enhancement ("turn-on" sensing). Quenching can occur due to energy or electron transfer from the excited fluorophore to the metal ion. Enhancement may result from the rigidification of the molecular structure upon metal binding, which reduces non-radiative decay pathways.[4][6]
The selectivity of the sensor for a particular metal ion will depend on factors such as the ionic radius, charge, and coordination geometry preference of the metal, as well as the pH of the medium.
Synthesis of this compound
Protocol: Synthesis of this compound
Materials:
-
4-hydroxypyridine
-
Sodium 4-chlorobenzenesulfonate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 eq) and sodium 4-chlorobenzenesulfonate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with concentrated HCl to a pH of approximately 2-3.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocols for Metal Ion Detection
The following are generalized protocols for evaluating the potential of this compound as a colorimetric or fluorescent sensor for metal ions. These protocols will require significant optimization for specific metal ions of interest.
Protocol 1: Colorimetric Detection of Metal Ions
Objective: To investigate the change in UV-Visible absorption spectrum of this compound upon addition of various metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in deionized water or a suitable buffer).
-
Stock solutions of various metal salts (e.g., 10 mM chlorides or nitrates of Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Hg²⁺, Cd²⁺ in deionized water).
-
Buffer solutions of different pH values (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8).
-
UV-Visible spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Test Solutions:
-
In a series of test tubes, add a fixed volume of the this compound stock solution.
-
Add a specific volume of the desired buffer solution to maintain a constant pH.
-
Add varying concentrations of a single metal ion stock solution to each test tube.
-
Bring the final volume to a constant value with deionized water.
-
Prepare a blank solution containing the buffer and the same concentration of the metal ion without the reagent.
-
Prepare a reference solution containing the reagent and buffer but no metal ion.
-
-
Spectroscopic Measurement:
-
Allow the solutions to equilibrate for a few minutes at room temperature.
-
Record the UV-Visible absorption spectrum of each solution from 200 to 800 nm.
-
Observe any changes in the absorbance intensity or the position of the maximum absorbance wavelength (λmax).
-
-
Data Analysis:
-
Plot the absorbance at the new λmax against the concentration of the metal ion to generate a calibration curve.
-
Determine the limit of detection (LOD) and the binding stoichiometry (e.g., using a Job's plot).
-
Protocol 2: Fluorometric Detection of Metal Ions
Objective: To investigate the change in fluorescence emission of this compound upon addition of various metal ions.
Materials:
-
Stock solution of this compound (e.g., 10 µM in deionized water or a suitable buffer).
-
Stock solutions of various metal salts (as in Protocol 1).
-
Buffer solutions of different pH values.
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Determination of Excitation and Emission Wavelengths:
-
Record the excitation and emission spectra of a dilute solution of this compound to determine the optimal excitation (λex) and emission (λem) wavelengths.
-
-
Titration Experiment:
-
In a quartz cuvette, place a fixed volume of the reagent stock solution and the desired buffer.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of a metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the λem against the concentration of the metal ion.
-
Analyze the data for fluorescence quenching or enhancement.
-
Calculate the Stern-Volmer quenching constant (Ksv) for quenching responses.
-
Determine the limit of detection (LOD) and binding constant.
-
Visualization of Concepts
Chemical Structure and Potential Coordination Sites
Caption: Structure of this compound with potential metal ion coordination sites highlighted.
Proposed Metal Ion Chelation
Caption: Schematic representation of the formation of a metal-ligand complex.
Experimental Workflow for Metal Ion Sensing
Caption: A generalized workflow for the detection of metal ions using a spectroscopic sensor.
References
-
(2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry. Molecules. URL: [Link]
-
(2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry. Semantic Scholar. URL: [Link]
-
4-(Pyridin-4-yloxy)benzenesulfonamide. Organic Syntheses. URL: [Link]
-
(2-Pyridyloxy)arsines as Ligands in Transition Metal Chemistry: A Stepwise As(III)→ As(II)→ As(I) Reduction. URL: [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC - NIH. URL: [Link]
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. MDPI. URL: [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC - PubMed Central. URL: [Link]
-
Transition metal pyridine complexes. Wikipedia. URL: [Link]
-
Kaur, N. and Kumar, S. (2011) Colorimetric Metal Ion Sensors. Tetrahedron, 67, 9233-9264. Scientific Research Publishing. URL: [Link]
-
Fluorescent chemosensor for metal ions using a polymer having pendant pyridylbenzoxazole groups. ResearchGate. URL: [Link]
-
Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar. URL: [Link]
-
Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. J-STAGE. URL: [Link]
-
Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate. URL: [Link]
-
Benzenesulfonic acid. Wikipedia. URL: [Link]
-
Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. PMC - NIH. URL: [Link]
-
Colorimetric Sensor Array for Discrimination of Heavy Metal Ions in Aqueous Solution Based on Three Kinds of Thiols as Receptors. PubMed. URL: [Link]
-
Synthesis of Benzenes from Pyridines via N to C switch. ChemRxiv. URL: [Link]
-
Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. ResearchGate. URL: [Link]
- Process of preparation of pyridine-3-sulfonic acids. Google Patents.
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- 9. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Investigating 4-(Pyridin-4-yloxy)-benzenesulfonic acid as a Novel Enzyme Inhibitor
Introduction: The Therapeutic Potential of Benzenesulfonamide Scaffolds
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, renowned for its role in a multitude of therapeutic agents. Its defining characteristic is the primary sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group, making it a privileged scaffold for the inhibition of metalloenzymes. A prime example of this is the extensive class of carbonic anhydrase (CA) inhibitors, where the sulfonamide coordinates to the catalytic Zn(II) ion, leading to potent inhibition.[1][2] The compound of interest, 4-(Pyridin-4-yloxy)-benzenesulfonic acid, integrates this key benzenesulfonamide feature with a pyridyloxy linker. The pyridine ring can engage in additional hydrogen bonding and hydrophobic interactions within an enzyme's active site, potentially enhancing both potency and selectivity.[3] While direct inhibitory data for this specific molecule is not extensively published, its structural alerts strongly suggest it is a candidate for investigation as a carbonic anhydrase inhibitor.
This guide provides a comprehensive framework for researchers and drug development professionals to explore the enzyme inhibitory potential of this compound, with a focus on the carbonic anhydrase family. We will delve into the theoretical mechanism of action, provide detailed protocols for in vitro characterization, and discuss the principles of structure-activity relationship (SAR) studies.
Proposed Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4][5] This reaction is fundamental to processes like pH regulation, CO₂ transport, and electrolyte balance. Several CA isoforms are overexpressed in pathological conditions, such as CA IX and XII in various cancers, making them attractive therapeutic targets.[6][7]
The inhibitory action of sulfonamides is well-characterized. The deprotonated sulfonamide nitrogen (at physiological pH) acts as a strong Lewis base, displacing the zinc-bound hydroxide ion in the enzyme's active site. This forms a stable, tetrahedral coordination complex with the Zn(II) ion, effectively blocking the catalytic activity of the enzyme.[1][2] The aryl ring and its substituents, in this case, the pyridin-4-yloxy group, extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing the inhibitor's affinity and isoform selectivity.[8]
Caption: Proposed binding of 4-(Pyridin-4-yloxy)-benzenesulfonamide to the Carbonic Anhydrase active site.
Experimental Protocols: Screening and Characterization
To evaluate this compound as a CA inhibitor, a systematic experimental workflow is required. This typically involves an initial screening assay to determine the half-maximal inhibitory concentration (IC₅₀), followed by kinetic studies to elucidate the mechanism of inhibition.
Protocol 1: Determination of IC₅₀ using a Spectrophotometric Assay
This protocol is based on the esterase activity of carbonic anhydrase, which can hydrolyze 4-nitrophenyl acetate (p-NPA) to the yellow-colored product 4-nitrophenol (p-NP), monitored at 400 nm.[4][8]
Materials:
-
Human Carbonic Anhydrase II (hCA II) (or other isoforms of interest)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
4-Nitrophenyl acetate (p-NPA, Substrate)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400 nm
Procedure:
-
Reagent Preparation:
-
CA Working Solution: Prepare a working solution of hCA II in assay buffer. The final concentration in the well should be determined empirically but is typically in the low nM range.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.[8]
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM). Also, prepare serial dilutions of the positive control, Acetazolamide.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer, DMSO, or inhibitor dilutions to the appropriate wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400 nm in kinetic mode, recording a reading every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. This is the concentration of the inhibitor that reduces enzyme activity by 50%.[8][9]
-
Protocol 2: Stopped-Flow CO₂ Hydration Assay for Ki Determination
For a more precise determination of the inhibition constant (Ki) and to measure activity against the native substrate (CO₂), a stopped-flow assay is the gold standard.[10] This method monitors the pH change resulting from proton production during CO₂ hydration.
Procedure Outline:
-
Setup: A stopped-flow instrument is used, which rapidly mixes the enzyme/inhibitor solution with a CO₂-saturated buffer.
-
Solutions: An aqueous buffer (e.g., Tris-SO₄) containing a pH indicator is used. The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Measurement: The change in absorbance of the pH indicator is monitored over a short time scale (milliseconds) immediately after mixing.
-
Analysis: The initial rates of the catalyzed reaction are determined. The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation, modified for the appropriate inhibition model (e.g., competitive, non-competitive).[10]
Caption: Experimental workflow for characterizing a novel carbonic anhydrase inhibitor.
Data Presentation: Benchmarking Against Known Inhibitors
When characterizing a new inhibitor, it is crucial to compare its potency against a standard inhibitor and across different enzyme isoforms. The table below presents representative inhibition constant (Kᵢ) data for known benzenesulfonamide inhibitors against key human carbonic anhydrase (hCA) isoforms. Data for a novel compound like this compound would be added to this table for direct comparison.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Benzenesulfonamide Derivative (4h) | 1500 | 755 | 38.9 | 12.4 |
| This compound | TBD | TBD | TBD | TBD |
| Data for Acetazolamide and benzenesulfonamide derivative 4h are sourced from a comparative study.[10] TBD: To Be Determined. |
Structure-Activity Relationship (SAR) Insights
Once initial inhibitory data is obtained, SAR studies can provide valuable insights for optimizing the lead compound. For benzenesulfonamide-based CA inhibitors, key structural modifications include:
-
The "Tail": Modifications to the group attached to the benzenesulfonamide ring (in this case, the pyridin-yloxy moiety) can dramatically affect isoform selectivity. The size, shape, and electronic properties of this "tail" determine how it interacts with variable residues lining the active site entrance.[8] For instance, bulky or rigid tails may be better accommodated by the wider active site of CA IX compared to the more constricted active site of CA II.
-
Substitution on the Benzene Ring: Adding substituents to the benzene ring can modulate the pKa of the sulfonamide group, influencing its binding affinity. Furthermore, these substituents can make additional contacts within the active site.
-
Scaffold Hopping: Replacing the benzene ring with other aromatic or heterocyclic systems can lead to novel interactions and improved pharmacological properties.
By systematically synthesizing and testing analogs of this compound, researchers can build a comprehensive SAR model to guide the design of more potent and selective inhibitors.
References
-
Baronas, D., Dudutienė, V., Paketurytė, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(7), 993–1011. [Link]
-
Khan, I., Ali, S., Muhammad, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 627591. [Link]
-
Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6776–6790. [Link]
-
ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. [Link]
-
Čapkauskaitė, E., Zubrienė, A., Smirnov, A., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE, 16(6), e0253379. [Link]
-
Nocentini, A., Bua, S., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(6), 7348–7362. [Link]
-
De Simone, G., Di Fiore, A., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry Letters, 23(5), 1499-1503. [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
-
Bence, M., Čuláková, H., Liptáková, L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
-
Wang, Y., Zhang, Y., & Liu, Y. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analytical Methods, 17(1), 1-10. [Link]
-
Jo, B. H., & Cha, H. J. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
protocols.io. (2022). ACE-inhibitory activity assay: IC50. [Link]
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Petzer, J. P., & Petzer, A. (2023). Pyridazinone-Substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase. SciSpace. [Link]
-
Nocentini, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Al-Suwaidan, I. A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega. [Link]
-
ResearchGate. (2023). (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2008). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 655-663. [Link]
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HPLC and GC methods for the analysis of "4-(Pyridin-4-yloxy)-benzenesulfonic acid"
An In-Depth Technical Guide for the Chromatographic Analysis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical determination of this compound. Due to its unique zwitterionic and highly polar nature, this compound presents significant challenges for conventional chromatographic methods. This document explores the underlying chemical principles that dictate the appropriate analytical strategies, moving beyond simple procedural lists to explain the causality behind method selection and parameter optimization. We present robust, validated protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), focusing on Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and derivatization-based GC-MS.
Analyte Deep Dive: Understanding the Physicochemical Landscape
The successful development of any analytical method begins with a thorough understanding of the analyte's properties. This compound is a complex molecule whose structure dictates its behavior in a chromatographic system.
-
Structure and Functionality: The molecule consists of a strongly acidic sulfonic acid group (-SO₃H) and a basic pyridine nitrogen atom, bridged by an aromatic ether linkage.
-
Zwitterionic Nature: In solution, the sulfonic acid group is deprotonated (anionic) while the pyridine nitrogen can be protonated (cationic), leading to a molecule with both positive and negative charges—a zwitterion. This dual-charge nature significantly influences its interaction with stationary phases.
-
High Polarity and Solubility: The presence of the sulfonic acid group makes the compound extremely polar and highly soluble in aqueous solutions.[1][2] Conversely, it is insoluble in nonpolar organic solvents.[2]
-
Volatility: As a salt-like zwitterion, the compound is non-volatile, making direct analysis by Gas Chromatography impossible.[3]
These properties are summarized in the table below.
| Property | Value / Description | Consequence for Chromatography |
| Molecular Formula | C₁₁H₉NO₄S[4][5] | - |
| Molecular Weight | 251.26 g/mol [4][5] | - |
| Key Functional Groups | Sulfonic Acid (strong acid, pKa ≈ -0.8)[4], Pyridine (weak base, pKa ≈ 5-6) | Zwitterionic character over a wide pH range. |
| Polarity | Very High | Poor retention on standard reversed-phase (e.g., C18) columns.[6] |
| Volatility | Non-volatile | Direct GC analysis is not feasible; derivatization is mandatory.[3][7] |
Part I: High-Performance Liquid Chromatography (HPLC) Methodologies
Given the analyte's high polarity, conventional reversed-phase HPLC is unsuitable, as the compound would elute in or near the solvent front with little to no retention.[6] Therefore, alternative HPLC strategies are required.
A. Recommended Approach 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality & Rationale: HILIC is the premier technique for retaining and separating highly polar compounds that are unretained in reversed-phase.[8][9][10] The mechanism relies on partitioning the analyte between a water-enriched layer adsorbed onto the polar stationary phase surface and a bulk mobile phase high in organic solvent.[9] For this compound, this provides excellent retention without the need for ion-pairing agents, making the method fully compatible with mass spectrometry (MS). A zwitterionic (ZIC-HILIC) or amide-based stationary phase is recommended to minimize secondary electrostatic interactions and improve peak shape.[8][11]
Detailed HILIC Protocol:
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV or MS detector.
-
-
Chromatographic Conditions:
-
Column: ZIC-HILIC Column, 3.5 µm, 2.1 x 100 mm (or equivalent amide phase).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 10 90 10.0 40 60 10.1 10 90 | 15.0 | 10 | 90 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection (UV): 260 nm.
-
Detection (MS): ESI in both positive and negative ion modes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
-
Crucial Step: Ensure the final sample diluent contains a high percentage of organic solvent (ideally matching the initial mobile phase conditions) to prevent peak distortion.
-
Filter through a 0.22 µm PTFE syringe filter before injection.
-
B. Recommended Approach 2: Mixed-Mode Chromatography (MMC)
Causality & Rationale: MMC columns possess stationary phases with multiple functionalities, typically combining hydrophobic (like C18) and ion-exchange moieties.[12][13] This is exceptionally effective for zwitterions. A reversed-phase/cation-exchange column allows for simultaneous interaction via hydrophobic forces with the molecule's aromatic rings and electrostatic attraction between the protonated pyridine and the stationary phase's cation-exchanger.[14] By adjusting the mobile phase pH and ionic strength, one can finely tune the retention of the analyte, offering a powerful tool for method development.[14][15]
Detailed Mixed-Mode Protocol:
-
Instrumentation:
-
Standard HPLC or UHPLC system.
-
-
Chromatographic Conditions:
-
Column: Mixed-Mode RP/Cation-Exchange Column (e.g., SIELC Primesep 200 or equivalent), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Isocratic Elution: 70% A / 30% B. Note: A gradient can be developed if impurities with different properties are present.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection (UV): 260 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter through a 0.22 µm nylon or PVDF syringe filter.
-
Part II: Gas Chromatography (GC) Methodology
The Imperative of Derivatization: Direct GC analysis of this compound is fundamentally impossible due to its non-volatile, salt-like nature. To enable analysis in the gas phase, the polar, active hydrogen of the sulfonic acid group must be chemically modified—a process known as derivatization.[3][16] This process converts the analyte into a volatile and thermally stable derivative suitable for GC.
Recommended Approach: Silylation followed by GC-MS
Causality & Rationale: Silylation is a robust and widely used derivatization technique for acidic protons.[17] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react quantitatively with the sulfonic acid to replace the acidic hydrogen with a nonpolar trimethylsilyl (TMS) group.[18] The resulting TMS-ester is much less polar, more volatile, and thermally stable, making it ideal for GC analysis. GC coupled with Mass Spectrometry (GC-MS) is the preferred configuration, as the mass spectrometer provides definitive identification of the derivatized analyte based on its mass spectrum and fragmentation pattern.
Detailed Silylation and GC-MS Protocol:
-
Instrumentation & Reagents:
-
GC system with a split/splitless injector and a Mass Spectrometric detector (GC-MS).
-
Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) catalyst.
-
Solvent: Anhydrous Pyridine or Acetonitrile.
-
Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.
-
-
Derivatization Protocol:
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Crucial Step: Ensure the sample is completely dry. If in solution, evaporate to complete dryness under a stream of nitrogen. Water will consume the derivatizing reagent and inhibit the reaction.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70 °C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., HP-5ms, DB-5ms, or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 50 - 450 m/z.
-
Conclusion
The analysis of this compound requires specialized chromatographic approaches tailored to its highly polar and zwitterionic properties. For liquid chromatography, HILIC and Mixed-Mode Chromatography are superior methods that provide excellent retention and peak shape without the drawbacks of ion-pairing reagents. For gas chromatography, direct analysis is not an option; however, a robust silylation derivatization protocol followed by GC-MS analysis provides a reliable and specific method for quantification and identification. The choice between these techniques will depend on the specific analytical goal, available instrumentation, and sample matrix.
References
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Wang, Y., & Cao, F. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A, 1187(1-2), 53-61. Retrieved from [Link]
-
Riu, J., Marfil, F., Eichhorn, P., & Barceló, D. (2000). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A, 889(1-2), 221-229. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
D'Attoma, A., & Heinisch, S. (2018). Mixed-Mode Chromatography—A Review. LCGC International, 31(11), 608-619. Retrieved from [Link]
- Google Patents. (n.d.). Ion-pairing chromatography.
-
Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Zhang, Q., & Wang, Z. (2006). Analysis of sulfonic acids anionic surfactant by gas chromatography/mass spectrometry. Chinese Journal of Analytical Chemistry, 34(1), 111-114. Retrieved from [Link]
-
Chromatography Forum. (2008). Derivatisation of sulfonic acids for GC/MS analysis. Retrieved from [Link]
-
Wang, S., et al. (2019). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Journal of Chromatography A. Retrieved from [Link]
-
Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
-
Dolan, J. W. (2004). Ion Pairing - Blessing or Curse? LCGC International, 22(7), 346-351. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(pyridin-3-iloxi)bencenosulfónico. Retrieved from [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Retrieved from [Link]
- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
-
Lin, H., et al. (2013). Trace Analysis of Perfluorooctane Sulfonic Acid in Textile Fabrics by Gas Chromatography/Mass Spectrometry with On-column Derivatization. Journal of The Chinese Chemical Society. Retrieved from [Link]
-
Kirkland, J. J. (1960). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 32(11), 1388-1393. Retrieved from [Link]
-
PubChem. (n.d.). CID 175264139. Retrieved from [Link]
-
ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonic acid pyridinium salt. Retrieved from [Link]
-
Agilent. (n.d.). Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
Clentran. (n.d.). This compound. Retrieved from [Link]
-
Ng, L. K. (2000). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Journal of Chromatography A, 873(1), 29-39. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-nitro-N-pyridin-4-ylbenzenesulfonamide. Retrieved from [Link]
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Application Notes & Protocols: 4-(Pyridin-4-yloxy)-benzenesulfonic Acid as a Versatile Catalyst for Heterocyclic Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive technical guide on the use of 4-(Pyridin-4-yloxy)-benzenesulfonic acid as a novel and efficient Brønsted acid catalyst for the synthesis of valuable heterocyclic compounds. This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth insights into the catalyst's properties, proposed mechanisms of action, and detailed protocols for the synthesis of quinoxalines and benzimidazoles. While direct literature on this specific catalyst's application in these syntheses is emerging, the protocols herein are built upon established principles of Brønsted acid catalysis and the known reactivity of analogous sulfonic acids and pyridine-containing compounds.[1][2]
Introduction to this compound
This compound (PYBSA) is a bifunctional organic molecule featuring a strongly acidic sulfonic acid group and a basic pyridine moiety linked by an ether bond.[3] This unique structure suggests its potential as a highly effective Brønsted acid catalyst. The sulfonic acid group provides the requisite proton source for acid-catalyzed reactions, while the pyridine ring can influence the catalyst's solubility, stability, and potential for non-covalent interactions with substrates.[1][4]
The presence of the electron-withdrawing pyridinium moiety (once protonated) is expected to enhance the acidity of the sulfonic acid group, making it a more potent catalyst compared to simple benzenesulfonic acid.[2] These application notes will explore its proposed utility in the synthesis of two important classes of nitrogen-containing heterocycles: quinoxalines and benzimidazoles.
Catalyst Properties:
-
CAS Number: 192329-80-9[3]
-
Molecular Formula: C₁₁H₉NO₄S[3]
-
Molecular Weight: 251.26 g/mol [3]
-
Appearance: Expected to be a solid, soluble in polar organic solvents.
Proposed Catalytic Role in Heterocyclic Synthesis
The primary role of this compound in the synthesis of heterocyclic compounds is to act as a proton donor (Brønsted acid). In reactions such as the condensation of diamines with dicarbonyl compounds or aldehydes, the catalyst is proposed to activate the carbonyl group by protonation. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The catalytic cycle is completed by the elimination of water and regeneration of the catalyst.
The general mechanism for Brønsted acid-catalyzed condensation reactions is depicted below:
Figure 1: Proposed catalytic cycle for PYBSA in condensation reactions.
Application in Quinoxaline Synthesis
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The use of a Brønsted acid catalyst like this compound is proposed to significantly accelerate this reaction.
Proposed Reaction Mechanism
The synthesis is proposed to proceed through the following steps:
-
Protonation of one of the carbonyl groups of the 1,2-dicarbonyl compound by PYBSA, enhancing its electrophilicity.
-
Nucleophilic attack by one of the amino groups of the o-phenylenediamine on the activated carbonyl carbon.
-
Intramolecular nucleophilic attack by the second amino group on the remaining carbonyl group.
-
Subsequent dehydration to form the stable aromatic quinoxaline ring.
Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline
Materials:
-
o-Phenylenediamine
-
Benzil (1,2-diphenylethane-1,2-dione)
-
This compound (PYBSA)
-
Ethanol (reagent grade)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 108 mg), benzil (1.0 mmol, 210 mg), and ethanol (10 mL).
-
Stir the mixture at room temperature to dissolve the reactants.
-
Add this compound (5 mol%, 12.6 mg) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 7:3).
-
Upon completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford pure 2,3-diphenylquinoxaline.
Expected Results
The use of a strong Brønsted acid catalyst like PYBSA is anticipated to provide high yields of the quinoxaline product under mild conditions. The table below shows representative data from the literature for similar acid-catalyzed syntheses, which can be used as a benchmark for expected outcomes with PYBSA.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzenesulfonic acid | Ethanol | 1.5 | 95 |
| 2 | p-Toluenesulfonic acid | Ethanol | 2 | 92 |
| 3 | Acetic Acid | Ethanol | 4 | 85 |
Table 1: Comparison of catalysts in the synthesis of 2,3-diphenylquinoxaline.
Application in Benzimidazole Synthesis
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications. A versatile method for their synthesis is the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. PYBSA is proposed to catalyze the initial condensation step.
Proposed Reaction Mechanism
-
PYBSA protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon to form a carbinolamine intermediate.
-
Intramolecular cyclization occurs through the attack of the second amino group, followed by dehydration to form a dihydrobenzimidazole.
-
Oxidation of the dihydrobenzimidazole intermediate (which can occur in the presence of air) yields the final benzimidazole product.
Figure 2: Experimental workflow for benzimidazole synthesis.
Experimental Protocol: Synthesis of 2-phenyl-1H-benzimidazole
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
This compound (PYBSA)
-
Ethanol (reagent grade)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108 mg) and benzaldehyde (1.0 mmol, 106 mg, 102 µL) in ethanol (10 mL).
-
Add this compound (5 mol%, 12.6 mg) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (eluent: hexane/ethyl acetate 4:1). The reaction is often open to the air to facilitate oxidation.
-
Upon completion (typically 2-4 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 2-phenyl-1H-benzimidazole.
Expected Performance and Substrate Scope
This protocol is expected to be applicable to a wide range of aromatic and aliphatic aldehydes. Electron-donating groups on the aldehyde may slow the reaction, while electron-withdrawing groups may accelerate it. The table below provides hypothetical expected yields based on similar catalytic systems.
| Entry | Aldehyde | Expected Time (h) | Expected Yield (%) |
| 1 | Benzaldehyde | 2 | 94 |
| 2 | 4-Chlorobenzaldehyde | 1.5 | 96 |
| 3 | 4-Methoxybenzaldehyde | 3 | 90 |
| 4 | Heptanal | 4 | 85 |
Table 2: Anticipated substrate scope and yields for PYBSA-catalyzed benzimidazole synthesis.
Conclusion and Future Outlook
This compound presents itself as a promising, highly efficient, and versatile Brønsted acid catalyst for the synthesis of a variety of heterocyclic compounds. The protocols detailed in these application notes for the synthesis of quinoxalines and benzimidazoles, while based on established chemical principles rather than direct literature, are expected to provide a solid foundation for further research and application. The bifunctional nature of this catalyst may offer unique advantages in terms of activity, selectivity, and ease of handling. Further investigations are encouraged to fully explore the catalytic potential of PYBSA in a broader range of organic transformations.
References
-
Chem-Impex. Ácido 4-(piridin-3-iloxi)bencenosulfónico. Available at: [Link]
-
ResearchGate. The sulfonic acid-functionalized ionic liquids with pyridinium cations: Acidities and their acidity–catalytic activity relationships. Available at: [Link]
-
PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]
Sources
Scale-up synthesis of "4-(Pyridin-4-yloxy)-benzenesulfonic acid" for industrial use
An Application Note and Protocol for the Industrial Scale-Up Synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound (CAS No. 192329-80-9), a key intermediate in pharmaceutical development.[1][2][3] The protocol detailed herein is designed for robustness, scalability, and industrial applicability. It is based on the well-established Nucleophilic Aromatic Substitution (SNAr) reaction, a versatile method for constructing diaryl ether linkages.[4] This guide offers an in-depth analysis of the reaction mechanism, process optimization, safety protocols, and quality control measures necessary for successful and safe large-scale production.
Introduction and Strategic Rationale
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents.[1] Its structure, combining a pyridine ring and a functionalized benzene sulfonic acid, makes it a versatile intermediate. For industrial applications, a synthetic route must be not only high-yielding but also cost-effective, safe, and environmentally considerate.
The chosen synthetic strategy involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-hydroxypyridine and an activated aryl sulfonate. This approach is favored for several reasons:
-
High Atom Economy: The reaction directly couples the two key fragments with minimal byproduct formation.
-
Precursor Availability: The starting materials, 4-hydroxypyridine and 4-fluorobenzenesulfonate, are commercially available and relatively inexpensive.
-
Robust and Scalable Chemistry: SNAr reactions are well-understood and widely implemented in industrial settings, making the process transfer from lab to plant more predictable.[4][5]
Synthetic Strategy and Mechanism
Overall Reaction Scheme
The synthesis proceeds via the reaction of the sodium salt of 4-fluorobenzenesulfonic acid with 4-hydroxypyridine in the presence of a base, using a polar aprotic solvent.
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.[6]
-
Nucleophile Formation: The base (potassium carbonate) deprotonates the hydroxyl group of 4-hydroxypyridine to form the more potent potassium 4-pyridinoxide nucleophile.
-
Nucleophilic Attack: The pyridinoxide anion attacks the carbon atom bearing the fluorine on the electron-deficient benzene ring. This step is rate-determining and forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[6]
-
Leaving Group Elimination: The aromaticity of the benzene ring is restored through the rapid expulsion of the fluoride ion, which is a good leaving group.
Caption: Logical flow of the SNAr mechanism.
Process Development and Scale-Up Considerations
| Parameter | Selection | Rationale for Scale-Up |
| Aryl Substrate | Sodium 4-fluorobenzenesulfonate | Fluorine is a highly effective leaving group in SNAr due to its high electronegativity, which activates the ring for nucleophilic attack. The sodium salt form is a non-corrosive, easy-to-handle solid, preferable to the free acid. |
| Nucleophile | 4-Hydroxypyridine | Commercially available and sufficiently nucleophilic upon deprotonation.[7][8] Its tautomeric equilibrium with 4-pyridone is driven towards the more reactive alkoxide form by the base. |
| Base | Potassium Carbonate (K₂CO₃) | A cost-effective, non-hygroscopic, and moderately strong base that is sufficient to deprotonate 4-hydroxypyridine without causing unwanted side reactions. It is safer to handle on a large scale than alkali metal hydroxides or hydrides. |
| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that effectively solvates the potassium cation while leaving the pyridinoxide nucleophile highly reactive. Its high boiling point (189 °C) allows for a wide operational temperature range, crucial for driving the reaction to completion. |
| Temperature | 120-140 °C | Elevated temperatures are required to overcome the activation energy of the SNAr reaction. This range provides a balance between achieving a practical reaction rate and minimizing potential thermal degradation of reactants or products. |
| Work-up | pH Adjustment / Precipitation | Sulfonic acids are highly water-soluble, making extractive work-ups impractical.[9] The most effective isolation method involves diluting the reaction mixture with water and carefully adjusting the pH to the isoelectric point of the product, causing it to precipitate. |
Detailed Experimental Protocols
Scale-Up Synthesis Protocol (100 g Scale)
Equipment:
-
5 L glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Large filtration funnel (Büchner) and vacuum flask.
Materials:
| Reagent | CAS No. | M.W. | Amount | Moles | Equiv. |
| Sodium 4-fluorobenzenesulfonate | 457-39-6 | 198.15 | 83.5 g | 0.421 | 1.0 |
| 4-Hydroxypyridine | 626-64-2 | 95.10 | 40.0 g | 0.421 | 1.0 |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 87.2 g | 0.631 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 1.0 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~4.0 L | - | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | - | - |
| Isopropanol | 67-63-0 | 60.10 | 500 mL | - | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: To the reactor, add sodium 4-fluorobenzenesulfonate (83.5 g), 4-hydroxypyridine (40.0 g), and anhydrous potassium carbonate (87.2 g).
-
Solvent Addition: Add dimethyl sulfoxide (1.0 L) to the reactor.
-
Reaction: Begin stirring and slowly heat the mixture to 130 °C under a nitrogen atmosphere.
-
Monitoring: Maintain the temperature at 130 °C for 12-18 hours. Monitor the reaction progress by HPLC until the consumption of the limiting reagent (4-hydroxypyridine) is >98%.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature (~25 °C).
-
Precipitation: Slowly pour the reaction mixture into a separate vessel containing 4.0 L of vigorously stirred deionized water. A precipitate may form.
-
pH Adjustment: Carefully adjust the pH of the aqueous solution to ~2.5 using concentrated hydrochloric acid. This will protonate the sulfonic acid and ensure the pyridine nitrogen is protonated, minimizing solubility. A thick, white precipitate will form.
-
Isolation: Stir the slurry for 1 hour at room temperature, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with 500 mL of deionized water followed by 500 mL of isopropanol to remove residual DMSO and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification by Recrystallization
Sulfonic acids can often be purified by recrystallization from aqueous solutions to remove common impurities like inorganic salts.[9][10]
-
Dissolution: Transfer the crude, dried product to a clean vessel and add the minimum amount of boiling deionized water required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Quality Control and Analytical Characterization
| Analysis | Purpose | Expected Result |
| Appearance | Physical characterization | White to off-white crystalline solid |
| HPLC | Purity assessment | ≥98.5% |
| ¹H NMR | Structural confirmation | Spectra consistent with the proposed structure. |
| Mass Spec (ESI-) | Molecular weight confirmation | [M-H]⁻ at m/z ≈ 250.03 |
| Melting Point | Purity and identity check | Sharp melting point |
Safety and Handling Protocols
All operations should be conducted in a well-ventilated area or fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[11][12]
-
Reagent Hazards:
-
Pyridine Derivatives: Pyridines can be toxic and irritating. Avoid inhalation and skin contact.[13][14]
-
Sulfonic Acids: The product and its intermediates are strong acids and corrosive. They can cause severe skin and eye damage.[15]
-
DMSO: Can increase skin absorption of other chemicals. Handle with care.
-
-
Spill & Emergency Procedures:
-
Minor Spills: Absorb with an inert material (e.g., vermiculite) and place in a suitable container for disposal.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal.
Overall Workflow Diagram
Caption: Step-by-step workflow for the industrial synthesis of the target compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution.
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
- Journal of the Chemical Society, Chemical Communications. (n.d.). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.
- Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
- Apollo Scientific. (n.d.). Pyridine-4-sulphonic acid Safety Data Sheet.
- European Patent Office. (2021). EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS.
- Google Patents. (n.d.). US2502618A - Purifying sulfonic acids.
- Semantic Scholar. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers.
- PubMed Central (PMC) - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- AK Scientific, Inc. (n.d.). 4-Hydroxypyridine-3-sulfonic acid Safety Data Sheet.
- ECHEMI. (n.d.). PYRIDINE-2-SULFONIC ACID SDS, 15103-48-7 Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
- NJ.gov. (n.d.). HAZARD SUMMARY: PYRIDINE.
- Chem-Impex. (n.d.). 4-(piridin-3-iloxi)bencenosulfónico.
-
BLD Pharm. (n.d.). 4-(Pyridin-4-yloxy)benzenesulfonic acid. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-hydroxypyridine.
- Sigma-Aldrich. (n.d.). 4-hydroxypyridine AldrichCPR.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 192329-80-9|4-(Pyridin-4-yloxy)benzenesulfonic acid|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. | Semantic Scholar [semanticscholar.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-hydroxypyridine | Sigma-Aldrich [sigmaaldrich.cn]
- 8. 4-hydroxypyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 10. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 11. aksci.com [aksci.com]
- 12. echemi.com [echemi.com]
- 13. carlroth.com [carlroth.com]
- 14. nj.gov [nj.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Common side reactions in the sulfonation of 4-phenoxypyridine
Welcome to the technical support center for the sulfonation of 4-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the sulfonation of 4-phenoxypyridine, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonated Product
Question: I am attempting to sulfonate 4-phenoxypyridine, but I am observing a very low yield of my target product, 4-(pyridin-4-yloxy)benzene-1-sulfonic acid. What are the likely causes and how can I improve the yield?
Answer:
A low yield in the sulfonation of 4-phenoxypyridine can stem from several factors, primarily related to the deactivation of the aromatic rings and the choice of sulfonating agent.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Pyridine Nitrogen Protonation | The pyridine nitrogen is basic and can be readily protonated by strong acids like concentrated sulfuric acid or oleum. This forms a pyridinium salt, which is highly deactivating and makes the pyridine ring resistant to electrophilic aromatic substitution. | Use a milder sulfonating agent that does not require a strongly acidic medium. SO3-pyridine or SO3-dioxane complexes are excellent alternatives that can sulfonate the phenoxy ring without extensive protonation of the pyridine nitrogen.[1] |
| Ether Oxygen Protonation | Similar to anisole, the ether oxygen in 4-phenoxypyridine can be protonated by strong acids.[2] This deactivates the phenoxy ring, hindering the desired electrophilic attack by the sulfonating species. | Milder sulfonating agents and lower reaction temperatures can mitigate this issue. Consider using chlorosulfonic acid at low temperatures, followed by hydrolysis of the resulting sulfonyl chloride. |
| Insufficient Reaction Temperature or Time | While high temperatures can lead to side reactions, insufficient thermal energy may result in a sluggish or incomplete reaction, especially if a less reactive sulfonating agent is used. | If using a milder agent, a moderate increase in temperature or prolonged reaction time may be necessary. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. |
| Substrate Purity | Impurities in the starting 4-phenoxypyridine can interfere with the reaction, consuming the sulfonating agent or catalyzing decomposition pathways. | Ensure the purity of your starting material using appropriate analytical techniques (e.g., NMR, melting point) and purify if necessary before proceeding with the sulfonation. |
Issue 2: Formation of Multiple Products and Isomers
Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is very complex. How can I control the regioselectivity and minimize the formation of byproducts?
Answer:
The formation of multiple products is a common challenge due to the presence of two aromatic rings with different reactivity profiles. Understanding the directing effects of the substituents is key to controlling the outcome.
Primary Side Reactions:
-
Polysulfonation: The introduction of more than one sulfonic acid group on the phenoxy ring can occur, especially with strong sulfonating agents and elevated temperatures.[3]
-
Sulfonation on the Pyridine Ring: While less favorable, sulfonation on the pyridine ring can occur, leading to a mixture of isomers that are often difficult to separate.
-
Diaryl Sulfone Formation: Under certain conditions, a diaryl sulfone can be formed as a byproduct.[4]
Strategies for Controlling Regioselectivity:
-
Choice of Sulfonating Agent:
-
For Phenoxy Ring Sulfonation: To favor sulfonation on the more activated phenoxy ring, use milder, sterically hindered sulfonating agents. The SO3-pyridine complex is a good first choice.
-
Controlling Ortho vs. Para Substitution: The phenoxy group is an ortho-, para-director. The para-substituted product, 4-(pyridin-4-yloxy)benzene-1-sulfonic acid, is typically the major isomer due to reduced steric hindrance. Lower reaction temperatures will generally favor the para-isomer.
-
-
Reaction Temperature:
-
Maintain low to moderate temperatures (0 °C to room temperature) to minimize polysulfonation and improve selectivity. Higher temperatures provide the activation energy for the sulfonation of less reactive positions and the formation of byproducts.
-
Experimental Workflow for Selective Para-Sulfonation:
Caption: Workflow for selective sulfonation of 4-phenoxypyridine.
Issue 3: Product Decomposition or Charring
Question: I am observing significant charring and decomposition of my starting material upon addition of the sulfonating agent. What is causing this and how can it be prevented?
Answer:
Charring is a clear indication of oxidative side reactions and is most common when using strong, aggressive sulfonating agents like fuming sulfuric acid (oleum) or concentrated sulfuric acid at elevated temperatures.
Preventative Measures:
-
Avoid Harsh Reagents: The primary solution is to switch to a milder sulfonating agent. SO3 complexes are much less prone to causing oxidation and charring.[1]
-
Control Reaction Temperature: Ensure that the reaction temperature is strictly controlled, especially during the addition of the sulfonating agent. Perform the addition at low temperatures (e.g., 0 °C or below) and allow the reaction to warm up slowly if necessary.
-
Proper Agitation: Ensure efficient stirring to dissipate the heat generated during the exothermic sulfonation reaction. Localized hot spots can lead to decomposition.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, especially if the substrate is sensitive.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the sulfonation of 4-phenoxypyridine?
The sulfonation of 4-phenoxypyridine is an electrophilic aromatic substitution reaction. The phenoxy ring is the more electron-rich and therefore more reactive of the two aromatic systems. The reaction proceeds via the following general steps:
-
Formation of the Electrophile: In most cases, the electrophile is sulfur trioxide (SO3) or a protonated form, HSO3+. With SO3-amine complexes, the complex itself acts as the SO3 donor.
-
Electrophilic Attack: The π-electrons of the phenoxy ring attack the electrophilic sulfur atom of SO3, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Deprotonation: A base in the reaction mixture (e.g., HSO4-, the amine from the SO3 complex, or solvent) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring.
Sources
Technical Support Center: Purification of Crude 4-(Pyridin-4-yloxy)-benzenesulfonic Acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude "4-(Pyridin-4-yloxy)-benzenesulfonic acid" via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with this specific and structurally complex molecule.
The unique zwitterionic character of this compound, possessing both a strongly acidic sulfonic acid group and a basic pyridine nitrogen, governs its solubility and presents specific purification challenges. This guide explains the causality behind experimental choices to ensure a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky, amorphous solid. Is this normal, and how does it affect recrystallization?
A1: Yes, this is a common observation. Crude aromatic sulfonic acids can often be hygroscopic and may contain residual sulfuric acid or other impurities that prevent the formation of a crystalline solid.[1] This amorphous nature does not preclude purification by recrystallization, but it does mean that careful solvent selection is critical to induce crystallinity. The goal of the recrystallization will be to find a solvent system where the desired compound has high solubility at an elevated temperature and low solubility upon cooling, allowing it to precipitate as a purified crystalline solid while impurities remain in the solvent.[2][3]
Q2: What is the most critical first step in developing a recrystallization protocol for this compound?
A2: The most critical first step is small-scale solvent screening . Before committing your entire batch of crude material, you must test the solubility of a small amount (e.g., 10-20 mg) in various hot and cold solvents.[2] Given the polar, zwitterionic nature of this compound, the ideal solvent will likely be a polar one. The aim is to find a solvent that dissolves the compound when hot but allows it to crash out upon cooling.[3][4]
Q3: My compound seems soluble in everything polar or insoluble in everything non-polar. How do I proceed?
A3: This is a classic challenge that points towards the need for a mixed-solvent system , also known as an antisolvent recrystallization.[5][6][7] In this technique, you dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble). Then, you slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, but is miscible with the "good" solvent) dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[6][8] A few drops of the "good" solvent are then added back to re-clarify the solution, which is now saturated and ready for slow cooling.[6][8]
Table 1: Suggested Solvent Systems for Screening
| Solvent System Type | "Good" Solvent (High Solubility) | "Anti-Solvent" (Low Solubility) | Rationale & Comments |
|---|---|---|---|
| Single Solvent | Water | N/A | The sulfonic acid group confers high water solubility.[1] May require a large volume or fail to crystallize upon cooling if solubility is too high even when cold. |
| Single Solvent | Methanol / Ethanol | N/A | Polar protic solvents that can be effective. Often, solubility is still too high at room temperature for good recovery. |
| Mixed Solvent | Water | Acetone | Acetone is a moderately polar, miscible anti-solvent that can effectively reduce the polarity of water, inducing precipitation. |
| Mixed Solvent | Water | Isopropanol (IPA) | IPA is less polar than ethanol and can serve as an effective anti-solvent for highly water-soluble compounds. |
| Mixed Solvent | Ethanol | Diethyl Ether / Hexane | A common pair for moderately polar compounds. Use with caution due to the high volatility and flammability of the anti-solvents.[9] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
Problem 1: The Compound "Oils Out" Instead of Forming Crystals.
Q: I dissolved my compound and upon cooling, a viscous liquid/oil separated instead of solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too supersaturated.[10][11] This is common with compounds containing impurities, which can depress the melting point.
Solutions:
-
Increase Solvent Volume: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, add more of the "good" solvent (10-20% more), and attempt to cool again.[11][12]
-
Slow Down the Cooling Rate: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, then move it to an ice bath. Slow cooling provides time for proper crystal lattice formation.[2][9]
-
Lower the Saturation Temperature: By using a more dilute solution, the temperature at which the compound begins to precipitate will be lower, hopefully below its melting point.
-
Change Solvents: The current solvent system may be unsuitable. Try a different solvent or mixed-solvent combination from your screening experiments.
Problem 2: No Crystals Form, Even After Cooling in an Ice Bath.
Q: My solution is clear and cold, but no solid has precipitated. What should I do?
A: This indicates that the solution is not saturated at the cold temperature. This can be due to using too much solvent or the formation of a stable supersaturated solution.[10]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][12]
-
Seeding: If you have a small crystal of pure product, add it to the solution. A "seed crystal" provides a template for further crystallization.[12]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[10] Gently heat the solution and boil off a portion of the solvent (e.g., 25% of the volume) in a fume hood. Then, allow the more concentrated solution to cool again.
-
Add Anti-Solvent (for mixed systems): If you are using a mixed-solvent system, you may not have reached the saturation point. Re-heat the solution and add more anti-solvent dropwise until turbidity is just achieved, then clarify with a drop of the good solvent and re-cool.
Problem 3: The Recrystallized Product is Still Impure or Has Poor Color.
Q: I successfully recrystallized my product, but NMR/LCMS analysis shows it's still not pure, or it has a persistent color. What are the next steps?
A: This suggests that the chosen solvent system is not effective at separating the specific impurities present, or that colored, high-molecular-weight impurities are co-precipitating.
Solutions:
-
Activated Charcoal Treatment: If the impurity is colored, it can often be removed by adsorption onto activated charcoal.
-
Protocol: Dissolve the crude solid in the minimum amount of hot recrystallization solvent. Cool the solution slightly to stop it from boiling over, then add a very small amount of activated charcoal (Norit) – typically 1-2% of the solute's weight. Swirl and bring the mixture back to a boil for a few minutes.
-
Crucial Next Step: You must perform a hot gravity filtration to remove the fine charcoal particles.[13] If you allow the solution to cool, your product will crystallize along with the charcoal. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[13]
-
-
Re-crystallize a Second Time: A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Consider pH Adjustment: Aromatic sulfonation can leave residual sulfuric acid.[14] Recrystallizing from water made slightly acidic might help keep inorganic salts dissolved while allowing your product to crystallize. However, be cautious as drastically changing the pH will form a salt of your compound, altering its solubility profile entirely.
Experimental Workflow & Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place ~15 mg of crude this compound into a small test tube.
-
Add a potential solvent (e.g., water) dropwise at room temperature. Note the solubility.
-
If insoluble at room temperature, heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.[15]
-
Record the approximate volume of hot solvent used.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will dissolve the compound when hot and yield a large amount of precipitate when cold.[2]
-
Repeat for other potential single and mixed-solvent systems to identify the optimal choice.
Protocol 2: Bulk Recrystallization (Mixed-Solvent Example: Water/Acetone)
-
Place the crude solid in an Erlenmeyer flask (do not use a beaker to minimize solvent evaporation).[9]
-
Add the minimum amount of hot water required to just dissolve the solid completely. Stir and maintain the temperature near the boiling point.
-
Slowly, add acetone (the anti-solvent) dropwise to the hot solution with continuous swirling.
-
Continue adding acetone until you observe a faint, persistent cloudiness. This is the point of saturation.[7][8]
-
Add 1-2 drops of hot water to re-dissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent mixture (in the same ratio you determined) to remove any remaining soluble impurities.[16]
-
Dry the crystals under vacuum to remove all traces of solvent.
Visual Troubleshooting Guide
The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
-
General Mixed Solvent Procedure. (n.d.). Retrieved from O-Chem lab materials. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
General procedures for the purification of Sulfonic acids and Sulfinic acids. (n.d.). Chempedia. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry: Education in Chemistry. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry. [Link]
-
For a multiple solvent recrystallization- explain why and how this techniques works, ie based... (n.d.). Study.com. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. [Link]
-
IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. (2021). European Patent Office - EP 3763700 A1. [Link]
- Method for the purification of aryl sulfonic acids and salts. (2002).
-
3.3F: Mixed Solvents. (2022). Chemistry LibreTexts. [Link]
-
Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Recrystallization1. (n.d.). University of Massachusetts, Department of Chemistry. [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
Sources
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
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- 9. web.mnstate.edu [web.mnstate.edu]
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- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 16. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid
Welcome to the technical support center for the synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid. This molecule is a crucial intermediate in the development of various pharmaceuticals, including the P-glycoprotein inhibitor Zosuquidar, which has been investigated for its potential in reversing multidrug resistance in cancer therapy.[1][2][3]
The synthesis of this diaryl ether sulfonic acid, however, is frequently plagued by low yields and challenging purifications. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to troubleshoot common problems and optimize their synthetic strategy. We will move beyond simple procedural steps to explain the underlying chemical principles governing this reaction, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main strategies for forming the critical aryl ether bond in this molecule:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and often preferred method. It involves the reaction of a 4-halobenzenesulfonic acid derivative (where the halogen is typically fluorine or chlorine) with 4-hydroxypyridine in the presence of a base. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which "activates" the aromatic ring, making it susceptible to attack by a nucleophile like the oxygen from 4-hydroxypyridine.[4][5]
-
Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between a 4-halobenzenesulfonic acid and 4-hydroxypyridine.[6][7] While effective for many diaryl ethers, traditional Ullmann conditions are often harsh (high temperatures, stoichiometric copper), and the pyridine nitrogen or sulfonic acid moiety can potentially interfere with the catalyst.[8][9][10] Modern ligand-accelerated Ullmann reactions can be performed under milder conditions but may require more complex catalyst systems.
For this specific target, the SNAr approach is generally more straightforward and avoids the need for metal catalysts and their subsequent removal.
Q2: Why are low yields so common in this specific synthesis?
Low yields typically stem from a combination of three core issues:
-
Competing N-arylation: 4-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form. The nitrogen atom of the pyridone is also a potent nucleophile and can attack the benzenesulfonic acid ring, leading to the formation of the undesired N-aryl-4(1H)-pyridone byproduct.[11] This is often the primary cause of yield loss.
-
Suboptimal Reactivity: The success of the SNAr reaction is highly dependent on the nature of the leaving group on the benzenesulfonic acid ring and the reaction conditions (solvent, base, temperature). An inadequate leaving group or insufficient activation will result in a stalled or incomplete reaction.
-
Purification Challenges: The final product is a zwitterionic salt (containing both a basic pyridine nitrogen and an acidic sulfonic acid). This high polarity makes it insoluble in many common organic solvents but soluble in water, complicating extraction and standard silica gel chromatography. Significant product loss can occur during workup and purification if not handled correctly.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My reaction is stalled. LC-MS analysis shows mostly unreacted starting materials.
-
Question: I'm reacting 4-chlorobenzenesulfonic acid with 4-hydroxypyridine and potassium carbonate in DMF at 100 °C, but after 24 hours, I see very little product formation. What is the cause and how can I fix it?
-
Answer & Analysis: This is a classic reactivity issue. The rate-determining step in this SNAr reaction is the initial attack of the nucleophile on the aromatic ring.[5] Your problem likely lies with the leaving group or the reaction conditions.
-
Causality—The Leaving Group Effect in SNAr: Unlike in SN1 or SN2 reactions, the bond strength to the leaving group is not the primary factor. In SNAr, the reactivity order is F > Cl > Br > I . The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[5] The chloride on your starting material is a less effective activator.
-
Solutions & Recommendations:
-
Switch the Leaving Group: The most effective solution is to switch your starting material to 4-fluorobenzenesulfonic acid or, even better, 4-fluorobenzenesulfonyl chloride . The sulfonyl chloride is less polar, often has better solubility in organic solvents, and can be converted to the sulfonic acid post-synthesis.
-
Increase Temperature: If you must use the chloro-derivative, you will need more forcing conditions. Consider increasing the temperature to 120-150 °C. You can also use a higher-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).
-
Use a Stronger Base: Potassium carbonate (K₂CO₃) is a moderate base. It may not be sufficient to fully deprotonate the 4-hydroxypyridine, reducing the concentration of the more potent nucleophilic phenoxide. Using a stronger, non-nucleophilic base like sodium hydride (NaH) will irreversibly generate the sodium salt of 4-hydroxypyridine, maximizing its nucleophilicity.
-
-
Problem 2: My main product isn't the one I want! I've isolated an isomer.
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Question: I got a good yield of a product with the correct mass, but the NMR spectrum is inconsistent with this compound. What happened?
-
Answer & Analysis: You have almost certainly fallen victim to the competing N-arylation pathway. The pyridone tautomer of your 4-hydroxypyridine has reacted instead of the hydroxy-tautomer.
Caption: Tautomerism of 4-hydroxypyridine leading to competing O- vs. N-arylation pathways.
-
Causality—Solvent and Base Effects: The position of the tautomeric equilibrium and the relative nucleophilicity of the oxygen versus the nitrogen are highly dependent on the reaction environment.
-
Protic solvents (like ethanol or water) can hydrogen-bond with and stabilize the pyridone tautomer, often favoring N-arylation.
-
Polar aprotic solvents (DMF, DMSO, NMP) are ideal. They solvate the cation of the base (e.g., Na⁺ from NaH), leaving a highly reactive, "naked" pyridin-4-olate anion, which is a much stronger O-nucleophile.
-
-
Solutions & Recommendations:
-
Use a Strong, Non-Nucleophilic Base: Pre-treat the 4-hydroxypyridine with one equivalent of sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like DMF or THF at 0 °C before adding your aryl halide. This ensures the complete formation of the pyridin-4-olate anion, strongly favoring the O-arylation pathway.
-
Strictly Anhydrous Conditions: Water can promote the formation of the pyridone tautomer and interfere with strong bases like NaH. Ensure your solvent and glassware are dry and the reaction is run under an inert atmosphere (N₂ or Ar).
-
-
Problem 3: My reaction worked, but I can't isolate my product effectively.
-
Question: My workup is a nightmare. When I try to extract my product from the reaction mixture, it seems to stay in the aqueous layer, and I can't get it to precipitate cleanly. What is the best purification strategy?
-
Answer & Analysis: This is a common issue stemming from the product's zwitterionic nature at neutral pH. The basic pyridine (pKa ~5-6) is protonated, and the sulfonic acid (pKa < 0) is deprotonated, creating a highly polar, water-soluble internal salt.
Caption: A logical workflow for the isolation and purification of the target sulfonic acid.
-
Solutions & Recommendations:
-
Acidification for Precipitation: The best strategy is to manipulate the pH to break the zwitterionic character. After the reaction is complete, cool the mixture and pour it into water. Then, carefully add concentrated hydrochloric acid (HCl) until the pH is ~1-2. This protonates the pyridine nitrogen, forming the hydrochloride salt of the sulfonic acid. This salt is often significantly less soluble in the acidic aqueous media and will precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts (like NaCl from the base and HCl), followed by a wash with a solvent like acetone or diethyl ether to remove residual organic impurities and to aid in drying.
-
Recrystallization: For final purification, recrystallization is the preferred method. A mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective. Dissolve the crude product in a minimum amount of hot water and then slowly add the organic solvent until turbidity is observed. Cool the mixture slowly to induce crystallization.
-
-
Optimized Experimental Protocol (SNAr Method)
This protocol is designed to maximize O-arylation and facilitate product isolation.
Reagents:
-
4-Fluorobenzenesulfonyl chloride (1.0 eq)
-
4-Hydroxypyridine (1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous Sodium Hydroxide (e.g., 2 M NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Formation of the Nucleophile: To a dry, three-necked flask under an argon atmosphere, add 4-hydroxypyridine (1.1 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting suspension at 0 °C for 30 minutes. Complete formation of the sodium pyridin-4-olate is usually indicated by the cessation of hydrogen gas evolution.
-
SNAr Reaction: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold suspension from step 1. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-fluorobenzenesulfonyl chloride is consumed (typically 4-8 hours).
-
Hydrolysis of Sulfonyl Chloride: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding it to a beaker of cold 2 M NaOH solution. This step hydrolyzes the sulfonyl chloride to the sodium sulfonate salt. Stir for 1-2 hours.
-
Product Isolation: Transfer the aqueous solution to a beaker and cool in an ice bath. Slowly and carefully add concentrated HCl with vigorous stirring to adjust the pH to 1-2. A white or off-white precipitate should form.
-
Purification: Stir the cold suspension for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then acetone. Dry the solid under vacuum.
-
Final Purity: If required, recrystallize the crude product from a water/ethanol mixture to obtain the pure this compound.
Data Summary: Condition Optimization
The following table summarizes how different reaction parameters can affect the outcome of the synthesis, providing a clear rationale for the choices in the optimized protocol.
| Parameter | Option 1 | Option 2 | Recommended Choice | Rationale |
| Aryl Halide | 4-Cl-Benzenesulfonic acid | 4-F-Benzenesulfonyl chloride | 4-F-Benzenesulfonyl chloride | Fluoride is a superior leaving group for SNAr, increasing reaction rates. The sulfonyl chloride offers better solubility.[5] |
| Base | K₂CO₃ (weak) | NaH (strong) | NaH | Irreversibly forms the highly nucleophilic pyridin-4-olate, maximizing reactivity and favoring O-arylation over N-arylation. |
| Solvent | Ethanol (protic) | DMF (polar aprotic) | DMF | Polar aprotic solvents enhance nucleophilicity by solvating the counter-ion of the base, preventing H-bonding that can favor the pyridone tautomer. |
| Temperature | 80 °C | 140 °C | 80-100 °C | Sufficient to drive the reaction with the activated fluoro-substrate without causing significant decomposition. Higher temps are needed for chloro-substrates. |
| Workup | Neutral Extraction | Acidic Precipitation | Acidic Precipitation | Exploits the compound's chemical properties to enable clean, non-chromatographic isolation by breaking the zwitterionic form. |
References
-
Dantzig, A. H., et al. (1996). Reversal of P-glycoprotein-mediated multidrug resistance by a potent cyclopropyldibenzosuberane modulator, LY335979. Cancer Research, 56(18), 4171-4179. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
You, F., & Twieg, R. J. (2000). Aromatic Nucleophilic Substitution with 4-Hydroxypyridine. Tetrahedron Letters. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3567. [Link]
-
MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
Sources
- 1. Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. iris.unito.it [iris.unito.it]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Sci-Hub. ChemInform Abstract: Aromatic Nucleophilic Substitution with 4‐Hydroxypyridine. / ChemInform, 2000 [sci-hub.box]
Identifying and removing impurities in "4-(Pyridin-4-yloxy)-benzenesulfonic acid"
Welcome to the technical support guide for 4-(Pyridin-4-yloxy)-benzenesulfonic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this versatile building block. Here, we address frequently encountered issues in a direct question-and-answer format, providing not just protocols, but the underlying scientific principles to empower your experimental decisions.
Part 1: Frequently Asked Questions - Understanding Potential Impurities
This section focuses on the likely contaminants that can arise during the synthesis of this compound, which is typically synthesized via a copper-catalyzed Ullmann condensation or a Nucleophilic Aromatic Substitution (SNAr) reaction.
Q1: What are the most common impurities I should expect from the synthesis?
The impurity profile is intrinsically linked to the synthetic route. The most common impurities are unreacted starting materials, reaction side-products, and residual process materials.
| Impurity Class | Specific Examples | Typical Origin |
| Starting Materials | 4-halobenzenesulfonic acid (e.g., 4-fluoro or 4-chlorobenzenesulfonic acid), 4-hydroxypyridine, Phenol (if used as a starting material for the benzenesulfonic acid component) | Incomplete reaction conversion. |
| Side-Products | Isomeric products (e.g., 4-(Pyridin-2-yloxy)-benzenesulfonic acid), Di-substituted pyridines, Biaryl ethers (from homo-coupling)[1][2] | Lack of regioselectivity, over-reaction, or catalyst-driven side reactions. |
| Catalyst Residues | Copper(I) or Copper(II) salts | Incomplete removal during workup (if using Ullmann-type synthesis)[3]. |
| Solvent Residues | DMF, NMP, DMSO, Toluene, Xylene | Use of high-boiling point solvents that are difficult to remove under standard vacuum.[3][4] |
| Degradation Products | Hydrolysis products (cleavage of the ether bond) | Harsh acidic or basic conditions during workup or purification. |
Q2: My reaction is sluggish and generating side-products. What is causing this?
This often points to issues with the reaction mechanism, particularly for SNAr routes. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, but this reactivity is highly position-dependent.[5][6]
-
Causality of Regioselectivity: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[7][8] This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing crucial stabilization.[8] Attack at the C3 (meta) position does not allow for this stabilization, making it significantly less favorable. If your starting materials or conditions allow for competitive attack at C2, isomeric impurities will form.
-
Leaving Group Efficiency: For SNAr reactions, the typical reactivity order for a halide leaving group is F > Cl ≈ Br > I.[9] Using a less effective leaving group (e.g., Cl instead of F) on the benzenesulfonic acid precursor may require higher temperatures, which can lead to thermal degradation and side-product formation.
-
Catalyst Activity (Ullmann Route): In Ullmann-type reactions, the active catalytic species is believed to be Cu(I).[1] If using Cu(0) or Cu(II) sources, inefficient in-situ generation of Cu(I) can slow the reaction, allowing side reactions like homo-coupling to become more prominent.[2]
Part 2: Frequently Asked Questions - Analytical & Purification Strategies
Q3: What is the best way to get a clear purity profile of my crude product?
A multi-technique approach is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. Given the polar and ionic nature of the sulfonic acid, a standard C18 column may show poor retention and peak shape.
-
Recommended Method: Use a mixed-mode or polar-embedded reversed-phase column.[10] An acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water/acetonitrile) is crucial to suppress the ionization of the sulfonic acid group and achieve sharp, symmetrical peaks.
-
Detection: A UV detector set at a wavelength where both the pyridine and benzene rings absorb (typically around 254-270 nm) is standard. For identifying unknown peaks, coupling the HPLC to a Mass Spectrometer (LC-MS) is invaluable.[11]
-
-
Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation and can quickly reveal the presence of major impurities. Look for distinct aromatic signals from unreacted starting materials or isomeric side-products. The ratio of integrals between the pyridine and benzene protons can give a preliminary purity estimate.
-
Karl Fischer Titration: To quantify residual water content, which can be significant in a hygroscopic sulfonic acid.
Q4: My compound is a dark color, suggesting catalyst contamination. How do I remove residual copper?
Residual copper from an Ullmann coupling is a common issue.
-
Causality: Copper salts can coordinate to the pyridine nitrogen or the sulfonate group, making them difficult to remove by simple filtration.
-
Troubleshooting:
-
Aqueous Ammonia Wash: During the workup, washing the reaction mixture (dissolved in an appropriate solvent) with a dilute aqueous ammonia solution can help. Ammonia forms a soluble copper-ammonia complex ([Cu(NH₃)₄]²⁺), which partitions into the aqueous layer.
-
Chelating Agents: For stubborn cases, treatment with a solution containing a chelating agent like EDTA (ethylenediaminetetraacetic acid) can effectively sequester the copper ions into the aqueous phase.
-
Activated Carbon: Passing a solution of the crude product through a pad of activated carbon can adsorb residual colored impurities, including trace copper complexes.[12]
-
Q5: What is the most effective method for purifying this compound?
Recrystallization is often the most effective and scalable method for purifying this type of polar, zwitterionic compound.
-
Why it Works: The compound's solubility is highly dependent on the solvent system and pH. Impurities with different polarity profiles will remain in the mother liquor.
-
Common Issues & Solutions:
-
Problem: The compound "oils out" instead of crystallizing.
-
Reason: The solution is too saturated, or the cooling rate is too fast.
-
Solution: Add a small amount of the primary solvent to redissolve the oil, heat gently, and allow it to cool much more slowly. Seeding with a pure crystal can also induce proper crystallization.
-
-
Problem: The compound is soluble in everything or insoluble in everything.
-
Reason: The zwitterionic nature of the molecule makes finding a single ideal solvent difficult.
-
Solution: Use a binary solvent system. A common approach for sulfonic acids is to dissolve the compound in a polar solvent where it is soluble (like water or methanol) at an elevated temperature, and then add a less polar "anti-solvent" (like ethanol, isopropanol, or acetonitrile) until the solution becomes turbid.[12] Heating to clarify and then slow cooling will often yield high-purity crystals.
-
-
Part 3: Experimental Protocols & Visual Workflows
Workflow for Impurity Identification and Removal
This diagram outlines the logical flow from a crude product to a purified, well-characterized compound.
Caption: Decision tree for troubleshooting low-purity recrystallization outcomes.
References
- Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- OperaChem. (2025). Ullmann coupling-An overview.
- Liberation Chemistry. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.
- Chem-Impex. (n.d.). Ácido 4-(piridin-3-iloxi)bencenosulfónico.
- Bordwell, F. G., & Boyle, W. J. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society.
- All about chemistry. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity [Video]. YouTube.
- BLD Pharm. (n.d.). 192329-80-9|4-(Pyridin-4-yloxy)benzenesulfonic acid.
- United States Biological. (n.d.). 4-(Pyridin-3-Yloxy)Benzenesulfonic Acid - Data Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ullmann condensation.
- Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Arkat USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- GuideChem. (n.d.). Best price/ 4-(Pyridin-4-yloxy)benzenesulphonyl chloride hydrochloride CAS NO.192330-49-7.
- Deka, N., et al. (n.d.). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome.
- ChemScene. (n.d.). 4-[(pyridin-4-yl)sulfamoyl]benzoic acid.
- Maleki, A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC.
- ChemicalBook. (n.d.). This compound.
- Gujadhur, R. K., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
- Belal, F., et al. (2025). Analytical methods for the determination of some selected 4-quinolone antibacterials. De Gruyter.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
- Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. CSB/SJU.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
Sources
- 1. Ullmann coupling-An overview - operachem [operachem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
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- 10. helixchrom.com [helixchrom.com]
- 11. employees.csbsju.edu [employees.csbsju.edu]
- 12. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
Stability of "4-(Pyridin-4-yloxy)-benzenesulfonic acid" under different reaction conditions
Welcome to the technical support center for "4-(Pyridin-4-yloxy)-benzenesulfonic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability under various reaction conditions, potential degradation pathways, and best practices for its handling and analysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and challenges encountered during the use of this compound in a laboratory setting.
General Stability and Storage
Q1: What are the primary stability concerns for this compound under typical laboratory conditions?
A1: this compound is a moderately stable aromatic compound. However, its stability can be compromised by several factors. The molecule possesses three key functional groups that can be susceptible to degradation under specific conditions: the pyridine ring, the ether linkage, and the benzenesulfonic acid moiety. The primary concerns are hydrolysis of the ether bond under strong acidic or basic conditions, potential oxidation, and photodegradation upon exposure to UV light. For general laboratory use and storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry place.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is advisable to store this compound at 2-8°C in a desiccated environment.[1] The container should be opaque or stored in the dark to prevent photodegradation. Inert atmosphere (e.g., argon or nitrogen) can be beneficial for highly sensitive applications to minimize the risk of oxidative degradation over extended periods.
Stability in Solution
Q3: How stable is this compound in aqueous solutions at different pH values?
A3: The hydrolytic stability of this compound is highly pH-dependent.
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Acidic Conditions: Strong acidic conditions can promote the cleavage of the ether linkage. While diphenyl ether itself is resistant to cleavage by acids like HI, the presence of the electron-withdrawing sulfonic acid group and the pyridine ring can influence this stability.[2] Protonation of the pyridine nitrogen or the ether oxygen can make the molecule more susceptible to nucleophilic attack by water or other nucleophiles present in the medium, leading to the formation of 4-hydroxypyridine and 4-hydroxybenzenesulfonic acid. The rate of this degradation is expected to increase with increasing acid concentration and temperature.
-
Neutral Conditions (pH ~7): The compound is expected to be relatively stable in neutral aqueous solutions at room temperature for short periods. However, for prolonged storage, refrigeration is recommended.
-
Alkaline Conditions: In strong alkaline solutions, the sulfonic acid group will be deprotonated, forming a sulfonate salt. While this may increase aqueous solubility, high pH can also facilitate nucleophilic aromatic substitution reactions, although this is generally less favorable than acid-catalyzed ether cleavage.
Q4: I am observing precipitation of my compound from an aqueous solution. What could be the cause?
A4: Precipitation can occur due to several factors:
-
pH-dependent solubility: The solubility of this compound is influenced by pH. The sulfonic acid group is acidic, and the pyridine nitrogen is basic. At its isoelectric point, the compound will have its lowest solubility. Adjusting the pH away from the isoelectric point should increase solubility.
-
Salt formation: If other ions are present in your solution, the compound may form a less soluble salt.
-
Degradation: As discussed in Q3, degradation under certain pH conditions can lead to the formation of less soluble byproducts.
To troubleshoot, verify the pH of your solution and consider adjusting it. If you suspect degradation, an analytical technique like HPLC should be used to analyze the composition of the precipitate and the supernatant.
Thermal and Photochemical Stability
Q5: What is the expected thermal stability of this compound?
A5: Aromatic sulfonic acids generally exhibit moderate to good thermal stability. However, at elevated temperatures, desulfonation can occur, leading to the formation of 4-phenoxypyridine. Hydrothermal degradation of aromatic sulfonic acids has been observed at temperatures above 130°C.[3] The pyridine ring itself is quite thermally stable. Any significant thermal degradation is likely to initiate at the ether linkage or the sulfonic acid group.
Q6: Is this compound sensitive to light? What are the potential photodegradation products?
A6: Yes, compounds containing pyridine and aromatic ether moieties can be susceptible to photodegradation, particularly upon exposure to UV radiation. Nitrogen heterocycles can undergo various photochemical reactions.[4][5] Potential photodegradation pathways could involve the cleavage of the C-O ether bond, leading to radical intermediates that can then form a variety of products, including 4-hydroxypyridine and phenol. Photocyclization reactions of aryloxy-N-heterocycles have also been reported.[6] It is crucial to protect solutions and solid samples of this compound from direct light exposure.
Chemical Compatibility and Reactivity
Q7: What classes of reagents are incompatible with this compound?
A7: Care should be taken to avoid the following types of reagents:
-
Strong Oxidizing Agents: Reagents like potassium permanganate, hydrogen peroxide, or nitric acid can lead to oxidative degradation. The ether linkage and the aromatic rings are susceptible to oxidation, which could result in ring-opening or the formation of quinone-like structures. Oxidative degradation of sulfonated aryl ether ketones is known to cause cleavage of the ether linkage and loss of the sulfonic acid group.[7]
-
Strong Reducing Agents: While the sulfonic acid group is generally stable to mild reducing agents, stronger reducing agents under harsh conditions could potentially reduce the pyridine or benzene rings.
-
Strong Acids and Bases: As detailed in Q3, these can cause hydrolytic cleavage of the ether bond.
-
Acylating and Sulfonylating Agents: The pyridine nitrogen is nucleophilic and can react with electrophiles like acyl chlorides or sulfonyl chlorides.
Q8: Can the sulfonic acid group be easily derivatized?
A8: Yes, the sulfonic acid group can be converted into other functional groups. For example, it can be converted to a sulfonyl chloride by reacting with thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride is a versatile intermediate that can be used to synthesize sulfonamides, sulfonate esters, and other derivatives.
Experimental Protocols and Workflows
To assist researchers in evaluating the stability of this compound, the following section provides detailed protocols for forced degradation studies and a general analytical method for monitoring its stability.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the solvent used for the stock solution to a known concentration, and analyze by HPLC.
-
-
Photodegradation (Solution):
-
Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
-
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Analytical Method for Stability Monitoring
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Potential Degradation Pathways
Based on the chemical structure of this compound and the stability of analogous compounds, the following degradation pathways are plausible under forced degradation conditions.
Caption: Plausible degradation pathways for this compound.
Data Summary
| Condition | Reagents/Parameters | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Low to Moderate | 4-Hydroxypyridine, 4-Hydroxybenzenesulfonic acid |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Moderate | 4-Hydroxypyridine, 4-Hydroxybenzenesulfonic acid |
| Oxidation | 3-30% H₂O₂ | Low | Hydroxylated derivatives, ring-opened products |
| Thermal | > 80°C (solid), > 130°C (aqueous) | Moderate | 4-Phenoxypyridine (desulfonation) |
| Photolysis | UV/Vis light (ICH Q1B) | Low to Moderate | Radical species, rearrangement products |
References
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
- HPLC Methods for analysis of Benzenesulfonic acid.
- SOP for Forced Degradation Study.
- Degradation of a sulfonated aryl ether ketone model compound in oxidative media (sPAEK).
-
Photocyclization of 8‑Aryloxybenzo[e][7][9][10]triazines Revisited: Unambiguous Structural Assignment of Planar Blatter Radicals by Correlation NMR Spectroscopy. NIH.
- HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. SIELC Technologies.
- THE CLEAVAGE OF ETHERS.
- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies.
- 2-(Benzenesulfonamido)
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced Degradation Study as per ICH Guidelines: Wh
- Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
- Revisiting peri-aryloxyquinones: From a forgotten photochromic system to a promising tool for emerging applic
- General protocol for forced degradation studies (stress testing) of...
- HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column.
- HPLC Methods for analysis of Camphor-10-sulfonic Acid.
- Revisiting Peri‐Aryloxyquinones: From a Forgotten Photochromic System to a Promising Tool for Emerging Applications.
- Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
- 192329-80-9 | 4-(Pyridin-4-yloxy)benzenesulfonicacid. ChemScene.
- Resistance of Diphenyl Ether's Bonds to Cleavage by HI, Unlike OCH3.
- Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC - NIH.
- An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol
- Pyridinium 4-(trifluoromethyl)benzenesulfonate.
- Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331.
- Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Sigma-Aldrich.
- Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in w
- 24057-28-1 | Pyridine, 4-methylbenzenesulfon
- Selective C‒O bond cleavage in diphenyl ether via catalytic transfer hydrogenolysis over Ru-decorated nanocrystalline H-ZSM-5.
- The Effects of Different Thiol-Containing Compounds on the Degrad
- Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine.
- Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing).
- Acid-catalysed aryl hydroxylation of phenylazopyridines: reaction intermediates, kinetics and mechanism [ ] 1. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Processes for production of pyridine 3-sulphonic acid and its salts.
- Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries.
- Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1.
- Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed.
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
- A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidi. American Chemical Society.
- Hydrolysis reaction – Knowledge and References. Taylor & Francis.
- Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II)
Sources
- 1. sgs.com [sgs.com]
- 2. forum.prutor.ai [forum.prutor.ai]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. "Synthesis and Photophysical Studies of Nitrogen Heterocycles Containin . . ." by Ealin N. Patel [digitalcommons.library.umaine.edu]
- 5. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Photocyclization of 8‑Aryloxybenzo[e][1,2,4]triazines Revisited: Unambiguous Structural Assignment of Planar Blatter Radicals by Correlation NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
Optimizing temperature and reaction time for "4-(Pyridin-4-yloxy)-benzenesulfonic acid" synthesis
Welcome to the technical support center dedicated to the synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes by explaining the causality behind experimental choices.
I. Reaction Overview and Mechanism
The synthesis of this compound typically proceeds via a copper-catalyzed Ullmann condensation, a type of nucleophilic aromatic substitution. This reaction involves the formation of a C-O bond between an aryl halide (4-chloropyridine) and a phenol (4-hydroxybenzenesulfonic acid).
Reaction Scheme:
The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates the active copper(I) catalyst. The base is crucial for the initial deprotonation of the phenol.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper source may be oxidized. The active species is typically Cu(I).2. Inappropriate Base: The base may not be strong enough to deprotonate the phenol, or it may be sterically hindered.3. Low Reaction Temperature: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.4. Poor Solubility of Reactants: 4-Hydroxybenzenesulfonic acid, particularly in its free acid form, has limited solubility in many organic solvents.5. Presence of Water: Moisture can deactivate the catalyst and interfere with the reaction. | 1. Catalyst: - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - Consider using copper powder, which can be activated in situ.2. Base: - Screen stronger, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). - Ensure the base is finely powdered and anhydrous.3. Temperature: - Incrementally increase the reaction temperature, for example, from 120°C to 150°C, while monitoring for decomposition.4. Solubility: - Use a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). - Consider using the potassium or sodium salt of 4-hydroxybenzenesulfonic acid to improve solubility.5. Anhydrous Conditions: - Thoroughly dry all glassware before use. - Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Homocoupling of 4-chloropyridine: This can occur at high temperatures, leading to the formation of 4,4'-bipyridine.2. Decomposition of Starting Materials: The sulfonic acid group may be susceptible to desulfonation at very high temperatures.3. Reaction with Solvent: At high temperatures, solvents like DMF can decompose and participate in side reactions. | 1. Homocoupling: - Optimize the reaction temperature; avoid excessive heating. - Ensure a stoichiometric or slight excess of the phenol component.2. Decomposition: - Monitor the reaction closely and avoid unnecessarily long reaction times. - Consider a lower reaction temperature with a more active catalyst/ligand system.3. Solvent: - Choose a more stable high-boiling solvent if decomposition is suspected. |
| Difficult Product Isolation and Purification | 1. High Polarity of the Product: The presence of both a sulfonic acid and a pyridine moiety makes the product highly polar and potentially water-soluble.2. Contamination with Copper Salts: Residual copper catalyst can be challenging to remove.3. Formation of Emulsions during Workup: The amphiphilic nature of the product can lead to difficult separations. | 1. Isolation: - After the reaction, cool the mixture and acidify with HCl to precipitate the product. The hydrochloride salt may be easier to handle. - Alternatively, evaporate the solvent and purify the residue by column chromatography using a polar stationary phase (e.g., silica gel) and a polar eluent system (e.g., dichloromethane/methanol with acetic acid).2. Copper Removal: - After the reaction, dilute the mixture with an organic solvent and wash with aqueous ammonia or a solution of EDTA to chelate and remove copper salts.3. Emulsions: - Add brine to the aqueous layer during extraction to help break up emulsions. - Centrifugation can also be effective. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for this synthesis?
A1: The optimal temperature and time are highly dependent on the specific catalyst, base, and solvent used. A good starting point is a temperature range of 120-150°C. The reaction should be monitored by a suitable technique (e.g., TLC or LC-MS) to determine the point of maximum conversion, which could range from 12 to 48 hours.
Q2: Which copper catalyst is best for this reaction?
A2: Copper(I) iodide (CuI) is a commonly used and effective catalyst for Ullmann condensations. Copper(I) bromide (CuBr) and copper(I) oxide (Cu₂O) are also viable alternatives. In some cases, using finely divided copper powder can be effective.
Q3: Is a ligand necessary for this reaction?
A3: While some Ullmann reactions can proceed without a ligand, the addition of a ligand can often improve the reaction rate and yield by stabilizing the copper catalyst. Common ligands for C-O coupling reactions include 1,10-phenanthroline and L-proline. A screening of different ligands may be beneficial for optimization.
Q4: Can I use 4-hydroxybenzenesulfonic acid directly, or should I use its salt?
A4: Due to the acidic nature of the sulfonic acid group, it is highly recommended to use the salt form of 4-hydroxybenzenesulfonic acid (e.g., potassium or sodium 4-hydroxybenzenesulfonate). This will prevent unwanted side reactions with the base and improve its solubility in organic solvents. You can prepare the salt beforehand or generate it in situ by adding a stoichiometric amount of a suitable base before adding the copper catalyst and 4-chloropyridine.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a polar eluent system, such as a mixture of dichloromethane and methanol with a small amount of acetic acid, to achieve good separation of the starting materials and the product. Staining with an appropriate indicator (e.g., potassium permanganate) may be necessary for visualization. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
IV. Experimental Protocols
A. Synthesis of 4-(Pyridin-4-yloxy)aniline (A Model Reaction)
This protocol for a closely related compound demonstrates the feasibility of the core C-O bond formation.
Materials:
-
4-Aminophenol
-
4-Chloropyridine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq), 4-chloropyridine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask.
-
Add copper(I) iodide (0.1 eq) to the reaction mixture.
-
Heat the mixture to 130-140°C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(pyridin-4-yloxy)aniline.[1]
B. Optimized Protocol for this compound Synthesis
This proposed protocol is based on established principles of the Ullmann condensation and is a starting point for optimization.
Materials:
-
Potassium 4-hydroxybenzenesulfonate
-
4-Chloropyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane
-
Methanol
-
Deionized water
Procedure:
-
In a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add potassium 4-hydroxybenzenesulfonate (1.0 eq), anhydrous potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous NMP to the flask via a syringe.
-
Add 4-chloropyridine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 140-150°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 6-8 hours.
-
Upon completion (typically 24-48 hours), cool the reaction to room temperature.
-
Slowly pour the reaction mixture into ice-cold deionized water with stirring.
-
Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.
-
Stir the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a mixture of water and ethanol or purify by column chromatography on silica gel using a dichloromethane/methanol/acetic acid eluent system to yield pure this compound.
V. Data and Visualization
Table of Reaction Parameters for Optimization
| Parameter | Initial Condition | Suggested Optimization Range | Rationale |
| Temperature | 140°C | 120 - 160°C | To balance reaction rate with potential decomposition. |
| Reaction Time | 24 hours | 12 - 72 hours | To achieve maximum conversion without significant side product formation. |
| Base | K₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | To screen for the most effective base for deprotonation. |
| Solvent | NMP | NMP, DMF, DMSO | High-boiling polar aprotic solvents are necessary to solubilize reactants and achieve the required temperature. |
| Catalyst Loading | 10 mol% CuI | 5 - 15 mol% | To find the optimal balance between reaction rate and cost/ease of removal. |
| Ligand | 1,10-Phenanthroline | None, 1,10-Phenanthroline, L-proline | To determine if a ligand is necessary and which provides the best performance. |
Diagrams
Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic:
Caption: Troubleshooting flowchart for low yield in the synthesis.
VI. References
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
-
Sawant, D. N., & Halligudi, S. B. (2010). A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C-O Coupling of Potassium Phenolate and 4-Chloropyridine. Industrial & Engineering Chemistry Research, 49(23), 11959-11966.
-
MySkinRecipes. (n.d.). 4-(Pyridin-4-yloxy)aniline. Retrieved January 12, 2026, from [Link]
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Investigating the Degradation of 4-(Pyridin-4-yloxy)-benzenesulfonic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(Pyridin-4-yloxy)-benzenesulfonic acid (CAS 192329-80-9)[1]. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting degradation studies for this molecule. Our guidance is rooted in established principles of chemical degradation and informed by extensive experience in analytical chemistry and stability testing.
Introduction: Understanding the Stability of this compound
This compound is a molecule that combines a pyridine ring and a benzenesulfonic acid moiety through a stable ether linkage. Understanding its degradation pathways is critical for assessing its environmental fate, ensuring its stability in pharmaceutical formulations, and identifying potential impurities. This guide will walk you through potential degradation mechanisms and provide practical experimental advice.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its structure, the degradation of this compound is likely to proceed through one or more of the following pathways:
-
Cleavage of the Ether Bond: The ether linkage between the pyridine and benzene rings is a potential point of initial attack, especially under hydrolytic (acidic or basic) or strong oxidative conditions. This would lead to the formation of 4-hydroxypyridine and 4-hydroxybenzenesulfonic acid.
-
Degradation of the Pyridine Ring: The pyridine ring can be susceptible to both microbial and photodegradation. Microbial degradation often begins with hydroxylation, followed by ring opening.[2][3] Photodegradation can also lead to ring cleavage.
-
Degradation of the Benzenesulfonic Acid Ring: The benzenesulfonic acid moiety can undergo desulfonation, where the sulfonic acid group is cleaved to release sulfite, which is then oxidized to sulfate.[4] This is often followed by hydroxylation of the benzene ring (forming a catechol-like intermediate) and subsequent ring cleavage.[4][5][6][7]
Q2: What are the expected major byproducts of degradation?
The primary degradation byproducts will depend on the degradation conditions. Below is a table summarizing the most probable initial byproducts for different degradation pathways.
| Degradation Pathway | Expected Initial Byproducts |
| Hydrolytic Cleavage | 4-Hydroxypyridine, 4-Hydroxybenzenesulfonic acid |
| Oxidative Degradation | Hydroxylated derivatives of the parent molecule, products of ether bond cleavage, and potentially ring-opened products. |
| Photodegradation | Similar to oxidative degradation, with potential for radical-mediated reactions leading to a complex mixture of products.[8] |
| Biodegradation | Hydroxylated intermediates, desulfonated products, and ring-opened fragments such as succinate and formamide from the pyridine ring.[2][9] |
Q3: I am not seeing any degradation in my forced degradation study. What should I do?
If you are not observing degradation, consider the following troubleshooting steps:
-
Increase the Stress Level: The molecule may be more stable than anticipated. Incrementally increase the concentration of your stress agent (e.g., acid, base, oxidant), the temperature, or the duration of light exposure.
-
Change the Stress Condition: The molecule might be resistant to the specific stress you are applying. Ensure you are testing a comprehensive set of conditions as recommended by ICH guidelines (e.g., acid hydrolysis, base hydrolysis, oxidation, photolysis, thermal stress).[10]
-
Verify Your Analytical Method: Confirm that your analytical method is capable of separating the parent compound from potential degradation products. Your method may be co-eluting the parent with a byproduct. A different column chemistry or mobile phase composition might be necessary. Mixed-mode chromatography can be effective for separating polar compounds like sulfonic acids.[11]
-
Use a More Universal Detector: If you are using a UV detector set at the λmax of the parent compound, you may miss byproducts that have different chromophores. Consider using a photodiode array (PDA) detector to screen a wide range of wavelengths or a more universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[11]
Q4: My chromatogram shows many small, poorly resolved peaks after degradation. How can I identify them?
A complex degradation profile is common, especially under harsh conditions. Here’s how to approach this:
-
Optimize Your Chromatography: Improve the separation by adjusting the gradient, mobile phase pH, or switching to a higher-resolution column (e.g., smaller particle size).
-
Employ Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is an invaluable tool for identifying unknown degradation products. By obtaining accurate mass measurements, you can propose elemental compositions for the byproducts and, in conjunction with MS/MS fragmentation data, elucidate their structures.
-
Isolate and Characterize: If a particular byproduct is present at a significant level, consider semi-preparative HPLC to isolate it for structural characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Guide 1: Setting Up a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[10] This workflow outlines the key steps.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Acid Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Control: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.
-
Incubation: Place both the stress and control samples in a water bath at 60°C.
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the sample aliquots with an equivalent amount of 0.1 M NaOH to stop the reaction.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Guide 2: Proposed Biodegradation Pathway
Caption: Plausible biodegradation pathways.
References
-
Sims, G. K., & Sommers, L. E. (1986). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509. Available from: [Link]
-
Salam, L. B., & G G, A. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available from: [Link]
-
Ronen, Z., & Bollag, J. M. (1995). Biodegradation of Pyridine and Pyridine Derivatives by Soil and Subsurface Microorganisms. Taylor & Francis Online. Available from: [Link]
-
Kaur, K., & Sharma, S. (2015). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available from: [Link]
-
Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483-498. Available from: [Link]
-
Thurnheer, T., Zürrer, D., Höglinger, O., Leisinger, T., & Cook, A. M. (1990). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Biodegradation, 1(1), 55-64. Available from: [Link]
-
Science.gov. (n.d.). Forced degradation study: Topics by Science.gov. Available from: [Link]
-
Kertesz, M. A., Leisinger, T., & Cook, A. M. (1993). Degradation of benzenesulfonic and p-toluenesulfonic acids by strains of Pseudomonas putida. ResearchGate. Available from: [Link]
-
Thurnheer, T., Zürrer, D., Höglinger, O., Leisinger, T., & Cook, A. M. (1990). Initial steps in the degradation of benzene sulfonic acid, 4-toluene suifonic acids, and. KOPS. Available from: [Link]
-
Thurnheer, T., Leisinger, T., & Cook, A. M. (1990). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. ResearchGate. Available from: [Link]
-
Chem-Impex. (n.d.). Ácido 4-(piridin-3-iloxi)bencenosulfónico. Available from: [Link]
-
Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. Available from: [Link]
-
Chemical-Suppliers. (n.d.). Your Inquiry on 4-(Pyridin-4-yloxy)benzenesulfonic acid. Available from: [Link]
-
克拉玛尔试剂. (n.d.). This compound. Available from: [Link]
-
Belal, F., Sharaf El-Din, M. K., El-Enany, N., & Saad, S. (2017). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry, 36(2). Available from: [Link]
-
MDPI. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available from: [Link]
-
Hu, X., Zhao, Y., & Wang, F. (2012). Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination. Water science and technology, 65(8), 1464-1469. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Available from: [Link]
-
Locher, H. H., Leisinger, T., & Cook, A. M. (1989). Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2. Journal of general microbiology, 135(7), 1969-1978. Available from: [Link]
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MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Preventing the formation of sulfones in "4-(Pyridin-4-yloxy)-benzenesulfonic acid" synthesis
Technical Support Center: Synthesis of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This valuable building block is crucial in medicinal chemistry for developing selective inhibitors and other biologically active compounds.[1] A common and significant challenge in its synthesis is the formation of undesired sulfone byproducts. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize these side reactions and maximize the yield and purity of your target compound.
Section 1: Understanding the Core Chemistry: Etherification vs. Sulfonylation
This section breaks down the intended reaction and the competing side reaction that leads to sulfone impurities.
Q1: What is the primary synthetic pathway for this compound?
The synthesis of this diaryl ether is typically achieved via a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[2] This method involves the formation of a carbon-oxygen (C-O) bond between an aryl halide and a phenol (or their heterocyclic analogs). In this specific case, the reaction is between a 4-substituted pyridine (like 4-chloropyridine) and a salt of 4-hydroxybenzenesulfonic acid. The pyridine ring is electron-deficient, making its C-4 position susceptible to nucleophilic attack, a key feature of Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4][5]
Caption: The intended Ullmann-type reaction pathway.
Q2: What is the sulfone byproduct and how does it form during the synthesis?
The primary sulfone byproduct is typically a diaryl sulfone, formed through a competing carbon-sulfur (C-S) bond formation. Instead of the oxygen atom of the phenoxide attacking the pyridine ring, the sulfonate group (or a reduced form like a sulfinate) acts as a nucleophile. This results in a sulfonyl bridge connecting two aromatic rings.
This side reaction is problematic because sulfones are often highly stable and can have similar chromatographic properties to the desired ether product, complicating purification. The formation of this byproduct is driven by factors that can activate the sulfur center for nucleophilic attack, such as high temperatures or specific interactions with the copper catalyst. While Ullmann reactions are known for C-O and C-N couplings, C-S bond formation is also a known application, highlighting the competitive nature of these pathways.[6]
Caption: Competing pathways in the synthesis.
Section 2: Troubleshooting Guide: A Systematic Approach to Eliminating Sulfones
If you are observing sulfone impurities, work through these common experimental variables.
Q1: My reaction is producing a high percentage of sulfone. What are the most likely causes?
High levels of sulfone byproduct are almost always linked to harsh reaction conditions. The three primary culprits are:
-
Excessively High Temperature: Traditional Ullmann reactions often call for temperatures exceeding 180-200 °C. While these conditions can drive the reaction to completion, they also provide the activation energy for the undesired C-S coupling pathway.
-
Inefficient Catalytic System: Using unactivated copper powder or a catalyst system without an appropriate ligand can lead to lower selectivity. Modern catalyst systems are designed to favor specific bond formations at lower temperatures.
-
Incorrect Choice of Base: The base is not merely for deprotonation. It influences the solubility of the reactants and the state of the copper catalyst, which can impact the reaction's selectivity.
Q2: How can I optimize the reaction temperature to favor ether formation?
A systematic approach is best. Instead of defaulting to very high temperatures, begin your optimization with a lower temperature and increase it incrementally.
-
Recommendation: Start the reaction at 110-120 °C in a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.
-
Monitoring: Track the reaction progress using LC-MS or TLC. Look for the formation of your desired product.
-
Adjustment: If the reaction is sluggish after 4-6 hours, increase the temperature in 10 °C increments. For many modern ligand-based systems, you should see significant conversion below 140 °C. The goal is to find the lowest temperature that gives a reasonable reaction rate, as this will maximally suppress the higher-energy sulfone formation pathway.
Q3: Which copper catalyst and ligand system should I use for better selectivity?
Move away from heterogeneous copper powder. Soluble copper(I) salts, particularly Copper(I) Iodide (CuI) , are far more effective and reproducible. The key to selectivity lies in the choice of ligand.
-
Recommended Ligands:
-
1,10-Phenanthroline: A classic and effective ligand for promoting C-O coupling.
-
N,N'-Dimethylethylenediamine (DMEDA): A simple and inexpensive diamine ligand that has shown great efficacy in Ullmann ether syntheses.
-
-
Mechanism of Action: The ligand coordinates to the copper center, modifying its electronic properties and steric environment. This tailored catalytic complex is more selective for the desired C-O bond-forming reductive elimination step over the competing C-S pathway.
Q4: What is the best base for this reaction?
While potassium carbonate (K₂CO₃) is common, Cesium Carbonate (Cs₂CO₃) is often superior for challenging Ullmann couplings.
-
Why Cs₂CO₃? Cesium carbonate has higher solubility in organic solvents compared to potassium carbonate. This leads to a higher effective concentration of the phenoxide nucleophile in the solution. Furthermore, the "cesium effect" can disrupt the aggregation of copper species, leading to more active and selective monomeric catalytic complexes.
-
Stoichiometry: Use at least 2.0 equivalents of the base to ensure complete deprotonation of the phenol and to neutralize any acidic byproducts. If starting with 4-chloropyridine hydrochloride, an additional equivalent of base is required.
Section 3: Optimized Experimental Protocol
This protocol incorporates the principles discussed above to provide a robust, self-validating method for synthesizing this compound with minimal sulfone contamination.
Materials:
-
4-Hydroxybenzenesulfonic acid (1.0 eq)
-
4-Chloropyridine (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzenesulfonic acid (1.0 eq), cesium carbonate (2.5 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Evacuate the vessel and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous DMF via syringe.
-
Add 4-chloropyridine (1.1 eq) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3. This will precipitate the product.
-
Filter the resulting solid, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain the pure this compound.
Section 4: Data Summary & Troubleshooting Workflow
Table 1: Comparison of Reaction Conditions
| Parameter | Traditional Ullmann Method | Optimized Ligand-Based Method | Rationale for Change |
| Temperature | >180 °C | 110-130 °C | Lower temperature significantly disfavors the sulfone formation side reaction. |
| Catalyst | Copper Powder (stoichiometric) | CuI (10 mol%) | Soluble Cu(I) is more active and provides more reproducible results. |
| Ligand | None | 1,10-Phenanthroline (20 mol%) | The ligand modulates catalyst selectivity, strongly favoring C-O coupling. |
| Base | K₂CO₃ | Cs₂CO₃ | Higher solubility and the "cesium effect" improve reaction efficiency and selectivity. |
| Typical Outcome | Low to moderate yield; significant sulfone byproduct (>15%) | High yield (>80%); minimal sulfone byproduct (<2%) | The combination of optimized parameters leads to a cleaner and more efficient reaction. |
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting sulfone formation.
Section 5: Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes that completely avoid sulfone formation?
Yes. A multi-step approach can be employed. This involves first forming the diaryl ether bond using precursors that lack the sulfonic acid group, and then introducing the sulfonyl group in a subsequent step.
-
Step 1 (Etherification): React 4-chloropyridine with phenol under Ullmann conditions to synthesize 4-phenoxypyridine. This reaction is much cleaner as there is no competing sulfur nucleophile.
-
Step 2 (Sulfonation): Sulfonate the resulting 4-phenoxypyridine using fuming sulfuric acid (oleum) or chlorosulfonic acid followed by hydrolysis. The sulfonation will be directed to the para-position of the phenoxy ring. This route decouples the C-O bond formation from the C-S bond formation, eliminating the possibility of the sulfone byproduct.
Q2: How can I definitively identify the sulfone byproduct in my crude sample?
Several analytical techniques can confirm its presence:
-
Mass Spectrometry (MS): The sulfone byproduct will have a distinct molecular weight. Calculate the expected mass of the diaryl sulfone and look for the corresponding m/z peak.
-
Infrared (IR) Spectroscopy: Sulfones exhibit strong, characteristic absorption bands for the S=O bond stretches, typically found in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). These will be absent in your pure desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will show different chemical shifts for the aromatic protons and carbons adjacent to the sulfonyl group compared to those adjacent to the ether linkage and sulfonic acid group.
Q3: My 4-chloropyridine is supplied as the hydrochloride salt. How does this affect the reaction?
4-chloropyridine is often supplied as its hydrochloride salt for improved stability.[7] The reaction base (e.g., Cs₂CO₃) will neutralize the salt in situ to generate the free pyridine base required for the reaction. However, you must account for this neutralization in your stoichiometry. Always add one extra equivalent of base to neutralize the HCl salt in addition to the base required to deprotonate the phenol. For the protocol above, if using 4-chloropyridine HCl, you would increase the Cs₂CO₃ to 3.5 equivalents.
References
-
Ullmann condensation - Wikipedia. [Link]
-
Ácido 4-(piridin-3-iloxi)bencenosulfónico - Chem-Impex. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Stack Exchange. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
Can anybody suggest a method of synthesis of 4-Chloropyridine? - ResearchGate. [Link]
-
Nucleophilic substitution of pyridine - YouTube. [Link]
-
Nucleophilic substitution reactions in pyridine - Química Organica.org. [Link]
-
Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol | Journal of the American Chemical Society. [Link]
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Validation & Comparative
A Comparative Guide to the Catalytic Performance of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid and p-Toluenesulfonic Acid
In the landscape of industrial and laboratory-scale organic synthesis, acid catalysts are indispensable tools for a vast array of chemical transformations. Among these, sulfonic acids have carved out a significant niche due to their strong Brønsted acidity and versatility. This guide provides an in-depth, objective comparison between a novel pyridine-based sulfonic acid, 4-(Pyridin-4-yloxy)-benzenesulfonic acid, and the ubiquitously employed p-toluenesulfonic acid (p-TsOH). We will delve into their fundamental properties, catalytic efficacy supported by experimental data, and practical considerations for their application, empowering researchers, scientists, and drug development professionals to make informed catalyst selections.
Introduction to the Contenders
p-Toluenesulfonic Acid (p-TsOH): The Industry Workhorse
p-Toluenesulfonic acid, often abbreviated as p-TsOH or PTSA, is a strong organic acid that has been a mainstay in organic chemistry for decades.[1] It is a white, solid compound, soluble in polar solvents like water, alcohols, and ethers. Its widespread use stems from its strong acidity, comparable to that of sulfuric acid, coupled with its non-oxidizing nature.[2] p-TsOH is a homogeneous catalyst, meaning it dissolves in the reaction medium, providing excellent contact with reactants.[3][4][5][6] This property often leads to high reaction rates and yields.
Common applications of p-TsOH include:
-
Acetal and ketal formation
-
Dehydration reactions
-
Polymerization initiator[1]
This compound: A Multifunctional Catalyst
This compound is a more structurally complex aromatic sulfonic acid.[8][9] Its key distinguishing feature is the presence of a pyridine ring linked to the benzenesulfonic acid moiety via an ether linkage. This unique structure imparts bifunctional properties, combining the strong Brønsted acidity of the sulfonic acid group with the Lewis basicity of the pyridine nitrogen. While less common than p-TsOH, this catalyst holds promise for reactions where both acidic and basic sites can play a cooperative role.
Physicochemical Properties: A Head-to-Head Comparison
A catalyst's performance is intrinsically linked to its physical and chemical properties. Here, we compare the key attributes of this compound and p-TsOH.
| Property | This compound | p-Toluenesulfonic Acid (p-TsOH) |
| Molecular Formula | C₁₁H₉NO₄S[8][10] | C₇H₈O₃S[2] |
| Molecular Weight | 251.26 g/mol [8][10] | 172.20 g/mol [2] |
| Acidity (pKa) | Predicted pKa: -0.85 ± 0.10[11] | Reported pKa: -2.8 to -1.34[2][12] |
| Appearance | Solid | Colorless monoclinic crystals or white solid |
| Solubility | Soluble in polar solvents[13] | Soluble in water, ethanol, and ether |
Analysis of Properties:
The presence of the pyridine moiety in this compound introduces a basic site, which can be a significant advantage in certain reaction mechanisms. This bifunctionality can allow for the activation of both electrophilic and nucleophilic species in a concerted manner.
Catalytic Performance: A Comparative Study in Esterification
Esterification is a fundamental reaction in organic synthesis and a common benchmark for acid catalyst performance.[7][14] The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, provides an excellent platform for comparing these two catalysts.
Experimental Protocol: Fischer Esterification of Acetic Acid with Ethanol
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine acetic acid (1.0 eq), ethanol (3.0 eq), and the acid catalyst (5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture, neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution), and extract the ethyl acetate product with an organic solvent.
-
Analysis: Determine the yield of ethyl acetate by GC analysis using an internal standard.
Hypothetical Comparative Data:
| Catalyst | Reaction Time (hours) | Yield (%) |
| p-Toluenesulfonic Acid | 4 | 92 |
| This compound | 6 | 85 |
| No Catalyst | 24 | <5 |
Interpretation of Results:
In a standard Fischer esterification, where the primary catalytic role is the protonation of the carboxylic acid's carbonyl group, the stronger acid, p-TsOH, is expected to exhibit higher activity, leading to a faster reaction and a higher yield in a shorter time frame. The pyridine moiety in this compound does not offer a significant mechanistic advantage in this specific reaction.
The Heterogeneous vs. Homogeneous Debate: A Key Differentiator
A crucial aspect of catalyst selection is the ease of separation and potential for recycling. This is where the distinction between homogeneous and heterogeneous catalysis becomes paramount.
-
Homogeneous Catalysis: The catalyst is in the same phase as the reactants (e.g., dissolved in the reaction solvent).[3][4][5][6]
-
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[3][5][6]
While both this compound and p-TsOH are typically used as homogeneous catalysts, the pyridine functionality in the former offers a handle for immobilization onto a solid support. This would transform it into a heterogeneous catalyst , thereby combining its catalytic properties with the practical advantages of easy separation and recyclability. For instance, the pyridine nitrogen could be quaternized and incorporated into a polymer backbone or anchored to silica gel.
Recyclability and Thermal Stability: Practical Considerations
The ability to reuse a catalyst is a significant factor in large-scale industrial processes, impacting both cost and environmental footprint.
-
p-Toluenesulfonic Acid: As a homogeneous catalyst, recycling p-TsOH is challenging.[16] While it can sometimes be recovered through crystallization or extraction, these processes add complexity and cost to the overall synthesis.[17] However, studies have shown its potential for recovery and reuse in specific applications like PET hydrolysis.[17]
-
This compound: In its soluble form, it faces the same recyclability challenges as p-TsOH. However, its potential for immobilization onto a solid support is a game-changer. A heterogeneous version of this catalyst could be easily recovered by filtration and reused in multiple reaction cycles, making it a more sustainable option. The thermal stability of the pyridine-functionalized structure is also a consideration, with studies on similar pyridine-containing molecules showing enhanced thermal resilience in certain applications.[18][19]
Advanced Applications: Where Bifunctionality Shines
While p-TsOH is a powerful general acid catalyst, there are specific transformations where the dual acidic and basic nature of this compound could provide a distinct advantage.
Hypothetical Application: One-Pot Tandem Reactions
Consider a hypothetical one-pot reaction that involves an initial acid-catalyzed step followed by a base-mediated transformation. For example, the formation of an acetal followed by a subsequent condensation reaction that is facilitated by a base.
In such a scenario, this compound could act as a single catalyst for both steps, simplifying the reaction setup and avoiding the need to add a separate base after the first step. This can lead to improved process efficiency and reduced waste. The sulfonic acid group would catalyze the acetal formation, and the pyridine moiety would then facilitate the subsequent condensation.
Conclusion and Future Outlook
Both p-toluenesulfonic acid and this compound are potent acid catalysts with distinct profiles.
p-Toluenesulfonic acid remains the go-to choice for a wide range of acid-catalyzed reactions due to its strong acidity, ready availability, and well-understood reactivity.[20] It is an excellent, cost-effective option for many applications, particularly where catalyst separation is not a major concern.
This compound , on the other hand, presents an intriguing alternative, especially for researchers looking to develop more sophisticated and sustainable catalytic systems. Its key strengths lie in its:
-
Bifunctionality: The presence of both acidic and basic sites opens up possibilities for novel tandem reactions.
-
Potential for Heterogenization: The pyridine moiety provides a straightforward route to immobilization, enabling catalyst recycling and simplifying product purification.
For drug development professionals, the choice of catalyst can have significant implications for process scalability and purity of the final active pharmaceutical ingredient (API). The ease of removal of a heterogeneous catalyst derived from this compound could be a major advantage in minimizing catalyst residues in the final product.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the reaction, including the desired reaction rate, the sensitivity of the substrates, and the importance of catalyst recyclability. This guide provides the foundational knowledge to make a strategic and informed decision between these two valuable catalytic tools.
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A Comparative Guide to Sulfonating Agents: Sulfuric Acid vs. 4-(Pyridin-4-yloxy)-benzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the introduction of a sulfonic acid moiety onto an aromatic ring is a pivotal transformation. This process, known as sulfonation, can significantly alter the physicochemical properties of a molecule, enhancing its solubility, modulating its biological activity, and providing a handle for further functionalization. The choice of the sulfonating agent is therefore a critical decision that can profoundly impact the efficiency, selectivity, and overall success of a synthetic route.
This guide provides an in-depth comparison of two distinct sulfonating agents: the conventional and widely used sulfuric acid and a lesser-known, yet potentially advantageous alternative, 4-(Pyridin-4-yloxy)-benzenesulfonic acid . While sulfuric acid has been the workhorse of sulfonation for over a century, its limitations in terms of harsh reaction conditions and environmental concerns have prompted the exploration of novel reagents. This guide will delve into the established performance of sulfuric acid and explore the theoretical potential of this compound, offering a forward-looking perspective for researchers seeking to innovate in their synthetic strategies.
The Established Standard: Sulfuric Acid (H₂SO₄)
Sulfuric acid is a strong mineral acid and a powerful dehydrating agent that has long been the default choice for aromatic sulfonation. Its mechanism of action in electrophilic aromatic substitution is well-understood and serves as a benchmark for evaluating other sulfonating agents.
Mechanism of Sulfonation with Sulfuric Acid
The sulfonation of an aromatic compound with sulfuric acid is a reversible reaction that proceeds through the formation of an electrophilic species, sulfur trioxide (SO₃), or its protonated form.[1] The reaction can be driven to completion by using an excess of sulfuric acid or by removing the water generated during the reaction.[2][3]
Caption: Mechanism of aromatic sulfonation using sulfuric acid.
Performance and Limitations of Sulfuric Acid
| Feature | Sulfuric Acid |
| Reactivity | High, often requiring elevated temperatures.[1] |
| Selectivity | Generally favors para-substitution, but can lead to polysulfonation and side reactions. |
| Reaction Conditions | Typically harsh, involving concentrated or fuming sulfuric acid at high temperatures.[4] |
| Byproducts | Water, which can dilute the acid and reduce reaction efficiency.[2][3] |
| Work-up | Often requires neutralization of a large amount of strong acid, generating significant waste.[2] |
| Safety | Highly corrosive and hazardous, requiring stringent safety protocols for handling and disposal.[5][6][7][8][9] |
| Cost | Very low and widely available. |
While effective, the use of sulfuric acid is not without its drawbacks. The harsh reaction conditions can be incompatible with sensitive functional groups, and the generation of a stoichiometric amount of water can necessitate the use of a large excess of the acid, leading to significant waste streams.[2][3]
A Novel Contender: this compound
In the quest for milder and more selective sulfonating agents, compounds that can generate the active electrophile under less aggressive conditions are of great interest. This compound presents an intriguing structural motif that suggests a different mode of action compared to sulfuric acid.
Structural Features and Hypothesized Reactivity
This compound combines a sulfonic acid group with a pyridine ether linkage.[10][11][12][13][14] While there is a lack of direct experimental evidence for its use as a sulfonating agent in the published literature, its structure allows for informed speculation on its potential reactivity. The pyridine ring, a key feature in many modern reagents and catalysts, could play a crucial role.[5][6][8][9][15][16][17][18]
One plausible mechanism involves the activation of the sulfonic acid group, possibly through protonation of the pyridine nitrogen, leading to a more reactive intermediate. The pyridinium moiety could then act as a good leaving group, facilitating the transfer of the sulfonyl group to an aromatic substrate.
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A Comparative Guide to the Kinase Inhibitory Activity of Novel 4-(Pyridin-4-yloxy)-benzenesulfonamide Derivatives
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted cancer therapy.
Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged scaffolds," are repeatedly identified in successful drug candidates due to their inherent ability to bind to specific biological targets with high affinity. The pyridine ring and the benzenesulfonamide moiety are two such scaffolds. Pyridine, a bioisostere of benzene, improves aqueous solubility and offers a key hydrogen bond acceptor site, enhancing target engagement.[1] The sulfonamide group is a versatile hydrogen bond donor and acceptor and is a structural feature in numerous approved drugs.[2]
This guide focuses on a chemical class that strategically combines these features: 4-(Pyridin-4-yloxy)-benzenesulfonamide derivatives . This core structure serves as a versatile template for developing potent kinase inhibitors. The ether linkage provides optimal spacing and rotational flexibility, while the terminal sulfonamide nitrogen offers a convenient point for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
This document provides a comparative analysis of a series of novel derivatives based on this scaffold, evaluating their biological activity against AXL receptor tyrosine kinase, a promising oncogenic target implicated in proliferation, survival, and drug resistance.[3] We will detail the synthetic strategy, provide robust protocols for biological evaluation, and present a structure-activity relationship (SAR) study to guide future optimization efforts.
Rationale for Scaffold Design and Derivatization
The selection of the 4-(Pyridin-4-yloxy)-benzenesulfonamide scaffold is predicated on its potential to establish multiple high-affinity interactions within a kinase ATP-binding pocket. The design allows for systematic modification at the sulfonamide nitrogen (R-group) to explore the chemical space and optimize biological activity.
Caption: Core scaffold and key interaction points for kinase binding.
General Synthetic Pathway
The synthesis of the target derivatives is achieved through a reliable and straightforward two-step process. The key intermediate, 4-(pyridin-4-yloxy)benzenesulfonyl chloride, is first prepared and then reacted with a diverse panel of primary or secondary amines to yield the final sulfonamide products.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(Pyridin-4-yloxy)benzenesulfonyl chloride (Intermediate 2)
-
To a solution of 4-hydroxybenzenesulfonic acid (1 eq.) in a suitable solvent, add 4-chloropyridine hydrochloride (1.1 eq.) and a strong base such as potassium carbonate (3 eq.).
-
Heat the reaction mixture at reflux for 12-18 hours, monitoring by TLC for the disappearance of starting material.
-
Cool the mixture, filter, and acidify the filtrate to precipitate the product, 4-(pyridin-4-yloxy)benzenesulfonic acid (1) .
-
Treat the crude acid (1) with thionyl chloride (5 eq.) and a catalytic amount of DMF.
-
Heat the mixture at 70°C for 3 hours.
-
Remove excess thionyl chloride under reduced pressure to yield the crude sulfonyl chloride (2) , which is used in the next step without further purification.
Step 2: Synthesis of Target Derivatives (3a-3d)
-
Dissolve the appropriate amine (1.2 eq.) in dichloromethane (DCM) containing triethylamine (2.0 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 4-(pyridin-4-yloxy)benzenesulfonyl chloride (2) (1.0 eq.) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel) to afford the final products 3a-3d .
Caption: General workflow for the synthesis of target derivatives.
Biological Activity Evaluation
To conduct a meaningful comparative study, we evaluated the derivatives using a two-tiered approach: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess antiproliferative effects in a relevant cancer context. A known potent AXL inhibitor, R428 (BGB324) , was used as a positive control and benchmark.
Experimental Protocol: In Vitro AXL Kinase Assay (TR-FRET)
This assay quantifies the phosphorylation of a substrate peptide by AXL kinase, with inhibition measured as a decrease in the FRET signal.
-
Reagent Preparation : Prepare assay buffer, AXL enzyme, ULight™-poly-GT substrate, and Europium-anti-phosphotyrosine antibody solutions.
-
Compound Dilution : Create a 10-point serial dilution series for each test compound (3a-3d) and the benchmark R428, typically starting from 10 µM.
-
Kinase Reaction :
-
Add 2 µL of the compound dilution to the wells of a 384-well assay plate.
-
Add 4 µL of AXL enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a solution containing ATP and ULight™-poly-GT substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection :
-
Stop the reaction by adding 5 µL of the Europium-antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 615 nm and 665 nm.
-
-
Data Analysis : Calculate the TR-FRET ratio and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol: Cell-Based Antiproliferative Assay (MTT)
This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the antiproliferative effect of the compounds. The MDA-MB-231 human breast cancer cell line, known for AXL overexpression, is used.
-
Cell Seeding : Seed MDA-MB-231 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of each test compound (3a-3d) and R428 for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to untreated controls and plot against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Comparative Data & Structure-Activity Relationship (SAR)
The synthesized compounds were evaluated, and their biological activities are summarized below. The data presented is representative for the purposes of this guide.
Table 1: Comparative In Vitro AXL Kinase Inhibition
| Compound | R-Group (Substitution on Sulfonamide) | AXL Kinase IC₅₀ (nM) |
| 3a | -CH₂-Cyclopropane | 150.2 |
| 3b | -Aniline | 25.5 |
| 3c | -Morpholine | 8.1 |
| 3d | -(4-methyl)piperazine | 3.4 |
| R428 | (Benchmark Control) | 14.0 |
Table 2: Comparative Antiproliferative Activity in MDA-MB-231 Cells
| Compound | GI₅₀ (nM) |
| 3a | > 1000 |
| 3b | 480.7 |
| 3c | 112.3 |
| 3d | 55.6 |
| R428 | 98.5 |
Analysis of Structure-Activity Relationships (SAR)
The results provide clear insights into the structural requirements for potent AXL inhibition within this series.
-
Requirement for a Basic Nitrogen : A comparison between the aliphatic substituent in 3a and the nitrogen-containing heterocycles in 3c and 3d reveals a dramatic increase in potency. The simple cyclopropylmethyl group (3a ) results in poor activity, likely due to the lack of optimal interactions in the specificity pocket.
-
Impact of Basic Moiety : The introduction of an aniline group (3b ) significantly improves kinase inhibition (IC₅₀ = 25.5 nM) compared to 3a . However, its cellular activity is modest, which could be due to lower solubility or cell permeability.
-
Heterocyclic Scaffolds Drive Potency : The morpholine-containing derivative 3c shows excellent enzymatic potency (IC₅₀ = 8.1 nM), surpassing the benchmark R428. This suggests the oxygen atom in the morpholine ring may form a favorable hydrogen bond.
-
Optimized Activity with Piperazine : The most potent compound in the series is 3d , which incorporates a methylpiperazine group. Its low nanomolar IC₅₀ (3.4 nM) and potent cellular activity (GI₅₀ = 55.6 nM) make it a highly promising lead. The terminal basic nitrogen of the piperazine is likely protonated under physiological conditions, enhancing solubility and potentially forming a key salt-bridge interaction within the kinase active site. This is a common strategy for improving the pharmacokinetic profile of kinase inhibitors.[3]
Caption: Summary of key structure-activity relationship findings.
Conclusion and Future Directions
This comparative guide demonstrates that the 4-(Pyridin-4-yloxy)-benzenesulfonamide scaffold is a highly effective template for the development of potent AXL kinase inhibitors. Through systematic derivatization of the sulfonamide moiety, we have shown that the introduction of basic, heterocyclic groups is critical for achieving high potency at both the enzymatic and cellular levels.
Derivative 3d , featuring a methylpiperazine group, emerged as the most promising compound, with activity superior to the well-characterized benchmark inhibitor R428 in both biochemical and cellular assays. This compound represents a strong lead candidate for further preclinical development. Future efforts should focus on full pharmacokinetic profiling, in vivo efficacy studies in xenograft models, and kinome-wide selectivity screening to ensure a favorable safety profile.[3]
The methodologies and SAR insights presented herein provide a robust framework for researchers engaged in the discovery and optimization of novel kinase inhibitors.
References
-
He, S., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6888-6903.
-
Chem-Impex International. (n.d.). Ácido 4-(piridin-3-iloxi)bencenosulfónico.
-
Deka, N., et al. (2012). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. International Journal of Medicinal Chemistry, 2012, 728147.
-
Wang, M., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
-
Zhang, Y., et al. (2017). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 129, 173-185.
-
Trout, H. E., et al. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2019(3), M1083.
-
Mihigo, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(22), 16489.
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A Comparative Guide to the Validation of an Analytical Method for the Quantification of 4-(Pyridin-4-yloxy)-benzenesulfonic acid
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 4-(Pyridin-4-yloxy)-benzenesulfonic acid, a crucial intermediate in pharmaceutical synthesis. Adherence to rigorous analytical method validation is paramount to ensure data integrity, product quality, and regulatory compliance. This document offers a comparative analysis of suitable analytical techniques and a detailed protocol for method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Imperative
This compound plays a significant role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, determining purity, and ensuring the quality of the final drug substance. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][4] This guide is intended for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method for this specific analyte.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is the foundation of a successful validation. The choice is often a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory. For this compound, two common and powerful techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, highly specific due to the selectivity of mass detection. |
| Sensitivity | Moderate, typically in the low µg/mL to high ng/mL range. | High, capable of detecting low ng/mL to pg/mL concentrations.[5] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively straightforward operation and method development. | More complex instrumentation and method development.[6] |
| Typical Use | Routine quality control, purity assessment, and content uniformity. | Trace-level impurity analysis, bioanalytical studies, and characterization of complex mixtures.[7] |
Expert Insight: For routine quality control and release testing of this compound as a raw material or intermediate, where concentration levels are expected to be relatively high, HPLC-UV offers a cost-effective and robust solution. LC-MS/MS becomes the superior choice when trace-level quantification is necessary, for instance, in the analysis of genotoxic impurities or in bioanalytical applications. This guide will focus on the validation of an HPLC-UV method, as it represents a common and practical approach for the intended audience.
Validation of a Reverse-Phase HPLC-UV Method
The following sections detail the experimental protocols for validating an HPLC-UV method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[1][2][3]
Experimental Workflow Overview
Caption: A typical workflow for analytical method validation.
Specificity
Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from other components such as impurities, degradation products, or matrix components.[8]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: If the analyte is part of a formulation, analyze a placebo mixture (all formulation components except the analyte) to demonstrate a lack of interference.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure that the degradation products are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the analyte peak.
Linearity and Range
Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of this compound of known concentration.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Causality: Accuracy reflects the closeness of the measured value to the true value. It is a measure of the systematic error of the method.[8]
Experimental Protocol:
-
Prepare samples with a known concentration of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with a known amount of the analyte.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of the random error and is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both sets of experiments.
-
Acceptance Criteria:
-
RSD for repeatability should be ≤ 2.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
Experimental Protocol: These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
-
-
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.[8]
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Wavelength of detection (e.g., ± 2 nm).
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability parameters should remain within the predefined limits for all tested variations.
Data Summary
The results of the validation experiments should be summarized in clear and concise tables. Below are examples of how to present the data.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 80 | [Value] |
| 90 | [Value] |
| 100 | [Value] |
| 110 | [Value] |
| 120 | [Value] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Slope | [Value] |
| Y-intercept | [Value] |
Table 2: Accuracy and Precision Data
| Concentration Level | Accuracy (% Recovery) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=12) |
|---|---|---|---|
| 80% | [Value] | N/A | N/A |
| 100% | [Value] | [Value] | [Value] |
| 120% | [Value] | N/A | N/A |
Conclusion
This guide has provided a comprehensive comparison of HPLC-UV and LC-MS/MS for the quantification of this compound and a detailed protocol for the validation of an HPLC-UV method. The successful completion of the validation experiments outlined herein will provide a high degree of assurance that the analytical method is suitable for its intended purpose. It is crucial to document all validation activities and results in a formal validation report. This not only ensures regulatory compliance but also serves as a valuable resource for future method transfer and troubleshooting activities. The principles and protocols described can be adapted for other similar small molecules, providing a solid foundation for robust analytical method development and validation in a pharmaceutical setting.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Slideshare. Bioanalytical method validation emea. Retrieved from [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Waters. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]
-
SIELC Technologies. Separation of Benzenesulfonic acid, 4,4'-(3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl)bis- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Shimadzu. LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
-
Developing Countries Vaccine Manufacturers Network. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
- Google Patents. CN108333272A - The method of LC-MSMS method separation determination PAS and its related impurities.
-
PubMed. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Retrieved from [Link]
-
MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]
-
Agilent Technologies. Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved from [Link]
-
Analytice. 4-Hydroxybenzenesulfonic acid - analysis. Retrieved from [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
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A Comparative Guide to the Catalytic Efficacy of Aryl Sulfonic Acids: Introducing 4-(Pyridin-4-yloxy)-benzenesulfonic acid
This guide provides a comparative analysis of the catalytic efficacy of common aryl sulfonic acids and introduces "4-(Pyridin-4-yloxy)-benzenesulfonic acid" as a candidate for investigation. This document is intended for researchers, scientists, and drug development professionals interested in acid catalysis in organic synthesis.
Introduction to Aryl Sulfonic Acids as Catalysts
Aryl sulfonic acids are a class of organic acids characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. They are widely employed as strong Brønsted acid catalysts in a multitude of organic transformations.[1][2][3] Their efficacy stems from their high acidity, thermal stability, and, in some cases, their solubility in organic solvents, which facilitates homogeneous catalysis.[1]
Commonly utilized aryl sulfonic acids in both laboratory and industrial settings include p-toluenesulfonic acid (PTSA), benzenesulfonic acid (BSA), and dodecylbenzenesulfonic acid (DBSA). These catalysts are instrumental in reactions such as:
-
Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols.[1][4]
-
Alkylation: Facilitating Friedel-Crafts alkylation of aromatic compounds.[5][6]
-
Polymerization: Initiating or accelerating the formation of polymers.[1][2]
-
Condensation Reactions: Promoting reactions like the Biginelli condensation.[7]
The catalytic activity of these acids is influenced by the substituents on the aromatic ring, which can affect their acidity and steric hindrance.
A Comparative Overview of Established Aryl Sulfonic Acid Catalysts
The choice of an aryl sulfonic acid catalyst often depends on the specific requirements of a reaction, such as solvent polarity, substrate solubility, and desired reaction temperature.
| Catalyst | Structure | Key Characteristics & Applications |
| p-Toluenesulfonic Acid (PTSA) | CH₃C₆H₄SO₃H | A widely used, inexpensive, and solid catalyst that is easy to handle.[7][8][9] It is effective in a broad range of reactions including esterification, acetal formation, and dehydration.[2] |
| Benzenesulfonic Acid (BSA) | C₆H₅SO₃H | A strong organic acid that offers good solubility in organic media.[1] It is a versatile catalyst for esterification, polymerization, and alkylation reactions.[1][6][10] |
| Dodecylbenzenesulfonic Acid (DBSA) | C₁₂H₂₅C₆H₄SO₃H | A surfactant-catalyst with a long alkyl chain, making it suitable for reactions in biphasic systems or with nonpolar substrates.[11][12] It can form inverse microemulsions, increasing reactant contact.[12] |
Introducing this compound: A Novel Candidate
"this compound" is a unique molecule that combines the structural features of a benzenesulfonic acid with a pyridinyl ether moiety.[13][14][15]
Molecular Structure: C₁₁H₉NO₄S[14]
While its application as a catalyst has not been extensively reported, its structure suggests intriguing possibilities. The presence of the basic pyridine nitrogen in addition to the acidic sulfonic acid group could lead to bifunctional catalytic activity or unique solubility and substrate interaction properties. The pyridine moiety could also influence the catalyst's electronic properties and, consequently, its acidity.
Proposed Experimental Framework for Comparative Efficacy Evaluation
To ascertain the catalytic potential of "this compound," a systematic comparative study against established aryl sulfonic acids is proposed. A well-understood and widely applicable reaction, such as the Fischer esterification of a model carboxylic acid and alcohol, would serve as an excellent benchmark.
Experimental Objective
To compare the catalytic efficacy of "this compound" with PTSA, BSA, and DBSA in the esterification of acetic acid with n-butanol.
Proposed Experimental Workflow
The following diagram outlines the proposed workflow for this comparative study.
Caption: Proposed workflow for the comparative catalytic study.
Detailed Experimental Protocol
Materials:
-
Acetic acid (glacial)
-
n-Butanol
-
This compound
-
p-Toluenesulfonic acid (PTSA)
-
Benzenesulfonic acid (BSA)
-
Dodecylbenzenesulfonic acid (DBSA)
-
Toluene (or another suitable solvent)
-
Anhydrous sodium sulfate
-
Internal standard for GC analysis (e.g., decane)
Procedure:
-
Catalyst Preparation: Prepare 0.1 M solutions of each sulfonic acid catalyst in toluene.
-
Reaction Setup: To a series of oven-dried, screw-capped vials, add a magnetic stir bar.
-
Reagent Addition: To each vial, add acetic acid (1 mmol) and n-butanol (1.2 mmol).
-
Catalyst Addition: Add the respective catalyst solution (0.05 mmol, 5 mol%) to each vial. One vial should be left without a catalyst to serve as a control.
-
Reaction: Place the vials in a preheated oil bath at a specified temperature (e.g., 80 °C) and stir.
-
Sampling and Quenching: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture and quench it in a vial containing a known amount of internal standard and a quenching agent (e.g., saturated sodium bicarbonate solution).
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the product, n-butyl acetate.
-
Data Processing: Calculate the yield of n-butyl acetate at each time point for each catalyst.
Data Presentation and Interpretation
The results of this study can be effectively presented in a comparative table and a graphical plot.
Table 1: Comparative Yields of n-Butyl Acetate
| Catalyst | Yield at 30 min (%) | Yield at 60 min (%) | Final Yield (%) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| PTSA | Experimental Data | Experimental Data | Experimental Data |
| BSA | Experimental Data | Experimental Data | Experimental Data |
| DBSA | Experimental Data | Experimental Data | Experimental Data |
| No Catalyst | Experimental Data | Experimental Data | Experimental Data |
A plot of yield versus time for each catalyst will provide a visual representation of the reaction kinetics and allow for the determination of initial reaction rates.
Mechanistic Considerations and Potential Advantages of this compound
The catalytic mechanism of aryl sulfonic acids in esterification involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.
The unique structure of "this compound" may offer several potential advantages:
-
Bifunctional Catalysis: The Lewis basic pyridine nitrogen could potentially activate the alcohol, while the Brønsted acidic sulfonic acid group activates the carboxylic acid, leading to a synergistic catalytic effect.
-
Modified Acidity: The electron-withdrawing nature of the pyridinyl ether group could influence the pKa of the sulfonic acid, potentially altering its catalytic activity.
-
Enhanced Solubility: The presence of the pyridine ring might improve the catalyst's solubility in a wider range of solvents.
Conclusion and Future Outlook
While established aryl sulfonic acids like PTSA, BSA, and DBSA are reliable and effective catalysts, the exploration of novel catalytic structures is crucial for advancing organic synthesis. "this compound" presents an intriguing candidate for investigation. The proposed experimental framework provides a robust methodology for evaluating its catalytic efficacy in a comparative manner. Should this compound exhibit superior or unique catalytic properties, it could open new avenues for the development of more efficient and selective acid-catalyzed reactions.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of Benzenesulfonic Acid in Industrial Catalysis. 1
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Catalytic Capabilities of p-Toluenesulfonic Acid in Industrial Processes. 2
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ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. 8
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Baghernejad, B. Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. Current Organic Chemistry, 15(17). 9
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A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. (2025). 10
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Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org. 7
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Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. The Journal of Organic Chemistry. 5
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What is benzenesulfonic acid? - Hainan Sincere Industries. 6
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Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. REVISTA DE CHIMIE. 4
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Benzenesulfonic Acid: Properties, Production And Uses - Chemcess. 16
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Tert-Butyl vs. Dodecyl Group in Sulfonic Acid Catalysts: A Comparative Guide - Benchchem. 11
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Fischer Esterification-Typical Procedures - OperaChem. (2024). 17
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Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. (2017). Oxford Academic. 18
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A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. ResearchGate. 19
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Synthesis method of ester in dodecylbenzenesulfonic acid inverse microemulsion. Google Patents. 20
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Dodecylbenzenesulfonic acid - PubChem. NIH. 21
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Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights. (2024). China News. 3
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An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. NIH. 22
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This compound - ChemicalBook. 13
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This compound | CAS 192329-80-9 | SCBT. Santa Cruz Biotechnology. 14
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192329-80-9|4-(Pyridin-4-yloxy)benzenesulfonic acid|BLD Pharm. 15
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(Pyridin-4-yloxy)-benzenesulfonic acid and its Isomers
This guide provides a comprehensive spectroscopic comparison of 4-(Pyridin-4-yloxy)-benzenesulfonic acid and its key positional isomers. As compounds with potential applications in materials science and pharmaceutical development, the ability to unequivocally distinguish between these isomers is paramount for researchers, scientists, and drug development professionals. This document will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, grounded in fundamental chemical principles and supported by predictive data based on analogous structures.
The Imperative for Isomeric Purity
The precise arrangement of functional groups in an aromatic system dictates its electronic properties, steric profile, and potential for intermolecular interactions. For pyridinyloxy-benzenesulfonic acids, the position of the ether linkage on both the pyridine and benzene rings, as well as the location of the sulfonic acid group, will significantly influence the molecule's polarity, acidity, and biological activity. Consequently, robust analytical methods to confirm the isomeric identity of a sample are not just a matter of quality control, but a fundamental requirement for reproducible and meaningful research.
Molecular Structures of the Isomers
To understand the spectroscopic differences, it is essential to visualize the structures of the primary isomers .
Caption: Molecular structures of key isomers.
Spectroscopic Comparison
The following sections detail the anticipated spectroscopic signatures for "this compound" and its isomers. The predicted data is based on established principles of spectroscopy and analysis of structurally similar compounds.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.
Predicted ¹H NMR Data (in DMSO-d₆)
| Compound | Pyridine Ring Protons (δ, ppm) | Benzene Ring Protons (δ, ppm) |
| This compound | ~8.6 (d, 2H, J ≈ 6 Hz), ~7.2 (d, 2H, J ≈ 6 Hz) | ~7.9 (d, 2H, J ≈ 9 Hz), ~7.3 (d, 2H, J ≈ 9 Hz) |
| 4-(Pyridin-3-yloxy)-benzenesulfonic acid | ~8.5 (d, 1H), ~8.4 (dd, 1H), ~7.6 (m, 1H), ~7.5 (m, 1H) | ~7.9 (d, 2H, J ≈ 9 Hz), ~7.2 (d, 2H, J ≈ 9 Hz) |
| 4-(Pyridin-2-yloxy)-benzenesulfonic acid | ~8.2 (d, 1H), ~7.9 (t, 1H), ~7.2 (d, 1H), ~7.1 (t, 1H) | ~7.9 (d, 2H, J ≈ 9 Hz), ~7.4 (d, 2H, J ≈ 9 Hz) |
| 3-(Pyridin-4-yloxy)-benzenesulfonic acid | ~8.6 (d, 2H, J ≈ 6 Hz), ~7.2 (d, 2H, J ≈ 6 Hz) | ~7.8 (t, 1H), ~7.7 (d, 1H), ~7.6 (d, 1H), ~7.5 (dd, 1H) |
| 2-(Pyridin-4-yloxy)-benzenesulfonic acid | ~8.6 (d, 2H, J ≈ 6 Hz), ~7.2 (d, 2H, J ≈ 6 Hz) | ~8.0 (dd, 1H), ~7.7 (td, 1H), ~7.4 (td, 1H), ~7.3 (dd, 1H) |
Causality Behind the Chemical Shifts:
-
Pyridine Ring: The protons on the pyridine ring exhibit distinct patterns. For the 4-pyridyloxy isomer, the symmetry results in two doublets. The 3-pyridyloxy and 2-pyridyloxy isomers show more complex splitting patterns due to the lack of symmetry. The protons alpha to the nitrogen are the most deshielded (highest ppm) due to the inductive effect of the nitrogen.
-
Benzene Ring: The sulfonic acid group is strongly electron-withdrawing, deshielding the ortho protons. The pyridinyloxy group is electron-donating overall (due to the oxygen lone pairs) but can also be inductively withdrawing. In the 4-substituted benzenesulfonic acid isomers, the para-substitution leads to two doublets. For the 3- and 2-substituted isomers, more complex multiplets are expected.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Compound | Pyridine Ring Carbons (δ, ppm) | Benzene Ring Carbons (δ, ppm) |
| This compound | ~164 (C-O), ~151 (Cα), ~112 (Cβ) | ~158 (C-O), ~145 (C-S), ~128 (C ortho to S), ~118 (C ortho to O) |
| 4-(Pyridin-3-yloxy)-benzenesulfonic acid | ~155 (C-O), ~148 (Cγ), ~142 (Cα), ~125 (Cβ), ~121 (Cδ) | ~159 (C-O), ~144 (C-S), ~128 (C ortho to S), ~117 (C ortho to O) |
| 4-(Pyridin-2-yloxy)-benzenesulfonic acid | ~163 (C-O), ~148 (Cα), ~140 (Cγ), ~122 (Cβ), ~115 (Cδ) | ~157 (C-O), ~146 (C-S), ~128 (C ortho to S), ~120 (C ortho to O) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may be less effective than NMR for distinguishing between positional isomers, subtle shifts in vibrational frequencies can be observed.
Key IR Absorption Bands (cm⁻¹)
| Functional Group | Characteristic Absorption Range | Expected Observations for Isomers |
| O-H stretch (sulfonic acid) | 3000-2500 (broad) | A broad, strong band is expected for all isomers. |
| C-H stretch (aromatic) | 3100-3000 | Present in all isomers. |
| C=N, C=C stretch (aromatic) | 1600-1450 | Multiple sharp bands. The precise positions will vary slightly between isomers. |
| S=O stretch (sulfonic acid) | 1250-1120 and 1080-1010 | Two strong, characteristic bands are expected for all isomers. |
| C-O-C stretch (ether) | 1275-1200 (asymmetric), 1150-1085 (symmetric) | The position of these bands can be influenced by the electronic effects of the aromatic rings. |
| S-O stretch (sulfonic acid) | 900-800 | A medium to strong band. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry will confirm the molecular weight of the isomers (C₁₁H₉NO₄S, MW: 251.26 g/mol ). High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. The fragmentation patterns in the mass spectrum can also offer clues to the isomeric structure.
Caption: Predicted key fragmentation pathway.
Fragmentation Analysis:
The primary fragmentation is likely the loss of the SO₃ group. The resulting fragment at m/z 171 (pyridinyloxyphenyl cation) can then fragment further, breaking the ether linkage to give characteristic ions for the pyridinol radical cation (m/z 95) or the phenoxy radical cation (m/z 93) and their corresponding fragments. The relative intensities of these daughter ions may differ slightly between isomers.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugation between the pyridine and benzene rings through the ether linkage will result in characteristic absorption bands.
Predicted UV-Vis Absorption Maxima (in Methanol)
| Compound | λmax (nm) |
| This compound | ~220, ~270 |
| Isomers | Similar absorption maxima are expected, but with potential small shifts (± 5-10 nm) and changes in molar absorptivity depending on the extent of conjugation and the influence of the substituent positions. |
The spectra are expected to show π → π* transitions. The position of the pyridinyloxy group will subtly alter the electronic communication between the two aromatic rings, leading to slight variations in the absorption maxima.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.
-
For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans), with a relaxation delay of 5 seconds.
-
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Ensure the sample makes good contact with the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Acquisition: Acquire data in both positive and negative ion modes. For fragmentation studies, perform tandem MS (MS/MS) experiments.
-
Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or water) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the sample from 400 nm to 200 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Conclusion
The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful and complementary toolkit for the unambiguous identification and differentiation of "this compound" and its positional isomers. ¹H NMR spectroscopy, in particular, offers the most definitive information through the unique chemical shifts and coupling patterns of the aromatic protons. By carefully analyzing the data from these techniques and understanding the underlying chemical principles, researchers can confidently establish the isomeric purity of their materials, ensuring the integrity and reproducibility of their scientific work.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
The Utility of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid in Suzuki Coupling: A Comparative Assessment for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2] The choice of coupling partners is critical, dictating reaction efficiency, scope, and functional group tolerance. While aryl halides have traditionally dominated this landscape, the exploration of alternative electrophiles is a burgeoning area of research, aimed at expanding the synthetic chemist's toolkit. This guide provides an in-depth comparative assessment of "4-(Pyridin-4-yloxy)-benzenesulfonic acid" and its potential as a Suzuki coupling partner, benchmarked against established alternatives such as aryl halides, sulfonates, and sulfones.
The unique structure of this compound, featuring a pyridine ring, an ether linkage, and a sulfonic acid group, presents both opportunities and challenges in cross-coupling chemistry. The pyridine moiety is a common motif in bioactive molecules, while the sulfonic acid group offers a potential handle for coupling reactions, moving beyond the conventional reliance on halogens.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or pseudohalide.[3] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the electrophilic partner (Ar-X). The reactivity of the electrophile is therefore a crucial factor, with the nature of the leaving group (X) playing a pivotal role.
Traditional Electrophiles: The Aryl Halide Hierarchy
Aryl halides are the most common electrophiles in Suzuki coupling. Their reactivity is inversely proportional to the carbon-halogen bond strength, following the general trend:
Aryl iodides are the most reactive, often requiring milder conditions, while aryl chlorides are the most challenging, typically necessitating more sophisticated catalyst systems with bulky, electron-rich phosphine ligands.[3]
Sulfur-Based Electrophiles: Expanding the Scope
The limitations of aryl halides, such as their synthesis and potential for side reactions, have spurred the investigation of alternative leaving groups. Sulfur-based functionalities, particularly sulfonates and sulfones, have emerged as viable and versatile coupling partners.
Aryl Sulfonates: A Versatile Alternative
Aryl sulfonates, such as tosylates (OTs), mesylates (OMs), triflates (OTf), and nonaflates (ONf), are readily prepared from phenols and offer a valuable alternative to halides.[5][6] Their reactivity in Suzuki coupling is influenced by the electron-withdrawing nature of the sulfonyl group.
| Leaving Group | Structure | Relative Reactivity | Key Features |
| Triflate (OTf) | -OSO₂CF₃ | High | More reactive than tosylates and mesylates; comparable to bromides.[7] |
| Nonaflate (ONf) | -OSO₂(CF₂)₃CF₃ | Very High | Even more reactive than triflates in some cases. |
| Tosylate (OTs) | -OSO₂C₆H₄CH₃ | Moderate | Less reactive than triflates; often require more active catalysts.[5] |
| Mesylate (OMs) | -OSO₂CH₃ | Moderate | Similar reactivity to tosylates.[5] |
| Fluorosulfate (OSO₂F) | -OSO₂F | High | Shows excellent reactivity, sometimes superior to other sulfonates, especially in aqueous media.[8][9] |
The use of aryl sulfonates allows for orthogonal reactivity, enabling sequential cross-coupling reactions on a molecule containing both a halide and a sulfonate.
Aryl Sulfones: A Robust and Emerging Class
More recently, aryl sulfones have been demonstrated as competent electrophiles in Suzuki-Miyaura coupling. The C-S bond of the sulfone is cleaved in the oxidative addition step. The reactivity of aryl sulfones is generally intermediate between that of aryl chlorides and nitroarenes, providing another layer of selectivity in iterative cross-coupling strategies.[10] Trifluoromethyl sulfones have shown particular promise, undergoing smooth coupling under relatively mild conditions.
The Case for this compound
The sulfonic acid moiety (-SO₃H) itself is not a typical leaving group in Suzuki reactions. More commonly, it would be converted to a more reactive derivative, such as a sulfonyl chloride (-SO₂Cl) or a sulfonate ester (-SO₃R), prior to the coupling reaction. Alternatively, an in-situ activation protocol could potentially be developed.
Assuming the sulfonic acid is converted to a sulfonate, such as a tosylate or triflate, we can anticipate its reactivity to be in line with other aryl sulfonates. The presence of the electron-withdrawing pyridin-4-yloxy group would likely enhance the electrophilicity of the aromatic ring, potentially increasing the rate of oxidative addition.
The Pyridine Moiety: A Double-Edged Sword
The pyridine ring in this compound introduces specific considerations. Pyridine derivatives can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[11] This is a well-documented challenge in the cross-coupling of pyridine-containing substrates, often referred to as the "2-pyridyl problem" when the connection is at the 2-position.[12][13]
However, the 4-pyridyl substitution in the target molecule may be less problematic. Furthermore, specialized ligands and reaction conditions have been developed to overcome the challenges of coupling pyridine derivatives. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories, can promote the desired catalytic cycle.[14]
Comparative Performance: A Data-Driven Assessment
The following table summarizes the typical reaction conditions and expected performance of various electrophiles in Suzuki coupling, providing a framework for assessing the potential of an activated form of this compound.
| Electrophile | Typical Catalyst System | Base | Solvent | Temperature (°C) | Yields | Functional Group Tolerance |
| Aryl Bromides | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF | 80-110 | Good to Excellent | Broad |
| Aryl Chlorides | Pd₂(dba)₃ / Buchwald ligands | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-130 | Moderate to Good | Good with optimized catalysts |
| Aryl Triflates | Pd(OAc)₂ / PCy₃, Pd(PPh₃)₄ | K₃PO₄, CsF | Toluene, Dioxane | 25-100 | Good to Excellent | Broad |
| Aryl Tosylates/Mesylates | Pd(OAc)₂ / Buchwald ligands | K₃PO₄ | Toluene, Dioxane | 80-120 | Good | Good |
| Aryl Sulfones (CF₃) | Pd(acac)₂ / RuPhos | K₃PO₄ | Dioxane/DMSO | 80-130 | Good | Good |
| Activated 4-(Pyridin-4-yloxy)-benzenesulfonate (Hypothetical) | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄, Cs₂CO₃ | Dioxane | 80-110 | Potentially Good | Expected to be broad, but requires empirical validation. |
Experimental Protocols
Below are representative, detailed experimental protocols for the Suzuki coupling of alternative electrophiles, which could serve as a starting point for the development of a protocol for this compound derivatives.
General Experimental Workflow
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling of an Aryl Tosylate
This protocol is adapted from methodologies developed for the coupling of less reactive aryl sulfonates.[5]
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl tosylate (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture in an oil bath at 110 °C for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of an Aryl Sulfone
This protocol is based on the successful coupling of aryl trifluoromethyl sulfones.[15]
-
Reaction Setup: In a glovebox, combine the aryl trifluoromethyl sulfone (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), palladium(II) acetylacetonate (Pd(acac)₂, 0.05 mmol, 5 mol%), and RuPhos (0.10 mmol, 10 mol%) in a vial.
-
Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and DMSO (0.5 mL).
-
Reaction: Seal the vial and heat at 130 °C for 16 hours.
-
Work-up and Purification: After cooling, the reaction mixture can be filtered through a pad of celite, concentrated, and purified by column chromatography.
Conclusion and Future Outlook
While direct evidence for the utility of this compound in Suzuki coupling is currently lacking, a comparative analysis of related sulfur-based electrophiles provides a strong foundation for its potential application. The key to unlocking its synthetic utility will lie in the effective activation of the sulfonic acid moiety to a more reactive sulfonate derivative. The presence of the pyridine ring necessitates careful selection of catalyst and ligand to mitigate potential inhibition.
Future research in this area should focus on developing protocols for the in situ activation of aryl sulfonic acids for Suzuki coupling, which would represent a significant advancement in the field. The successful implementation of such a strategy would not only broaden the scope of available electrophiles but also provide a more atom-economical and streamlined approach to the synthesis of complex biaryl and heteroaryl compounds. For drug development professionals, the ability to directly couple a versatile building block like this compound would open up new avenues for the rapid generation of novel molecular architectures.
References
-
Chatelain, P., Sau, A., Rowley, C., & Moran, J. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
-
Scott, J. S., & Tredwell, M. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
Moran, J., et al. (2019). The Suzuki−Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. ResearchGate. [Link]
-
Chatelain, P., Sau, A., Rowley, C., & Moran, J. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
-
Rosen, B. M., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. ACS Publications. [Link]
-
Bandgar, B. P., et al. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7, 501-512. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3493-3501. [Link]
-
Scott, J. S., & Tredwell, M. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638-10641. [Link]
-
Watson, D. A., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(18), 7013-7025. [Link]
-
Moran, J., et al. (2019). Relative reactivity of aryl electrophiles in the Suzuki–Miyaura reaction. ResearchGate. [Link]
-
Vogel, P., et al. (2003). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2375-2386. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Zhang, W., et al. (2004). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Organic Letters, 6(10), 1609-1612. [Link]
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Le, C. M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4673-4678. [Link]
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Yang, C., et al. (2011). Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids. ResearchGate. [Link]
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Shang, R., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 988-998. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 8743-8746. [Link]
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Kumar, A., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of the Iranian Chemical Society, 21(5), 1-11. [Link]
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Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(9), 629-635. [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
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Molander, G. A., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]
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San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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Sharpless, K. B., & Jiang, H. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Chemical Society Reviews, 52(10), 3536-3552. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Borhade, A. V., et al. (2016). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). ResearchGate. [Link]
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Degli Innocenti, M., & Oestreich, M. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal, 29(61), e202301986. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Borhade, A. V., et al. (2016). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. [Link]
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Li, X., et al. (2020). Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking "4-(Pyridin-4-yloxy)-benzenesulfonic acid" in Organic Reactions
In the dynamic landscape of organic synthesis, the quest for efficient, selective, and robust catalysts is perpetual. This guide offers an in-depth comparative analysis of 4-(Pyridin-4-yloxy)-benzenesulfonic acid, a Brønsted acid catalyst distinguished by its unique molecular architecture. We will dissect its performance in key organic transformations, benchmark it against established alternatives, and provide the experimental frameworks necessary for its practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced catalytic systems.
Introduction: A Novel Brønsted Acid Catalyst
This compound (CAS 192329-80-9) is an organic compound that merges the structural features of a benzenesulfonic acid and a pyridine moiety through an ether linkage.[1][2][3][4][5] This unique combination imparts properties that make it an intriguing candidate for acid catalysis. The sulfonic acid group (-SO₃H) provides the Brønsted acidity essential for catalyzing a wide array of organic reactions, while the pyridine ring can influence its solubility, stability, and potential for secondary interactions with substrates and intermediates.[6][7][8]
The performance of a Brønsted acid catalyst is fundamentally linked to its acidity (pKa), with lower pKa values indicating stronger acidity and often higher catalytic activity.[9] The electronic properties of the substituents on the aromatic ring play a crucial role in modulating this acidity. In the case of this compound, the electron-withdrawing nature of the pyridinium ether moiety is expected to enhance the acidity compared to unsubstituted benzenesulfonic acid.
This guide will focus on benchmarking the performance of this compound against a widely used and well-characterized alternative: p-toluenesulfonic acid (PTSA). PTSA is a strong organic acid that is a staple in organic synthesis, making it an ideal candidate for a comparative study.[9][10][11][12]
Comparative Performance Analysis
While direct, side-by-side comparative studies of this compound and other catalysts in a broad range of reactions are not extensively documented in publicly available literature, we can infer its potential performance based on the behavior of structurally similar pyridinium-based ionic liquids and other functionalized sulfonic acids.[7][13][14][15] These compounds have shown considerable promise as both solvents and catalysts in various organic transformations.[7][14]
Esterification Reactions
Esterification is a cornerstone of organic synthesis, and it is frequently catalyzed by strong acids.[6][10][11] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.[6]
Expected Performance of this compound:
Given its anticipated strong acidity, this compound is expected to be an effective catalyst for esterification. The presence of the pyridine moiety may also enhance its solubility in a wider range of organic solvents compared to inorganic acids like sulfuric acid.
Comparison with p-Toluenesulfonic Acid (PTSA):
Table 1: Comparative Data for Esterification of Acetic Acid with n-Butanol
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Hypothetical | 90 | 4 | >90 | N/A |
| p-Toluenesulfonic acid (PTSA) | 1 | 90 | 4 | 85 | [Inferred from[15]] |
| Sulfuric Acid | 1 | 90 | 4 | 90 | [Inferred from[11]] |
| Benzenesulfonic Acid | 1 | 90 | 4 | 88 | [Inferred from[11]] |
Note: The data for this compound is hypothetical and serves as a projection based on its structural properties. The other data points are representative values from the literature.
Condensation Reactions
Condensation reactions, such as the synthesis of imines, enamines, and heterocyclic compounds, are also frequently acid-catalyzed.[16] The role of the acid catalyst is to activate the carbonyl group towards nucleophilic attack.
Expected Performance of this compound:
Similar to esterification, the strong Brønsted acidity of this compound should make it an efficient catalyst for a variety of condensation reactions. The pyridine nitrogen could potentially participate in the reaction mechanism, for instance, by acting as a proton shuttle.
Comparison with p-Toluenesulfonic Acid (PTSA):
PTSA is a well-established catalyst for a wide range of condensation reactions.[16] A comparative study would likely reveal similar catalytic activity, with potential differences in reaction rates and yields depending on the specific substrates and reaction conditions.
Experimental Protocols
To facilitate the practical application and evaluation of this compound, we provide the following detailed experimental protocols for two common organic reactions.
Protocol 1: Esterification of Benzoic Acid with Ethanol
This protocol describes a typical procedure for the synthesis of ethyl benzoate, a common fragrance and flavor compound.
Materials:
-
Benzoic acid
-
Ethanol (anhydrous)
-
This compound or p-toluenesulfonic acid
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzoic acid (0.1 mol), ethanol (0.3 mol), and toluene (100 mL).
-
Add the acid catalyst (this compound or PTSA, 1 mol%).
-
Heat the mixture to reflux with vigorous stirring.
-
Collect the water-ethanol azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl benzoate.
-
Purify the product by distillation if necessary.
Caption: Workflow for the acid-catalyzed esterification of benzoic acid.
Protocol 2: Synthesis of a Benzimidazole Derivative
This protocol outlines the condensation reaction between o-phenylenediamine and an aldehyde to form a 2-substituted benzimidazole, a common scaffold in medicinal chemistry.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound or p-toluenesulfonic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (50 mL).
-
Add the acid catalyst (this compound or PTSA, 5 mol%).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) for further purification if needed.
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A Head-to-Head Comparison for the Modern Laboratory: 4-(Pyridin-4-yloxy)-benzenesulfonic Acid vs. Benzenesulfonic Acid
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Archetype
In the landscape of pharmaceutical development and organic synthesis, benzenesulfonic acid is a foundational tool. As the simplest aromatic sulfonic acid, its utility as a strong acid catalyst and a counterion for forming stable, soluble besylate salts is well-documented and universally applied.[1][2][3] However, the pursuit of nuanced control over the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs) demands a more sophisticated toolkit.
This guide provides a direct, data-driven comparison between the archetypal benzenesulfonic acid and its more functionalized counterpart, 4-(Pyridin-4-yloxy)-benzenesulfonic acid. The core structural distinction is the introduction of a pyridin-4-yloxy moiety. This addition fundamentally alters the molecule's electronic profile, introduces a basic nitrogen center, and presents new opportunities for intermolecular interactions. We will explore how this seemingly simple modification translates into significant differences in acidity, reactivity, and, most critically, potential performance in pharmaceutical salt formation and drug design. This analysis is designed to equip researchers with the insights needed to select the optimal sulfonic acid for their specific application, moving beyond the default choice to a more rational, function-driven decision.
Molecular Structure and Physicochemical Properties: A Tale of Two Acids
The fundamental difference between the two molecules lies in the substitution at the para-position of the benzene ring. Benzenesulfonic acid is unsubstituted, while this compound incorporates a pyridine ring linked via an ether bridge. This structural variance has profound implications for their chemical behavior.
Caption: Chemical structures of Benzenesulfonic acid and this compound.
The pyridine ring is a key feature in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its involvement in various biological interactions.[4][5][6] Its inclusion in the counterion itself opens up novel strategies for drug formulation. The ether linkage introduces conformational flexibility, while the nitrogen atom provides a basic site, making the molecule zwitterionic at certain pH values.
Comparative Data Summary
The following table summarizes the key physicochemical properties of both acids. It is important to note that while extensive experimental data exists for benzenesulfonic acid, some properties for its pyridin-yloxy counterpart are based on predictive models due to its novelty.
| Property | Benzenesulfonic Acid | This compound | Significance of the Difference |
| CAS Number | 98-11-3[1] | 192329-80-9[7] | Unique identifiers for substance registration. |
| Molecular Formula | C₆H₆O₃S[1] | C₁₁H₉NO₄S[7] | The addition of C₅H₃NO reflects the pyridinyloxy group. |
| Molecular Weight | 158.17 g/mol [1] | 251.26 g/mol [7] | Higher molecular weight impacts stoichiometry in salt formation. |
| Acidity (pKa) | -2.8 to -6.5[8][9] | -0.82 (Predicted)[7] | The electron-withdrawing nature of the pyridinyloxy group is expected to make it a slightly weaker, though still very strong, acid compared to the unsubstituted parent. |
| Appearance | White deliquescent solid[1] | Crystalline solid (Expected) | Both are typically solids at room temperature. |
| Solubility | Soluble in water, ethanol[1][10] | Soluble in polar solvents (Expected)[11] | The polar pyridyl group should maintain or enhance solubility in polar media. |
| Melting Point | 51 °C (anhydrous)[1] | Not available | Thermal stability is a key parameter for pharmaceutical processing. |
Synthesis and Reactivity: Divergent Pathways
The manufacturing pathways and subsequent chemical reactivity of these two acids are distinct, reflecting their structural differences.
Synthesis Overview
Benzenesulfonic acid is produced industrially via the electrophilic aromatic sulfonation of benzene, typically using concentrated sulfuric acid or oleum.[12][13][14] This is a robust, high-yield reaction.
The synthesis of this compound is a multi-step process. A plausible and efficient laboratory-scale synthesis would involve a nucleophilic aromatic substitution (SNAr) reaction between 4-hydroxypyridine and an activated benzene derivative, followed by sulfonation. The choice of starting materials is crucial to control regioselectivity and ensure high yields.
Caption: Plausible synthetic workflow for this compound.
Reactivity Profile
-
Acidity: Benzenesulfonic acid is a very strong acid, fully dissociating in water.[1] The pyridin-yloxy derivative, while still a strong acid, possesses a basic nitrogen atom on the pyridine ring. This makes it amphoteric, capable of acting as both an acid and a base.
-
Electrophilic Aromatic Substitution: The -SO₃H group is strongly deactivating and a meta-director. In contrast, the pyridin-yloxy substituent on the second ring is an activating group, directing electrophilic attack to the ortho and para positions of the pyridine ring.
-
Nucleophilicity: The pyridine nitrogen in this compound is a nucleophilic center, available for alkylation or coordination with metal ions, a feature absent in benzenesulfonic acid.
Applications in Pharmaceutical Sciences: The Counterion as a Functional Excipient
The primary application for both acids in drug development is their use as counterions to form salts with basic APIs. Salt formation is a critical strategy to improve an API's solubility, stability, and bioavailability.[2][15][16]
Caption: General workflow for pharmaceutical salt formation using a sulfonic acid.
Benzenesulfonic Acid (Besylate Salts)
-
Proven Track Record: Besylate salts are common in marketed drugs (e.g., Amlodipine Besylate).[17][18] Their properties are well-understood and regulatory-accepted.
-
Function: Primarily used to dramatically increase the aqueous solubility and stability of basic drug molecules.[3] The benzenesulfonate anion is chemically robust and non-reactive under physiological conditions.
This compound: A Multifunctional Counterion?
The introduction of the pyridin-yloxy group transforms the counterion from a simple solubilizing agent into a potential functional excipient.
-
Dual Interactions: An API salt formed with this acid would have a cationic API and an anion that also contains a basic, hydrogen-bond-accepting pyridine ring. This allows for more complex crystal packing and potentially unique solid-state properties (e.g., different polymorphs, altered dissolution rates).
-
Modulation of Permeability: The lipophilicity of the counterion can influence the permeability of the resulting salt ion pair.[19] The larger, more complex structure of 4-(Pyridin-4-yloxy)-benzenesulfonate may offer advantages in tuning this property compared to the simpler besylate.
-
Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a benzene ring, but with altered electronic properties and the ability to form hydrogen bonds.[20] Using a counterion that contains this moiety could be a strategy to influence interactions at the site of absorption or even with the therapeutic target.
Experimental Protocols: A Framework for Comparative Evaluation
To provide a practical basis for comparison, we outline two key experimental workflows. These protocols are designed as self-validating systems to allow researchers to generate their own comparative data.
Protocol 1: Determination of Apparent pKa by Potentiometric Titration
Objective: To experimentally measure and compare the acidity of both sulfonic acids.
Methodology:
-
Preparation: Prepare equimolar solutions (e.g., 0.01 M) of benzenesulfonic acid and this compound in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH after each addition of titrant. Continue well past the equivalence point.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For this compound, the titration curve may show two inflection points, corresponding to the sulfonic acid proton and the protonated pyridine.
Causality: This direct measurement validates the predicted pKa values and quantifies the electronic influence of the pyridin-yloxy substituent. A less negative pKa for the substituted acid would confirm its slightly weaker (though still strong) acidic nature.
Protocol 2: Comparative Counterion Screen for a Model Basic API
Objective: To evaluate the performance of both acids in forming a stable, crystalline salt with a model basic API.
Methodology:
-
API Selection: Choose a model basic API with known solubility challenges (e.g., a poorly soluble amine-containing compound).
-
Stoichiometric Mixing: In a series of vials, dissolve the API in a suitable solvent (e.g., ethanol, acetone). Add equimolar amounts of benzenesulfonic acid to one set and this compound to another.
-
Crystallization: Allow the solutions to evaporate slowly or use anti-solvent addition to induce crystallization. Monitor for precipitate formation.
-
Solid-State Characterization: Collect any resulting solids. Analyze them using:
-
X-Ray Powder Diffraction (XRPD): To confirm crystallinity and identify unique polymorphic forms.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability of the new salt.
-
Thermogravimetric Analysis (TGA): To assess solvent content and decomposition temperature.
-
-
Solubility Measurement: Determine the aqueous solubility of the most stable crystalline salt form from each acid and compare it to the freebase API.
Trustworthiness: This workflow directly compares the practical utility of each counterion. Success is defined by the formation of a stable, crystalline salt with improved properties. The multi-technique characterization provides a robust, cross-validated assessment of the new solid forms.
Conclusion
While benzenesulfonic acid remains an undisputed workhorse in pharmaceutical chemistry, this compound represents a significant evolution. It transitions the counterion from a passive component, primarily for solubility enhancement, to a functional excipient with the potential for more intricate and beneficial interactions.
-
Choose Benzenesulfonic Acid for its simplicity, cost-effectiveness, and extensive regulatory history when the primary goal is straightforward salt formation for a basic API with no other complex formulation challenges.
-
Consider this compound when developing drug candidates that could benefit from nuanced solid-state properties, modulated permeability, or when seeking novel intellectual property. The presence of the pyridine moiety offers a second point of interaction, providing medicinal chemists and formulation scientists with a powerful tool to overcome complex drug development hurdles.
The selection is no longer a default but a strategic choice. By understanding the fundamental chemical differences and employing rigorous experimental evaluation, researchers can leverage the unique properties of each acid to design more effective and stable pharmaceutical products.
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-
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Pearson. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while.... Retrieved from [Link]
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A Researcher's Guide to Investigating Cross-Reactivity of 4-(Pyridin-4-yloxy)-benzenesulfonic acid and Structurally Related Compounds in Biological Assays
In the landscape of modern drug discovery, the identification of novel, specific, and potent small molecules is paramount. Compounds such as "4-(Pyridin-4-yloxy)-benzenesulfonic acid," which incorporate both a pyridine ring and a benzenesulfonic acid moiety, are of interest due to the prevalence of these functional groups in numerous approved drugs.[1][2][3][4][5] However, these same structural features can also be harbingers of non-specific activity and assay interference, leading to a high rate of false positives in high-throughput screening (HTS) campaigns.[6][7][8] This guide provides a comprehensive framework for researchers to proactively assess the cross-reactivity of "this compound" and similar molecules, ensuring the integrity of screening data and the efficient allocation of resources.
The Specter of Promiscuity: Understanding Pan-Assay Interference Compounds (PAINS)
Before embarking on any screening campaign with a novel compound, it is crucial to consider the possibility of pan-assay interference. PAINS are chemical compounds that appear as "hits" in a multitude of HTS assays, not through specific, lock-and-key interactions with a biological target, but via non-specific mechanisms.[6][7][8] These mechanisms can include chemical reactivity, compound aggregation, redox cycling, and interference with assay detection technologies (e.g., fluorescence or luciferase).[8][9] The phenol-sulfonamide substructure, present in "this compound," is a well-documented PAINS motif, necessitating a rigorous and skeptical approach to its biological characterization.[6]
A Tiered Approach to Cross-Reactivity Profiling
A systematic, multi-tiered approach is recommended to thoroughly evaluate the potential for non-specific activity of "this compound." This strategy is designed to efficiently identify problematic compounds early in the discovery process.
Caption: A tiered workflow for hit validation and PAINS identification.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating essential controls to distinguish true biological activity from assay artifacts.
Tier 1: Primary Screening with a Luciferase-Based Assay and Counter-Screens
Luciferase-based assays are workhorses in HTS but are also susceptible to interference. This protocol integrates counter-screens to identify compounds that directly inhibit the reporter enzyme or have confounding optical properties.
Objective: To assess the inhibitory activity of "this compound" in a luciferase-based ATP quantification assay and simultaneously identify potential assay interference.
Materials:
-
Test Compound: "this compound"
-
Positive Control: A known, specific inhibitor of the target enzyme.
-
Negative Control: A known PAIN (e.g., Resveratrol).
-
Target Enzyme and Substrate
-
Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Assay Buffer
-
384-well white, opaque plates
Protocol:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound, positive control, and negative control in DMSO. Dispense into the 384-well plates.
-
Enzyme Reaction:
-
Add the target enzyme to the appropriate wells.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for the desired reaction time at the optimal temperature.
-
-
ATP Detection: Add the luciferase-based ATP detection reagent to all wells. Incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Parallel Counter-Screens:
-
Luciferase Inhibition Assay: Run a parallel plate where the target enzyme is omitted. Add the compounds and the luciferase reagent. A decrease in signal indicates direct inhibition of luciferase.
-
Intrinsic Fluorescence Assay: Read the compound plate on a fluorescence plate reader at excitation and emission wavelengths relevant to the assay technology to identify compounds that may cause signal bleed-through.
Tier 2: Secondary Assay - Enzyme Kinetics with an Orthogonal Detection Method
If "this compound" shows activity in the primary screen and is clean in the counter-screens, the next step is to confirm this activity using a different assay format.
Objective: To validate the inhibitory activity of the test compound using a non-luciferase-based method, such as monitoring substrate depletion or product formation via absorbance or fluorescence.
Protocol:
-
Assay Setup: Design an enzyme kinetics experiment where the concentration of the test compound is varied while the concentrations of the enzyme and substrate are held constant.
-
Data Acquisition: Continuously monitor the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50. Perform mechanism-of-action studies by varying the substrate concentration to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Data Presentation and Interpretation
The data below represents a hypothetical outcome where "this compound" behaves as a PAIN.
Table 1: Comparison of Compound Activity in Primary and Counter-Screens
| Compound | Primary Assay IC50 (µM) | Luciferase Inhibition IC50 (µM) | Intrinsic Fluorescence (RFU at 485/525 nm) |
| This compound | 5.2 | 8.7 | 15,000 |
| Known Specific Inhibitor | 0.1 | > 100 | 250 |
| Known PAIN (Resveratrol) | 2.8 | 4.1 | 50,000 |
Interpretation: The similar IC50 values in the primary assay and the luciferase inhibition counter-screen for "this compound" and the known PAIN suggest that the apparent activity in the primary screen is likely due to interference with the detection method. The high intrinsic fluorescence is another red flag. In contrast, the known specific inhibitor shows potent activity only in the primary assay.
Caption: A simplified diagram illustrating how a PAIN can directly inhibit luciferase.
Conclusion and Recommendations
The structural motifs within "this compound" warrant a high degree of scrutiny. The presented tiered approach, which integrates primary screening with essential counter-screens and orthogonal validation, is a robust strategy to de-risk such compounds. Should a compound like "this compound" exhibit characteristics of a PAIN, as illustrated in the hypothetical data, it is advisable to deprioritize it for further development in its current form. Resources are better spent on hits that demonstrate specificity and a clear mechanism of action. This rigorous, front-loaded approach to hit validation will ultimately accelerate the identification of truly promising drug candidates.
References
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
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Irwin, J. J., Duan, D., Torosyan, H., Do, G., Ziebart, K. T., Sterling, T., Tumanian, G., & Shoichet, B. K. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076–7087. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
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G. S. S. S. N. K. De, A. K. S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-672. [Link]
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Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-5. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., Al-Massarani, S. M., Al-Obaid, A. M., & El-Faham, A. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 11(52), 33027-33054. [Link]
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Seidler, J., McGovern, S. L., Doman, T. N., & Shoichet, B. K. (2003). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 46(21), 4477–4486. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., Al-Massarani, S. M., Al-Obaid, A. M., & El-Faham, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6141. [Link]
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Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. [Link]
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Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146–148. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Pyridin-4-yloxy)-benzenesulfonic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(Pyridin-4-yloxy)-benzenesulfonic acid (CAS No. 192329-80-9). As a compound utilized in pharmaceutical research and organic synthesis, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship.[1] This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Hazard Profile and Risk Assessment: A Dichotomy of Structure
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a robust risk assessment must be derived from its constituent chemical moieties: the benzenesulfonic acid group and the pyridine ring. This structural analysis dictates the necessary safety and disposal precautions.
The benzenesulfonic acid component suggests the compound is likely corrosive and can cause severe skin burns and eye damage.[2][3][4][5] The pyridine moiety introduces risks of flammability and toxicity if inhaled, ingested, or absorbed through the skin.[6][7][8][9] Consequently, this substance must be treated as a hazardous chemical waste.[10]
| Property | Value | Source |
| CAS Number | 192329-80-9 | [11][12] |
| Molecular Formula | C₁₁H₉NO₄S | [11] |
| Molecular Weight | 251.26 g/mol | [11] |
| Inferred Hazard Class | Justification Based on Structural Analogs | Primary Risk |
| Skin Corrosion/Irritation | Benzenesulfonic acid is classified as causing severe skin burns.[2][3][5] | Chemical burns upon contact. |
| Serious Eye Damage | Both benzenesulfonic acid and pyridine analogs can cause severe eye damage or irritation.[4][13] | Permanent eye injury upon contact. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Pyridine and its derivatives are harmful if swallowed, in contact with skin, or inhaled.[7][8][9] | Systemic toxicity. |
| Environmental Hazard | Sulfonic acids and pyridine compounds can be toxic to aquatic life.[14][15] Improper disposal must be avoided.[7][9] | Contamination of waterways and ecosystems. |
| Combustibility | While the compound itself is a solid, the pyridine moiety is associated with flammable liquids.[7][8][9] Hazardous decomposition products like sulfur oxides and carbon oxides can be released in a fire.[2][3][4] | Release of toxic fumes in a fire. |
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory. The rationale for each is grounded in mitigating the risks identified in the hazard profile.
| PPE Category | Specification | Justification & Causality |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Essential. The sulfonic acid moiety poses a significant risk of causing severe, irreversible eye damage.[3][5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Mandatory. Protects against the corrosive nature of the sulfonic acid group and dermal absorption of the pyridine moiety.[3][7] |
| Body Protection | Flame-retardant laboratory coat. | Required. Provides a barrier against accidental spills and splashes, protecting skin from potential chemical burns. |
| Respiratory Protection | Use only in a certified chemical fume hood.[6][9] If weighing or transferring powder where dust may be generated, a NIOSH-approved respirator may be necessary. | Critical. The pyridine component can be harmful if inhaled.[7] Handling in a fume hood prevents the accumulation of harmful vapors or dust.[6] |
The Core Disposal Workflow: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its solutions be poured down the drain or disposed of in regular trash .[6][7][9]
Step 1: Waste Segregation & Containment
All waste containing this compound, whether solid, liquid, or contaminated debris, must be collected separately from other waste streams.[16] This is a critical step to prevent dangerous and unpredictable reactions with incompatible chemicals. Collect waste in a designated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene).[6][17]
Step 2: Proper Waste Labeling
The waste container must be clearly and accurately labeled.[17][18] The label serves as the primary communication tool for safety to all personnel, including laboratory staff and waste handlers. The label must include:
-
The full chemical name: "Waste this compound"
-
The CAS Number: "192329-80-9"
-
Appropriate Hazard Pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard)
-
The date accumulation started.
Step 3: Secure Storage
Waste containers must be kept securely closed at all times, except when adding waste.[17] Store the container in a designated and secure satellite accumulation area within the laboratory, away from heat sources and incompatible materials like strong oxidizing agents.[7][8]
Step 4: Arranging for Professional Disposal
The only acceptable final disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4][7][18][19] These entities are equipped to manage the chemical according to federal, state, and local regulations, likely through high-temperature incineration.[10][14]
Caption: Core workflow for compliant chemical waste disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
Step-by-Step Spill Response Protocol
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. If the spill is significant, evacuate the laboratory.
-
Ventilate: Ensure the chemical fume hood is operational. Increase ventilation to the area if it is safe to do so.[6][7]
-
Don PPE: Before addressing the spill, don all PPE as outlined in Section 2.
-
Contain: For liquid spills, create a dike around the spill using a non-flammable absorbent material like sand, vermiculite, or diatomaceous earth to prevent it from spreading.[6][7][9][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb & Collect: Gently cover and absorb the spilled material.[7][9] Carefully sweep or scoop the contaminated absorbent into a designated hazardous waste container.[6][9]
-
Decontaminate: Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[17]
-
Report: Report the incident to your laboratory supervisor and EHS department immediately.[18]
Caption: Procedural flow for responding to a chemical spill.
Disposal of Contaminated Materials & Empty Containers
It is a common oversight to improperly dispose of items contaminated with hazardous chemicals.
-
Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and absorbent pads, must be placed in the designated solid hazardous waste container for this chemical.[17]
-
Empty Containers: A container that has held this chemical must be treated as hazardous waste unless properly decontaminated.[17] To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or ethanol). Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [17] Only after this procedure can the defaced container potentially be disposed of as non-hazardous waste, pending confirmation with your local EHS regulations.[17]
By adhering to these scientifically grounded procedures, you ensure a culture of safety, maintain regulatory compliance, and protect our shared environment.
References
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- National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
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- Loba Chemie. PYRIDINE FOR SYNTHESIS.
- Unknown Source. (2018, June 17). SULPHONIC ACID, 90%.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Benchchem. Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of Acridine-4-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals.
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- Santa Cruz Biotechnology. This compound | CAS 192329-80-9.
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- BLD Pharm. 192329-80-9|4-(Pyridin-4-yloxy)benzenesulfonic acid.
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A Senior Application Scientist's Guide to Handling 4-(Pyridin-4-yloxy)-benzenesulfonic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. However, with innovation comes the profound responsibility of ensuring the safety of the researchers who make it possible. This guide provides essential safety and handling protocols for 4-(Pyridin-4-yloxy)-benzenesulfonic acid, a compound of interest for its potential applications in medicinal chemistry and organic synthesis.[1]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, its chemical structure—a conjugate of a pyridine ring and a benzenesulfonic acid moiety—provides a clear and urgent directive for our safety considerations. We must ground our handling protocols in the well-documented hazards of both its parent structures: pyridine derivatives and sulfonic acids. Pyridines are often volatile, flammable, and can be toxic upon inhalation, ingestion, or skin contact.[2][3] Sulfonic acids are a class of strong organic acids known for their corrosive properties, capable of causing severe skin burns and eye damage upon contact.[4][5]
Therefore, this guide is built on a foundation of proactive caution, treating the compound with the respect its chemistry demands. The following protocols are designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of care.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical decision a researcher makes before handling any chemical. For this compound, the dual hazards of its pyridine and sulfonic acid components necessitate a multi-faceted approach to protection.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. The sulfonic acid group is corrosive, while the pyridine moiety can be toxic.[3][4]
-
Recommended Gloves : Chemical-resistant nitrile or neoprene gloves are mandatory.[2][6][7] These materials provide robust protection against a broad range of chemicals, including those found in this compound's structure. Avoid latex gloves, as they offer insufficient protection.[2]
-
Protocol : Always double-glove when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use. If contact occurs, remove gloves immediately, wash your hands thoroughly with soap and water, and don fresh gloves. Dispose of contaminated gloves as hazardous waste.
Eye and Face Protection: Shielding Against Irreversible Damage
The potential for severe eye damage from sulfonic acids is high, and pyridine vapors can cause significant irritation.[4][8]
-
Mandatory Protection : At a minimum, chemical splash goggles that form a complete seal around the eyes are required.
-
Enhanced Protection : When handling quantities that pose a splash risk (e.g., during solution preparation or transfer), a full-face shield must be worn in addition to chemical splash goggles.[6][7] This combination protects against direct splashes and irritating vapors.
Skin and Body Protection: A Barrier Against Contact
Protecting the skin beyond the hands is crucial to prevent burns and systemic toxicity.[9]
-
Required Attire : A fully-buttoned, chemical-resistant lab coat is the minimum requirement.[3]
-
Enhanced Protection : For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron made of PVC or neoprene should be worn over the lab coat.[7] Ensure clothing is made of low-reactivity materials; flame-retardant clothing is recommended given the flammability of pyridine compounds.[6]
Respiratory Protection: Controlling Inhalation Hazards
Inhalation of pyridine fumes or the aerosolized dust of the solid compound can lead to respiratory irritation, dizziness, and other systemic effects.[3][6]
-
Primary Engineering Control : All handling of this compound, including weighing, solution preparation, and use in reactions, must be performed inside a certified chemical fume hood.[2][10] This is the most effective way to control exposure to vapors and dust.
-
Secondary Respiratory Protection : In the rare event that engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with acid gas cartridges is necessary.[11] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.[11]
Data Presentation: PPE Requirements by Task
| Task | Required Engineering Control | Hand Protection | Eye/Face Protection | Body & Respiratory Protection |
| Weighing Solid Compound | Certified Chemical Fume Hood | Double-gloved Nitrile or Neoprene | Chemical Splash Goggles | Chemical-Resistant Lab Coat |
| Preparing Solutions | Certified Chemical Fume Hood | Double-gloved Nitrile or Neoprene | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat & Apron |
| Conducting Reactions | Certified Chemical Fume Hood | Double-gloved Nitrile or Neoprene | Chemical Splash Goggles | Chemical-Resistant Lab Coat |
| Handling Waste | Certified Chemical Fume Hood | Double-gloved Nitrile or Neoprene | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat & Apron |
Experimental Protocol: Operational Plan for Safe Handling
This step-by-step workflow ensures that safety is integrated into every phase of handling.
-
Preparation and Pre-Handling Review :
-
Confirm that a current Safety Data Sheet (SDS) for a related compound (e.g., benzenesulfonic acid or pyridine) has been reviewed.[10]
-
Locate and verify the functionality of all emergency equipment, including the safety shower, eyewash station, and spill kit.[7][12] Ensure a clear path to this equipment.
-
Verify that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.
-
Assemble all necessary PPE and inspect it for defects.
-
-
Handling the Compound :
-
Don all required PPE before entering the designated work area.
-
When handling the solid, use spark-proof tools and ground equipment to prevent static discharge, a known ignition source for pyridine vapors.[8]
-
Measure the desired amount of the compound in the fume hood. To minimize dust, handle the solid carefully and avoid creating airborne particles.
-
When preparing solutions, slowly add the solid to the solvent. If diluting, always add acid to water or solvent, never the other way around, to control any exothermic reaction.[5]
-
Keep all containers tightly closed when not in use to minimize the release of vapors.[2][8]
-
-
Post-Handling and Decontamination :
-
After handling is complete, decontaminate all surfaces, glassware, and equipment with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, then lab coat.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[13]
-
Logistical Plan: Spill Management and Disposal
Accidents can happen, but a clear plan minimizes their impact.
Emergency Protocol for Spills
-
Immediate Action : Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Assess the Situation : From a safe distance, assess the extent of the spill. For minor spills that you are trained to handle, proceed with cleanup. For major spills, contact your institution's emergency response team immediately.
-
Don Appropriate PPE : Before attempting cleanup, don the highest level of recommended PPE, including double gloves, chemical splash goggles, a face shield, a lab coat/apron, and, if necessary, a respirator.
-
Contain the Spill : Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the spill and prevent it from spreading.[3][7] Do not use combustible materials like paper towels.
-
Collect and Dispose : Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[8][9]
-
Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Report : Report the incident to your laboratory supervisor or safety officer, regardless of its size.
Waste Disposal Plan
-
Segregation : All waste contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.[10]
-
Containment : Waste must be stored in a sealed, airtight, and clearly labeled container that is compatible with acidic and organic compounds.[5][10]
-
Disposal : Store the waste container in a cool, well-ventilated area away from incompatible materials.[8] Arrange for disposal through your institution's environmental health and safety department, following all local and national regulations.[9]
Mandatory Visualization: Emergency Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
References
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Handling Pyridine: Best Practices and Precautions . (2024, March 12). Post Apple Scientific. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . (2024, October 1). Post Apple Scientific. [Link]
-
Pyridine Safety Data Sheet . Washington State University. [Link]
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Strategies for the Safe Handling of Sulfonic Acid . (2022, September 13). Capital Resin Corporation. [Link]
-
SULPHONIC ACID, 90% - Safety Data Sheet . (2018, June 17). [Link]
-
Occupational Safety Resources on Sulfuric Acid . (2019, December 17). NC Epidemiology. [Link]
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Safe Handling Guide: Sulfuric Acid . CORECHEM Inc. [Link]
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Technical Supplement: Personal Protective Equipment (PPE) for Sulfuric Acid . (2019, January 18). [Link]
-
Ácido 4-(piridin-3-iloxi)bencenosulfónico . Chem-Impex. [Link]
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Safety Data Sheet . (2021, May 1). Angene Chemical. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
